molecular formula C8H10N2S B1269953 1-(3-Methylphenyl)-2-thiourea CAS No. 621-40-9

1-(3-Methylphenyl)-2-thiourea

Cat. No.: B1269953
CAS No.: 621-40-9
M. Wt: 166.25 g/mol
InChI Key: JODPVHLKQIOIIW-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-2-thiourea is a useful research compound. Its molecular formula is C8H10N2S and its molecular weight is 166.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylphenyl)thiourea
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InChI

InChI=1S/C8H10N2S/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODPVHLKQIOIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60211150
Record name Thiourea, (3-methylphenyl)- (9CI)
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Molecular Weight

166.25 g/mol
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CAS No.

621-40-9
Record name (3-Methylphenyl)thiourea
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Record name Urea, 2-thio-1-m-tolyl-
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Record name Thiourea, (3-methylphenyl)- (9CI)
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Record name m-tolyl-2-thiourea
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Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Methylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 621-40-9

This technical guide provides a comprehensive overview of 1-(3-Methylphenyl)-2-thiourea, a versatile molecule with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as m-tolylthiourea, is a solid organosulfur compound. Its core structure consists of a thiourea group substituted with a 3-methylphenyl (m-tolyl) moiety. This substitution pattern influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 621-40-9[1][2]
Molecular Formula C8H10N2S[1][2]
Molecular Weight 166.24 g/mol [2]
Melting Point 120-122 °C[3][4]
Appearance Solid[1]
Solubility Soluble in hot water and alcohol.[5]
Elemental Analysis C: 57.80%, H: 6.06%, N: 16.85%, S: 19.29%[2]

Synthesis

The synthesis of this compound can be achieved through the reaction of 3-methylaniline with an isothiocyanate precursor. A general and adaptable experimental protocol is provided below, based on established methods for the synthesis of related thiourea derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 3-acetyl-1-(3-methylphenyl)thiourea.[6]

Materials:

  • 3-methylaniline (m-toluidine)

  • Ammonium thiocyanate

  • Acetyl chloride (or another suitable acyl chloride to form the isothiocyanate in situ)

  • Acetone (anhydrous)

  • Hydrochloric acid (dilute)

  • Deionized water

Procedure:

  • Formation of the Isothiocyanate Intermediate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (30 ml) is prepared. To this suspension, a solution of acetyl chloride (0.10 mol) in anhydrous acetone (30 ml) is added dropwise with stirring. The reaction mixture is then refluxed for 30 minutes to facilitate the formation of acetyl isothiocyanate.

  • Reaction with 3-Methylaniline: After cooling the reaction mixture to room temperature, a solution of 3-methylaniline (0.10 mol) in acetone (10 ml) is added. The mixture is then refluxed for an additional 3 hours.

  • Precipitation and Purification: The reaction mixture is poured into acidified cold water. The resulting precipitate of this compound is collected by vacuum filtration. The crude product is then recrystallized from a suitable solvent, such as acetonitrile or ethanol, to a constant melting point.[6]

  • Characterization: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.

Diagram 1: Synthetic Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start Start reagents Mix Ammonium Thiocyanate and Acetyl Chloride in Acetone start->reagents reflux1 Reflux for 30 min reagents->reflux1 add_amine Add 3-Methylaniline in Acetone reflux1->add_amine reflux2 Reflux for 3 hours add_amine->reflux2 precipitate Pour into Acidified Cold Water reflux2->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize filter->recrystallize product This compound recrystallize->product mp Melting Point product->mp tlc TLC product->tlc ir IR Spectroscopy product->ir nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and characterization of this compound.

Spectroscopic Data (Predicted and Representative)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons of the methylphenyl group, a singlet for the methyl protons, and broad singlets for the N-H protons of the thiourea moiety.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon.
IR (Infrared) Characteristic absorption bands for N-H stretching, aromatic C-H stretching, C=S stretching, and C-N stretching. For a similar compound, 3-acetyl-1-(3-methylphenyl)thiourea, characteristic absorptions were observed at 3163.7 cm⁻¹ (N-H), and 693.3 cm⁻¹ (C=S).[6]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (166.24 m/z).

Biological Activity and Potential Applications in Drug Development

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug design and development. The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows for diverse interactions with biological targets.

Potential Therapeutic Areas:

  • Anticancer Activity: Numerous thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8] The proposed mechanisms of action include the inhibition of key enzymes and disruption of signaling pathways involved in cell proliferation and survival. The substitution on the phenyl ring is a critical determinant of their anticancer potency.[7]

  • Enzyme Inhibition: Thioureas are known to inhibit various enzymes, with urease being a prominent target.[9] Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria.

  • Antifungal and Antibacterial Activity: Substituted thioureas have shown promise as antifungal and antibacterial agents, suggesting their potential in the development of new antimicrobial drugs.

Diagram 2: Potential Biological Targets of Substituted Thioureas

G cluster_compound This compound (and other substituted thioureas) cluster_targets Potential Biological Targets cluster_effects Biological Effects compound Substituted Thiourea enzymes Enzymes (e.g., Urease, Kinases) compound->enzymes Inhibition receptors Receptors compound->receptors Modulation proteins Key Cellular Proteins compound->proteins Binding/Interaction antimicrobial Antimicrobial Activity enzymes->antimicrobial enzyme_inhibition Enzyme Inhibition enzymes->enzyme_inhibition anticancer Anticancer Activity receptors->anticancer proteins->anticancer

Caption: Potential biological targets and effects of substituted thioureas.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and the broad range of biological activities exhibited by the thiourea class of molecules. This technical guide summarizes its key properties and provides a foundation for further research and development. The detailed experimental protocol and overview of its potential applications are intended to facilitate its investigation as a lead compound in drug discovery programs. Further studies are warranted to fully elucidate its specific mechanisms of action and to optimize its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of m-Tolylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tolylthiourea, also known as 1-(3-methylphenyl)thiourea, is an aromatic organic compound belonging to the thiourea family. Its structure, featuring a thiourea functional group attached to a toluene ring at the meta position, makes it a molecule of significant interest in medicinal chemistry and drug development. Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The physicochemical properties of m-tolylthiourea are fundamental to understanding its behavior in biological systems, guiding its application in synthesis, and optimizing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of m-tolylthiourea, detailed experimental protocols for their determination, and relevant spectroscopic data for its characterization.

Core Physicochemical Properties

The key physicochemical properties of m-tolylthiourea are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted or extrapolated from related compounds due to a lack of specific experimental determination in publicly available literature.

PropertyValueSource
Molecular Formula C₈H₁₀N₂S-
Molecular Weight 166.24 g/mol [1]
Appearance White to light yellow powder or crystal[1]
Melting Point 110-119 °C[2]
Boiling Point Not available (likely decomposes)
Solubility Sparingly soluble in water; Soluble in hot methanol, ethanol, and acetone.[3][4][5]
pKa (Predicted) ~13.4 (for p-tolylthiourea)[3]
logP (Predicted) ~2.4 (for p-tolylthiourea)[3]

Note: Predicted values for pKa and logP are for the related isomer p-tolylthiourea and should be used as estimations for m-tolylthiourea. Experimental determination is recommended for precise values.

Synthesis and Purification

A common and effective method for the synthesis of m-tolylthiourea involves the reaction of m-toluidine with a thiocyanate salt in the presence of a mineral acid.

Synthesis Protocol

This protocol is adapted from a patented process for producing tolylthioureas.[2]

Materials:

  • m-Toluidine

  • Ammonium thiocyanate

  • Concentrated hydrochloric acid

  • Aprotic organic solvent (e.g., toluene, o-chlorotoluene)

  • Water

Procedure:

  • In a suitable reaction vessel, charge m-toluidine and the aprotic organic solvent.

  • With stirring, add concentrated hydrochloric acid.

  • Heat the mixture to a temperature between 75 °C and 85 °C.

  • Gradually add ammonium thiocyanate to the heated mixture.

  • Maintain the reaction at 75-85 °C for approximately 20 hours.

  • After the reaction is complete, cool the mixture and separate the resulting crystalline product by filtration.

  • Wash the collected crystals with water to remove any remaining salts.

  • Dry the purified m-tolylthiourea product.

SynthesisWorkflow A m-Toluidine + Solvent B Add HCl A->B C Heat to 75-85°C B->C D Add NH4SCN C->D E React for 20h D->E F Cool & Filter E->F G Wash with Water F->G H Dry Product G->H I m-Tolylthiourea H->I

Caption: Workflow for the synthesis of m-tolylthiourea.

Recrystallization for Purification

To obtain high-purity m-tolylthiourea suitable for research and pharmaceutical applications, recrystallization is a crucial step.

Procedure:

  • Dissolve the crude m-tolylthiourea in a minimum amount of a hot solvent, such as ethanol or an acetone-hexane mixture.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • As the solution cools, the solubility of m-tolylthiourea will decrease, leading to the formation of pure crystals.

  • To maximize the yield, the flask can be placed in an ice bath to further promote crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Experimental Protocols for Physicochemical Properties

Melting Point Determination

The melting point is a key indicator of a compound's purity.

Procedure:

  • Finely powder a small amount of the dry, purified m-tolylthiourea.

  • Pack a small amount of the powder into a capillary tube, ensuring a column height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a rate of 10-15 °C per minute initially.

  • Observe the sample and note the approximate melting temperature.

  • Allow the apparatus to cool.

  • For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature range from the first appearance of liquid to the complete melting of the solid. A narrow melting range (1-2 °C) is indicative of a pure compound.

Solubility Determination (Qualitative and Quantitative)

Qualitative Solubility:

  • Place approximately 10 mg of m-tolylthiourea into separate test tubes.

  • Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane) to each tube.

  • Agitate the tubes at room temperature and observe if the solid dissolves.

  • If the solid does not dissolve at room temperature, gently heat the test tube and observe for any changes in solubility.

Quantitative Solubility (Gravimetric Method):

  • Prepare a saturated solution of m-tolylthiourea in a chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring for an extended period to ensure equilibrium.

  • Carefully filter the saturated solution to remove any undissolved solid.

  • Accurately weigh a specific volume of the clear, saturated solution.

  • Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

  • Weigh the remaining solid residue.

  • Calculate the solubility in terms of g/100 mL or other desired units.

pKa Determination (Potentiometric Titration)

As a weak acid/base, the pKa of m-tolylthiourea can be determined by potentiometric titration.

Procedure:

  • Calibrate a pH meter using standard buffer solutions.

  • Dissolve a precisely weighed amount of m-tolylthiourea in a suitable solvent mixture (e.g., water-ethanol) to a known concentration.

  • Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve. For a weak base, the pKa is the pH at the half-equivalence point. The equivalence point can be identified as the point of steepest inflection in the curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Procedure:

  • Prepare a stock solution of m-tolylthiourea in either n-octanol or water.

  • In a separatory funnel, add a known volume of n-octanol and a known volume of water (pre-saturated with each other).

  • Add a known amount of the m-tolylthiourea stock solution to the separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • Allow the two phases to separate completely.

  • Carefully collect a sample from both the n-octanol and the aqueous layers.

  • Determine the concentration of m-tolylthiourea in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_properties Property Determination Synthesis Synthesis Recrystallization Recrystallization Synthesis->Recrystallization Crude Product Melting_Point Melting_Point Recrystallization->Melting_Point Purified m-Tolylthiourea Solubility Solubility Recrystallization->Solubility Purified m-Tolylthiourea pKa pKa Recrystallization->pKa Purified m-Tolylthiourea logP logP Recrystallization->logP Purified m-Tolylthiourea

Caption: Logical relationship of synthesis to property determination.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of m-tolylthiourea.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the different types of protons and their neighboring environments in the molecule.

  • Aromatic Protons (Ar-H): The protons on the tolyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the meta-substitution, a complex splitting pattern of multiplets is anticipated.

  • Amine Protons (-NH and -NH₂): The protons of the thiourea group will likely appear as broad singlets. Their chemical shifts can be variable and are dependent on the solvent, concentration, and temperature.

  • Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring will appear as a sharp singlet, typically in the region of δ 2.3 ppm.

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.

  • Thione Carbon (C=S): The carbon of the thiocarbonyl group is expected to have a chemical shift in the downfield region, typically around δ 180-185 ppm.

  • Aromatic Carbons: The six carbons of the tolyl ring will show signals in the aromatic region (δ 120-140 ppm). The carbon attached to the nitrogen (C-N) and the carbon bearing the methyl group (C-CH₃) will have distinct chemical shifts from the other aromatic carbons.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region, typically around δ 20-25 ppm.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretching: The N-H stretching vibrations of the primary and secondary amine groups in the thiourea moiety are expected to appear as one or more bands in the region of 3100-3400 cm⁻¹.

  • C-H Stretching: The aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

  • C=S Stretching: The characteristic thiocarbonyl (C=S) stretching vibration is expected to appear in the region of 1200-1300 cm⁻¹. This band can sometimes be coupled with other vibrations.

  • C-N Stretching: The C-N stretching vibrations will likely be observed in the 1300-1400 cm⁻¹ region.

  • Aromatic C=C Bending: The out-of-plane bending vibrations for the meta-substituted aromatic ring will appear in the fingerprint region (below 900 cm⁻¹).

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic thioureas typically exhibit strong absorption bands in the UV region. For m-tolylthiourea, one would expect to see characteristic absorption maxima related to the π → π* transitions of the aromatic ring and the n → π* and π → π* transitions of the thiocarbonyl group. The exact position of these maxima will be influenced by the solvent used. For thiourea itself, absorption maxima are observed at 196 nm and 236 nm.[6] It is expected that the tolyl substitution will cause a bathochromic (red) shift of these absorptions.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of m-tolylthiourea, along with comprehensive experimental protocols for their determination. The presented data and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. Accurate characterization of these fundamental properties is a critical first step in the rational design and development of new therapeutic agents based on the m-tolylthiourea scaffold. Further experimental investigation to fill the existing data gaps for this compound is highly encouraged.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Methylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Methylphenyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This document details the experimental protocol for its preparation, along with a summary of its key physicochemical and spectroscopic properties.

Introduction

Thiourea derivatives are a significant class of organic compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the N-C=S backbone allows for diverse structural modifications, making them versatile scaffolds in drug discovery. This compound, also known as m-tolylthiourea, is a member of this family and serves as a valuable building block for the synthesis of more complex molecules and as a subject of study for its own potential bioactivities. This guide outlines a common and effective method for its synthesis and the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-methylaniline (m-toluidine) with a thiocyanate salt in the presence of an acid. This method is a straightforward and widely used approach for the preparation of aryl thioureas.

Reaction Scheme

The overall reaction is as follows:

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Methylaniline Product_structure 3-Methylaniline->Product_structure + NH4SCN, H+ Ammonium_Thiocyanate NH4SCN Ammonium_Thiocyanate->Product_structure Acid H+ (e.g., HCl) Acid->Product_structure Product_name This compound

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of tolylthiourea derivatives.[1]

Materials:

  • 3-Methylaniline (m-toluidine)

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylaniline (1 equivalent) and ethanol.

  • Slowly add concentrated hydrochloric acid (1 equivalent) to the stirring mixture.

  • Add ammonium thiocyanate (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water with vigorous stirring to precipitate the product.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified crystals under vacuum.

G start Start reactants Combine 3-methylaniline, ethanol, HCl, and NH4SCN in a flask start->reactants reflux Heat to reflux (70-80 °C) for 4-6 hours reactants->reflux cool Cool to room temperature reflux->cool precipitate Pour into cold water to precipitate the product cool->precipitate filter Collect crude product by vacuum filtration precipitate->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol/water wash->recrystallize dry Dry the purified product recrystallize->dry end End dry->end

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The synthesized compound should be characterized using various analytical techniques to confirm its identity, purity, and structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀N₂S[2][3]
Molecular Weight 166.24 g/mol [2][3]
Appearance White to light yellow crystalline solid[2]
Melting Point 120-122 °C[2][4]
CAS Number 621-40-9[2][5]
Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, the expected characteristic signals based on its structure and data from closely related analogs are summarized below.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound are listed in the following table.

Wavenumber (cm⁻¹)AssignmentIntensity
3400-3100N-H stretchingStrong, Broad
3100-3000Aromatic C-H stretchingMedium
2950-2850Aliphatic C-H stretching (CH₃)Medium
~1600N-H bendingMedium
1550-1450Aromatic C=C stretchingMedium-Strong
~1350C-N stretchingStrong
~1100C=S stretching (thiocarbonyl)Medium-Strong
800-700Aromatic C-H out-of-plane bendingStrong

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The expected chemical shifts (δ) in the proton NMR spectrum are outlined below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.5-8.5Singlet (broad)1HN-H (Ar-NH)
~7.5-7.0Multiplet4HAromatic H
~7.0-6.0Singlet (broad)2HNH
~2.3Singlet3HAr-CH

¹³C NMR Spectroscopy

The expected chemical shifts (δ) in the carbon-13 NMR spectrum are as follows.

Chemical Shift (ppm)Assignment
~180C =S (thiocarbonyl)
~140-120Aromatic C
~21Ar-C H₃

3.2.3. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z ValueInterpretation
166Molecular ion [M]⁺
107[M - SCN + H]⁺ or [CH₃-C₆H₄-NH₂]⁺ (m-toluidine)
91[C₇H₇]⁺ (tropylium ion)
77[C₆H₅]⁺ (phenyl cation)
59[SCN + H]⁺ or [CH₃NS]⁺

Applications and Significance

This compound and its derivatives are of interest to researchers in drug development due to the diverse biological activities associated with the thiourea scaffold. They are often used as intermediates in the synthesis of heterocyclic compounds with potential therapeutic applications. Furthermore, the ability of the thiourea group to form hydrogen bonds and coordinate with metal ions makes these compounds relevant in the fields of supramolecular chemistry and materials science.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its expected characterization data. The straightforward synthesis and the versatile chemical nature of this compound make it an important molecule for further research and development in various scientific disciplines. The data presented here should serve as a valuable resource for scientists working with this and related thiourea derivatives.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-(3-Methylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 1-(3-Methylphenyl)-2-thiourea. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes findings from structurally related thiourea derivatives to infer its likely biological activities and molecular pathways. The primary focus is on its potential as an anticancer agent, specifically its role in inducing apoptosis and modulating inflammatory signaling, as well as its potential for enzyme inhibition. This guide includes a compilation of quantitative data from analogous compounds, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and workflows to support further research and drug development efforts.

Introduction

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The biological effects of these molecules are highly dependent on the nature of the substituents on the thiourea core. This compound, also known as m-tolyl thiourea, belongs to this versatile family. Its structure suggests potential for various biological interactions. This guide will explore the probable mechanisms of action of this compound based on the activities of its close structural analogs.

Putative Anticancer Mechanism of Action

Based on studies of structurally similar phenylthiourea derivatives, the primary anticancer mechanism of this compound is likely centered on the induction of apoptosis and the modulation of inflammatory pathways.

Induction of Apoptosis

Thiourea derivatives have been shown to induce apoptosis in various cancer cell lines. This programmed cell death is a critical mechanism for eliminating malignant cells. The proposed apoptotic pathway for thiourea derivatives often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, culminating in the activation of caspases.

A proposed signaling pathway for thiourea derivative-induced apoptosis is illustrated below.

apoptosis_pathway Proposed Apoptotic Pathway for Thiourea Derivatives Thiourea This compound (or related derivative) ROS ↑ Reactive Oxygen Species (ROS) Thiourea->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by thiourea derivatives.

Modulation of Inflammatory Pathways

Chronic inflammation is a key factor in tumor progression. Some thiourea derivatives have been found to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[1] IL-6 is known to promote cancer cell proliferation, survival, and angiogenesis. The inhibition of IL-6 secretion by this compound could therefore contribute to its anticancer effects.

il6_inhibition_pathway Proposed IL-6 Inhibition Pathway Thiourea This compound NFkB NF-κB Signaling Thiourea->NFkB CancerCell Cancer Cell CancerCell->NFkB IL6_Gene IL-6 Gene Transcription NFkB->IL6_Gene IL6_Protein IL-6 Secretion IL6_Gene->IL6_Protein TumorMicroenvironment Tumor Microenvironment IL6_Protein->TumorMicroenvironment

Caption: Proposed mechanism of IL-6 secretion inhibition by this compound.

Potential for Enzyme Inhibition

Thiourea derivatives have been identified as inhibitors of various enzymes. The structural features of this compound suggest it may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

Quantitative Data from Structurally Related Compounds

The following tables summarize the cytotoxic and enzyme inhibitory activities of thiourea derivatives that are structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.

Table 1: Cytotoxicity of 3-(Trifluoromethyl)phenylthiourea Derivatives against various Cancer Cell Lines.[1]

CompoundCell LineIC₅₀ (µM)
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW480 (Colon)9.0
SW620 (Colon)1.5
K562 (Leukemia)6.3
1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW480 (Colon)>50
SW620 (Colon)10.2
K562 (Leukemia)14.2
1-(4-Bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW480 (Colon)13.1
SW620 (Colon)7.9
K562 (Leukemia)11.5

Table 2: Cholinesterase Inhibitory Activity of Selected Thiourea Derivatives.

CompoundEnzymeIC₅₀ (µg/mL)Reference
1-(3-chlorophenyl)-3-cyclohexylthiourea AChE50[2]
BChE60[2]
1-phenyl-3-(1,1-dibutyl)thiourea AChE58[2]
BChE63[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Synthesis of this compound

A general and efficient method for the synthesis of N-aryl thioureas involves the reaction of the corresponding amine with an isothiocyanate precursor.

Workflow for Synthesis:

synthesis_workflow General Synthesis Workflow for this compound start Start amine 3-Methylaniline (m-Toluidine) start->amine isothiocyanate_precursor Ammonium thiocyanate or Benzoyl isothiocyanate start->isothiocyanate_precursor reaction Reaction in suitable solvent (e.g., Acetone, Acetonitrile) amine->reaction isothiocyanate_precursor->reaction workup Reaction work-up (e.g., pouring into water) reaction->workup purification Purification (e.g., Recrystallization) workup->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization product This compound characterization->product

Caption: A generalized workflow for the synthesis of this compound.

Protocol:

  • Dissolve 3-methylaniline (1 equivalent) in a suitable solvent such as acetone or acetonitrile.

  • In a separate flask, dissolve a thiocyanate source, such as ammonium thiocyanate or benzoyl isothiocyanate (1-1.2 equivalents), in the same solvent.

  • Add the thiocyanate solution dropwise to the aniline solution with stirring at room temperature or under reflux, depending on the reactivity of the isothiocyanate precursor.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells and treat with this compound at its IC₅₀ concentration for a specified time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.[3]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3]

  • Incubate the cells in the dark for 15 minutes at room temperature.[4]

  • Analyze the cells by flow cytometry.[5]

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.[6]

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of cholinesterases.

Protocol:

  • Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the test compound (this compound) at various concentrations in a 96-well plate.

  • Add the enzyme (AChE or BChE) to the wells and incubate for a short period.

  • Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE).

  • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

IL-6 Quantification (ELISA)

An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of IL-6 secreted by cells.

Protocol:

  • Culture cancer cells and treat them with this compound at various concentrations for 24 or 48 hours.

  • Collect the cell culture supernatant.

  • Perform the IL-6 ELISA according to the manufacturer's instructions (e.g., using a commercially available kit).

  • Briefly, coat a 96-well plate with an anti-human IL-6 capture antibody.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Add streptavidin-HRP and then a substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the concentration of IL-6 in the samples based on the standard curve.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is not yet abundant, the data from structurally related compounds strongly suggest its potential as a bioactive molecule, particularly in the context of cancer therapy. The likely mechanisms involve the induction of apoptosis via mitochondrial stress and caspase activation, as well as the inhibition of pro-inflammatory cytokine secretion. Furthermore, its structure warrants investigation into its enzyme inhibitory properties.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific cytotoxic, pro-apoptotic, and anti-inflammatory effects of this compound.

  • Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the specific molecular targets of the compound.

  • Signaling Pathway Analysis: Performing detailed studies, including western blotting and gene expression analysis, to elucidate the precise signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to optimize the biological activity and pharmacokinetic properties of this class of compounds.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives. The provided protocols and conceptual frameworks are intended to facilitate further investigation into this promising area of medicinal chemistry.

References

The Multifaceted Biological Activities of Substituted Phenylthiourea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylthiourea derivatives have emerged as a versatile and highly promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their relative ease of synthesis and the tunable nature of their physicochemical properties through targeted substitutions have made them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.

Anticancer Activity

Substituted phenylthiourea derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1]

Signaling Pathways and Mechanism of Action

A primary mechanism of the anticancer activity of certain phenylthiourea derivatives is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] Inhibition of these receptors blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are pivotal for cell growth and survival.[1] Some derivatives have also been shown to induce apoptosis, or programmed cell death, in cancer cells.[3] For instance, certain 3-(trifluoromethyl)phenylthiourea analogs have been shown to induce late apoptosis in colon cancer and leukemia cell lines.[3] Furthermore, some derivatives can inhibit the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) from cancer cells, potentially mitigating tumor-promoting inflammation.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF) EGFR_HER2 EGFR / HER-2 Growth_Factors->EGFR_HER2 Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR_HER2->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR_HER2->PI3K_AKT_mTOR Activates Phenylthiourea Substituted Phenylthiourea Derivative Phenylthiourea->EGFR_HER2 Inhibits Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival

Figure 1. Inhibition of EGFR/HER-2 Signaling by Phenylthiourea Derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of substituted phenylthiourea derivatives is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Phenylthiourea-based pyrazole (Hybrid 5)HCT-116 (Colon)2.29 ± 0.46[4]
Phenylthiourea-based pyrazole (Hybrid 8)HCT-116 (Colon)7.36 ± 0.25[4]
Phenylthiourea-based pyrazole (Hybrid 6)HCT-116 (Colon)9.71 ± 0.34[4]
3-(trifluoromethyl)phenylthiourea analog (2)SW480 (Colon)1.5 - 8.9[3]
3-(trifluoromethyl)phenylthiourea analog (8)PC3 (Prostate)6.9 ± 1.64[3]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast)Reported as active[2]
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47D (Breast)Reported as active[2]
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLa (Cervical)Reported as active[2]
Experimental Protocol: MTT Cytotoxicity Assay

The following protocol is a generalized representation for assessing the in vitro cytotoxicity of substituted phenylthiourea derivatives against cancer cell lines.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Enzyme Inhibition

Substituted phenylthioureas are well-documented inhibitors of various enzymes, with tyrosinase and urease being prominent targets.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for applications in the food industry to prevent browning.[5][6] Phenylthiourea and its derivatives act as potent inhibitors of tyrosinase.[5][7][8] The mechanism of inhibition is often competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate (e.g., L-DOPA) from binding.[5][9][10]

Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Tyrosinase Tyrosinase Phenylthiourea Phenylthiourea Derivative Phenylthiourea->Tyrosinase Inhibits

Figure 2. Phenylthiourea Inhibition of the Melanin Synthesis Pathway.

Quantitative Data: Tyrosinase Inhibition
CompoundType of InhibitionKᵢ (µM)IC₅₀ (µM)Reference
Phenylthiourea (PTU)Competitive0.21 ± 0.09-[5][7][9][10]
N-hydroxy-N'-phenylthiourea analogue 1--~0.29[8]
Phenylthiourea derivative 3cAllosteric (PvdP tyrosinase)-0.57 ± 0.05[11]
Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a common method for measuring the tyrosinase inhibitory activity of substituted phenylthiourea derivatives using L-DOPA as a substrate.[1]

  • Reagent Preparation: Prepare a potassium phosphate buffer (pH 6.8), a solution of mushroom tyrosinase in the buffer, a solution of L-DOPA in the buffer, and solutions of the test compounds at various concentrations.

  • Assay Setup: In a 96-well plate, add the substrate solution (buffer and L-DOPA) to each well.

  • Inhibitor Addition: Add the test compound solutions to the respective wells. A control well should contain the buffer instead of the inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the tyrosinase solution to all wells.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-20 minutes).

  • Absorbance Measurement: Measure the absorbance at a wavelength between 475-492 nm to quantify the formation of dopachrome.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Its inhibition is a therapeutic target for infections caused by urease-producing bacteria, such as Helicobacter pylori. Thiourea derivatives, as analogues of the substrate urea, have been reported as potential urease inhibitors.[12][13]

Quantitative Data: Urease Inhibition
Compound ClassKey FindingIC₅₀ (µM)Reference
Thiourea derivatives of dipeptidesAnalogue 23 was ~10-fold more potent than the standard.2.0[13]
Spiro-pyrimidinethionesFive out of thirteen synthesized compounds showed inhibitory activity.-[14]

Antimicrobial Activity

Substituted phenylthiourea derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties.[15][16][17] The presence of both sulfur and nitrogen atoms in their structure is considered crucial for their biological activity.[15][16]

General Synthesis and Screening Workflow

The development of new antimicrobial phenylthiourea derivatives generally follows a structured workflow, from synthesis to biological evaluation.

Synthesis Synthesis of Substituted Phenylthiourea Derivatives Purification Purification and Structural Characterization (e.g., NMR, IR, MS) Synthesis->Purification Screening In Vitro Antimicrobial Screening (e.g., Agar Diffusion, Broth Dilution) Purification->Screening Data_Analysis Data Analysis (Zone of Inhibition, MIC) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Figure 3. General Workflow for Antimicrobial Phenylthiourea Drug Discovery.

Quantitative Data: Antimicrobial Activity

Quantitative data for antimicrobial activity is often presented as the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in agar diffusion assays.

Compound ClassOrganism(s)ActivityReference
Substituted PhenylthioureasVarious microbesComparable or greater activity than standard drugs[15][16]
Phenylenedithiourea derivativesFungiStrong antifungal activity, comparable to ketoconazole[17]
Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaMethicillin-resistant StaphylococciMIC = 2 µg/mL[18]
Experimental Protocol: Synthesis of Substituted Phenylthiourea

A general method for the synthesis of substituted phenylthioureas involves the reaction of an appropriately substituted aniline with ammonium thiocyanate.[15][16]

  • Aniline Hydrochloride Formation: Dissolve the substituted aniline (0.1 mole) in a mixture of hydrochloric acid (9 mL) and water (25 mL). Heat the solution at 60-70°C for approximately 1 hour.

  • Reaction with Ammonium Thiocyanate: Cool the mixture and slowly add ammonium thiocyanate (0.1 mole).

  • Reflux: Reflux the resulting solution for about 4 hours.

  • Precipitation: Add water (20 mL) to the solution while stirring continuously to induce the formation of crystals.

  • Isolation and Purification: Filter the solid product, dry it, and purify it further by recrystallization if necessary.

Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) and pour it into sterile Petri plates.

  • Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.

  • Application of Compounds: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface. A disc with the solvent can be used as a negative control, and a disc with a standard antibiotic/antifungal as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.

Conclusion

Substituted phenylthiourea derivatives represent a rich source of biologically active molecules with significant potential in drug discovery. Their demonstrated efficacy as anticancer, enzyme inhibitory, and antimicrobial agents warrants further investigation. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of new and more potent therapeutic agents based on this versatile chemical scaffold. Future work should focus on elucidating detailed mechanisms of action, optimizing lead compounds through structure-activity relationship studies, and advancing promising candidates into preclinical and clinical development.

References

Potential Therapeutic Targets of 1-(3-Methylphenyl)-2-thiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methylphenyl)-2-thiourea belongs to the versatile class of thiourea derivatives, which have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. While direct therapeutic applications of this compound are not yet established, extensive research on structurally related analogues provides a strong basis for predicting its potential therapeutic targets. This technical guide consolidates the existing knowledge on thiourea derivatives to elucidate the probable mechanisms of action and therapeutic avenues for this compound. The primary focus of this document is on its potential as an anticancer, antimicrobial, and enzyme inhibitory agent. All quantitative data from relevant studies are summarized, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive overview for drug development professionals.

Introduction

Thiourea and its derivatives are characterized by the presence of a thiocarbonyl group flanked by two amine groups. This structural motif allows for diverse chemical modifications, leading to a wide array of pharmacological properties.[1] Research has demonstrated that these compounds can interact with various biological targets, modulating cellular pathways and exhibiting therapeutic effects.[1][2] This guide specifically explores the potential of this compound by extrapolating data from closely related analogues, providing a predictive framework for its therapeutic applications.

Potential Therapeutic Targets

The biological activity of thiourea derivatives is largely attributed to their ability to interact with various enzymes and cellular pathways. The primary potential therapeutic targets for this compound are detailed below.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of thiourea derivatives against a range of cancer cell lines.[2][3] The proposed mechanisms of action are multifaceted and often involve the induction of apoptosis and inhibition of key signaling pathways.

Certain thiourea derivatives have been shown to inhibit the activity of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[4] Inhibition of EGFR can block downstream signaling pathways responsible for cell proliferation and survival.

Thiourea derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and production of reactive oxygen species (ROS).[5]

Derivatives of thiourea have also been reported to target other critical proteins in cancer progression, including K-Ras and NF-κB.[5][6]

Quantitative Data on Anticancer Activity of Thiourea Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)1.5[2]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Cell Lines2.2 - 5.5[2]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (lung cancer)0.2[7]
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (colon cancer)1.11[4]
N1,N3-disubstituted-thiosemicarbazone 7HepG2 (liver cancer)1.74[4]
Enzyme Inhibition

Thiourea derivatives are known to be effective inhibitors of various enzymes, suggesting their potential use in treating a range of diseases.

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Thiourea derivatives have demonstrated potent inhibitory activity against this enzyme.

Quantitative Data on Urease Inhibition

Compound/DerivativeTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrid (4i)Jack Bean Urease0.00190.0003Non-competitive[8]
Bis-acyl-thiourea (UP-1)Urease1.55--[9]

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Certain thiourea derivatives have shown promising activity against these enzymes.[10]

Quantitative Data on Cholinesterase Inhibition

Compound/DerivativeTarget EnzymeIC50 (µg/mL)Reference
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50[10]
1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60[10]

Thiourea derivatives have also been reported to inhibit other enzymes such as α-amylase, α-glucosidase, and tyrosinase, suggesting their potential in managing diabetes and hyperpigmentation disorders.[11]

Antimicrobial Activity

The thiourea scaffold is present in a number of compounds with potent antimicrobial activity against a variety of bacterial and fungal strains. The mechanism is thought to involve the disruption of cellular homeostasis and inhibition of essential enzymes.[12]

Quantitative Data on Antimicrobial Activity

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiourea Derivative (TD4)Methicillin-resistant S. aureus (MRSA)2[12]
Triazole-bearing thiourea derivativesS. aureus and S. epidermidis4 - 32[13]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of thiourea derivatives.

Anticancer Activity Assays
  • MTT Assay for Cytotoxicity: This colorimetric assay is widely used to assess cell viability.

    • Seed cancer cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Enzyme Inhibition Assays
  • Urease Inhibition Assay (Berthelot Method):

    • Prepare a reaction mixture containing the enzyme solution, buffer, and various concentrations of the inhibitor.

    • Initiate the reaction by adding the substrate (urea).

    • Incubate the mixture at a specific temperature for a defined time.

    • Stop the reaction and measure the amount of ammonia produced using the Berthelot reagent.

    • Calculate the percentage of inhibition and the IC50 value.

  • Cholinesterase Inhibition Assay (Ellman's Method):

    • Pre-incubate the enzyme (AChE or BChE) with different concentrations of the test compound.

    • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine) and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

    • Monitor the formation of the yellow anion of 5-thio-2-nitrobenzoic acid spectrophotometrically.

    • Calculate the percentage of inhibition and the IC50 value.

Antimicrobial Activity Assays
  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

    • Prepare serial dilutions of the test compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

Signaling Pathways

anticancer_pathway Thiourea 1-(3-Methylphenyl)- 2-thiourea (Predicted) EGFR EGFR Thiourea->EGFR Inhibits Ras Ras Thiourea->Ras Inhibits (Predicted for K-Ras mutants) Caspases Caspase Activation Thiourea->Caspases Induces EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Caspases->Apoptosis experimental_workflow Synthesis Synthesis of This compound Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization InVitro In Vitro Biological Evaluation Characterization->InVitro Anticancer Anticancer Assays (MTT, Apoptosis) InVitro->Anticancer Enzyme Enzyme Inhibition Assays (Urease, Cholinesterase) InVitro->Enzyme Antimicrobial Antimicrobial Assays (MIC) InVitro->Antimicrobial Data Data Analysis (IC50, MIC determination) Anticancer->Data Enzyme->Data Antimicrobial->Data Lead Lead Compound Identification & Optimization Data->Lead

References

A Technical Guide to the Preliminary Bioactivity Screening of 1-(3-Methylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiourea derivatives are a versatile class of organic compounds renowned for their wide spectrum of biological activities, making them a focal point in the quest for novel therapeutic agents. Their structural motif, characterized by a thione group flanked by two amino groups, facilitates diverse interactions with biological targets. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of a specific derivative, 1-(3-Methylphenyl)-2-thiourea. It outlines a general synthetic methodology, details a cascade of initial screening assays including antimicrobial, antifungal, and anticancer evaluations, and presents data in a structured format for comparative analysis. This document is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward and efficient method involving the reaction of an isothiocyanate with a primary amine. A general and reliable approach is the reaction of 3-methylaniline with an isothiocyanate precursor.

A common synthetic route involves the reaction of 3-methylaniline with ammonium thiocyanate in the presence of an acid chloride (e.g., acetyl chloride) in an appropriate solvent like acetone. The reaction mixture is typically refluxed to drive the reaction to completion. The resulting product can then be isolated by precipitation in cold water and purified by recrystallization.[1]

Preliminary Bioactivity Screening: A Tiered Approach

A tiered screening cascade is recommended to efficiently evaluate the bioactivity of this compound. This approach prioritizes broad-spectrum assays initially, followed by more specific and mechanistic studies for promising activities.

Diagram: Experimental Workflow for Bioactivity Screening

Experimental Workflow Experimental Workflow for Bioactivity Screening cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism of Action Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial_Screening Antimicrobial Screening (Bacteria & Fungi) Characterization->Antimicrobial_Screening Test Compound Anticancer_Screening Anticancer Screening (MTT Assay) Characterization->Anticancer_Screening Test Compound Antioxidant_Screening Antioxidant Screening (DPPH Assay) Characterization->Antioxidant_Screening Test Compound MIC_Determination MIC/MBC/MFC Determination Antimicrobial_Screening->MIC_Determination Active Hits Apoptosis_Assay Apoptosis Assay Anticancer_Screening->Apoptosis_Assay Active Hits Enzyme_Inhibition Enzyme Inhibition Assays Antioxidant_Screening->Enzyme_Inhibition Active Hits

Caption: A streamlined workflow for the synthesis, characterization, and tiered bioactivity screening of this compound.

Experimental Protocols

Antimicrobial Activity Screening

The antimicrobial potential of this compound can be assessed against a panel of pathogenic bacteria and fungi.[2][3][4]

a. Microorganisms:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)

b. Method: Broth Microdilution Method

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5 - 2.5 x 10^3 CFU/mL for fungi).

  • Include positive controls (a standard antibiotic like amikacin or gentamicin for bacteria, and an antifungal like nystatin for fungi) and negative controls (medium with solvent).[2]

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antifungal Activity Screening

A more detailed assessment of antifungal activity can be performed, particularly against clinically relevant strains like Candida auris.[5][6]

a. Method: Antifungal Susceptibility Testing (CLSI M27-A3)

  • Follow the general principles of the broth microdilution method as described above, using RPMI-1640 medium.

  • Test against a panel of Candida species, including resistant strains if available.

  • Determine the MIC as the lowest concentration that causes a significant diminution (≥50%) of growth compared to the growth control.

Anticancer Activity Screening

The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines.[7][8][9]

a. Cell Lines:

  • Human breast cancer (e.g., MCF-7, MDA-MB-231)

  • Human colon cancer (e.g., HCT116, SW480)

  • Human liver cancer (e.g., HepG2)

  • A non-cancerous cell line for selectivity assessment (e.g., HaCaT keratinocytes)[7][9]

b. Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Data Presentation

The quantitative data obtained from the preliminary screening assays should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Antimicrobial Activity of this compound (MIC in µg/mL)

MicroorganismStrainThis compoundStandard Drug (MIC)
S. aureusATCC 25923[Data]Amikacin [Data]
B. subtilisATCC 6633[Data]Amikacin [Data]
E. coliATCC 25922[Data]Gentamicin [Data]
P. aeruginosaATCC 27853[Data]Gentamicin [Data]
C. albicansATCC 10231[Data]Nystatin [Data]
A. nigerATCC 16404[Data]Nystatin [Data]

Table 2: Anticancer Activity of this compound (IC50 in µM)

Cell LineTissue of OriginThis compoundDoxorubicin (IC50)
MCF-7Breast Cancer[Data][Data]
HCT116Colon Cancer[Data][Data]
HepG2Liver Cancer[Data][Data]
HaCaTNormal Keratinocyte[Data][Data]

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound require further investigation, thiourea derivatives are known to exert their biological effects through various mechanisms.

Diagram: Generalized Signaling Pathway for Thiourea Derivatives

Generalized Signaling Pathway Generalized Signaling Pathways for Thiourea Derivatives cluster_antimicrobial Antimicrobial/Antifungal cluster_anticancer Anticancer Thiourea_Derivative This compound Enzyme_Inhibition_Microbe Enzyme Inhibition (e.g., Urease) Thiourea_Derivative->Enzyme_Inhibition_Microbe Inhibits Membrane_Disruption Membrane Disruption Thiourea_Derivative->Membrane_Disruption Disrupts Biofilm_Inhibition Biofilm Formation Inhibition Thiourea_Derivative->Biofilm_Inhibition Inhibits Kinase_Inhibition Kinase Inhibition (e.g., VEGFR, BRAF) Thiourea_Derivative->Kinase_Inhibition Inhibits Apoptosis_Induction Induction of Apoptosis Kinase_Inhibition->Apoptosis_Induction Leads to Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Leads to

Caption: Potential mechanisms of action for thiourea derivatives, including enzyme inhibition and induction of apoptosis.

Conclusion and Future Directions

The preliminary bioactivity screening of this compound provides the initial framework for evaluating its therapeutic potential. The methodologies outlined in this guide offer a systematic approach to identifying and quantifying its antimicrobial, antifungal, and anticancer activities. Positive results from this initial screening would warrant further investigation into the compound's mechanism of action, in vivo efficacy, and toxicological profile. Structure-activity relationship (SAR) studies, by synthesizing and screening related analogs, would also be a logical next step to optimize the bioactivity and drug-like properties of this promising scaffold.

References

Spectroscopic and Synthetic Profile of 1-(3-Methylphenyl)-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data (Infrared and Nuclear Magnetic Resonance) and a detailed experimental protocol for the synthesis of 1-(3-Methylphenyl)-2-thiourea. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of thiourea derivatives is characterized by several key absorption bands. For the related compound, 3-Acetyl-1-(3-methylphenyl)thiourea, characteristic infrared absorptions were observed at 3163.7 cm⁻¹ (N-H stretching), 1690.0 cm⁻¹ (C=O stretching), 1269.5 cm⁻¹ (C-N stretching), and 693.3 cm⁻¹ (C=S stretching)[1]. For this compound, the absence of the acetyl group would lead to the disappearance of the C=O stretch and a likely shift in the N-H and C-N stretching frequencies.

Table 1: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3400-3200
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Methyl)2980-2850
C=S Stretch1250-1020
C-N Stretch1350-1280
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

The ¹H NMR spectrum of a related compound, N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea, showed a singlet for the methyl protons at 2.40 ppm and a multiplet for the aromatic protons in the range of 6.91–9.07 ppm. A broad singlet corresponding to the NH proton was observed at 12.30 ppm. For this compound, the aromatic region would be simpler, and the NH protons would likely appear as broad singlets.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
CH₃~2.3Singlet
Aromatic H7.0 - 7.5Multiplet
NH (Ar-NH)Broad Singlet
NH₂Broad Singlet

The ¹³C NMR spectrum of N-Methyl-N'-(3-methylphenyl)thiourea provides reference chemical shifts for the carbon atoms of the 3-methylphenyl group. The thiocarbonyl (C=S) carbon is expected to resonate significantly downfield.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)
C=S~180-185
Aromatic C (quaternary)130-140
Aromatic C-H120-130
CH₃~21

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of aryl thioureas involves the reaction of the corresponding amine with an isothiocyanate precursor. A plausible synthesis for this compound can be adapted from the synthesis of 3-Acetyl-1-(3-methylphenyl)thiourea[1]. The procedure involves the in-situ formation of an acyl isothiocyanate followed by reaction with the amine. For the direct synthesis of this compound, a more direct approach using ammonium thiocyanate is common.

Procedure:

  • To a solution of 3-methylaniline (1 equivalent) in a suitable solvent (e.g., acetone or ethanol), add a solution of ammonium thiocyanate (1.1 equivalents) in the same solvent.

  • Add an acid catalyst, such as hydrochloric acid, dropwise to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from synthesis to spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 3-Methylaniline + Ammonium Thiocyanate Reaction Acid-catalyzed Condensation Reactants->Reaction Reflux Purification Recrystallization Reaction->Purification Compound This compound Purification->Compound IR IR Spectroscopy NMR NMR Spectroscopy H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR Compound->IR Compound->NMR

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Infrared Spectroscopy:

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate. The spectrum should be recorded over a range of 4000-400 cm⁻¹.

NMR Spectroscopy:

¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample should be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

References

Crystal Structure Analysis of 1-(3-Methylphenyl)-2-thiourea: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 1-(3-Methylphenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, this document compiles and analyzes structural data from closely related analogs to infer its likely crystallographic characteristics. This guide summarizes key quantitative data, details relevant experimental protocols for synthesis and characterization, and presents visualizations of experimental workflows and potential intermolecular interactions. The information herein is intended to serve as a valuable resource for researchers engaged in the study and application of thiourea derivatives.

Introduction

Thiourea derivatives are a versatile class of organic compounds with a wide range of applications, including in the design of pharmaceuticals, agrochemicals, and materials with unique optical and electronic properties. The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the solid state. The substitution pattern on the phenyl ring significantly influences the molecular conformation and crystal packing. This guide focuses on the m-tolyl substituted thiourea, this compound (also known as m-tolylthiourea), with the chemical formula C8H10N2S[1][2].

Inferred Crystallographic Data of this compound

A comprehensive search of crystallographic literature and databases did not yield a specific entry for the single-crystal X-ray diffraction analysis of this compound. However, analysis of closely related structures, such as 3-Acetyl-1-(3-methylphenyl)thiourea and N,N'-di(m-tolyl)thiourea, provides a basis for inferring its potential structural parameters.

Predicted Unit Cell and Bond Characteristics

Based on analyses of analogous thiourea derivatives, this compound is expected to crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). Key bond lengths and angles in the thiourea core are anticipated to be consistent with those observed in other aryl thioureas.

Table 1: Predicted Crystallographic and Key Bond Parameters for this compound

ParameterPredicted Value RangeReference Analogues
Crystal System Monoclinic or Triclinic[3][4]
Space Group P2₁/c or P-1[3][4]
C=S Bond Length (Å) 1.68 - 1.71[3][5]
C-N Bond Lengths (Å) 1.33 - 1.36[5][6]
Dihedral Angle (Phenyl-Thiourea) 40 - 70°[3][4]

Note: These values are inferred from structurally related compounds and await experimental verification.

Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions involving the amine and thione groups. Specifically, N-H···S hydrogen bonds are a common feature in the crystal structures of thiourea derivatives, often leading to the formation of centrosymmetric dimers or extended chains[6][7].

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of thiourea derivatives, based on established procedures for similar compounds.

Synthesis of Thiourea Derivatives

A general and widely used method for the synthesis of N-aryl thioureas involves the reaction of an aryl isothiocyanate with an amine. For acetylated derivatives, an acyl chloride is reacted with an ammonium thiocyanate, followed by the addition of the corresponding aniline[4].

Workflow for the Synthesis of Aryl Thiourea Derivatives

G cluster_0 Synthesis of Isothiocyanate Precursor cluster_1 Thiourea Formation cluster_2 Purification A Aryl Amine C Reaction in Acetone/Dioxane A->C B Thiophosgene or Ammonium Thiocyanate/ Acyl Chloride B->C D Aryl Isothiocyanate C->D E Aryl Isothiocyanate G Reaction and Reflux E->G F Amine (e.g., Ammonia or another Aryl Amine) F->G H Crude Thiourea Derivative G->H I Crude Product J Recrystallization (e.g., from Ethanol or Acetonitrile) I->J K Pure Crystalline Product J->K G A Synthesized Compound B Single Crystal Growth (Slow Evaporation) A->B C Crystal Mounting B->C D X-ray Diffractometer C->D E Data Collection D->E F Structure Solution (e.g., SHELXS) E->F G Structure Refinement (e.g., SHELXL) F->G H Crystallographic Information File (CIF) G->H I Data Analysis and Visualization H->I

References

An In-depth Technical Guide to the Solubility of 1-(3-Methylphenyl)-2-thiourea in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Methylphenyl)-2-thiourea. Due to a lack of specific quantitative solubility data in publicly available literature for this exact compound, this document outlines the expected solubility based on structurally similar compounds, namely 1-phenyl-2-thiourea and its isomers. Furthermore, it furnishes a detailed, standardized experimental protocol for the precise determination of its solubility in various common solvents. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.

Introduction

This compound, also known as m-tolylthiourea, is an organic compound belonging to the thiourea family. Thiourea derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Understanding the solubility of such compounds is a critical first step in the development of new pharmaceuticals and other chemical products, as it influences bioavailability, formulation, and routes of administration. This document aims to provide a foundational understanding of the solubility of this compound and the methodologies to accurately measure it.

Predicted Solubility Profile

Solubility Data of Structurally Related Compounds

To provide a comparative baseline, the following tables summarize the available quantitative and qualitative solubility data for 1-phenyl-2-thiourea and 1-(4-methylphenyl)-2-thiourea.

Table 1: Quantitative Solubility Data for 1-Phenyl-2-thiourea

SolventTemperature (°C)SolubilityCitation
Dimethyl Sulfoxide (DMSO)Not Specified~30 mg/mL[1]
EthanolNot Specified~30 mg/mL[1]
DMSO:PBS (pH 7.2) (1:3)Not Specified~0.25 mg/mL
Water21< 1 mg/mL
Boiling Water10058.8 g/L (1 part in 17)[2]
Cold WaterNot Specified2.5 g/L (1 part in 400)[2]

Table 2: Qualitative Solubility Data for Phenylthiourea Derivatives

CompoundSolventSolubility DescriptionCitation
1-Phenyl-2-thioureaAlcoholSoluble
1-Phenyl-2-thioureaHot WaterSoluble
1-Phenyl-2-thioureaHot EthanolSoluble
1-Phenyl-2-thioureaAcetoneSoluble
1-(4-Methylphenyl)-2-thioureaWaterSoluble
1-(4-Methylphenyl)-2-thioureaAlcoholsSoluble
1-(4-Methylphenyl)-2-thioureaHot MethanolAlmost transparent
3-Acetyl-1-(3-methylphenyl)thioureaAcetonitrileSoluble (used for recrystallization)

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a given solvent.

Materials
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation is reached.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

  • Calculation:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Sedimentation equil->sep1 sep2 Centrifugation sep1->sep2 an1 Filter supernatant sep2->an1 an2 Dilute sample an1->an2 an3 Quantify concentration (e.g., HPLC, UV-Vis) an2->an3 result Solubility Data an3->result Calculate Solubility

Caption: A flowchart illustrating the key steps in the experimental determination of compound solubility using the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a solid framework for researchers. By leveraging the solubility information of structurally analogous compounds and employing the detailed shake-flask methodology outlined, scientists and drug development professionals can accurately characterize the solubility profile of this compound. This essential data will facilitate its further investigation and potential application in various scientific and industrial fields.

References

The Ascendant Role of 1-Aryl-2-Thiourea Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-aryl-2-thiourea scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical overview of this versatile class of compounds, focusing on their synthesis, diverse pharmacological applications, and the structure-activity relationships that govern their efficacy. It is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.

Core Synthesis and Characterization

The synthesis of 1-aryl-2-thiourea derivatives is generally straightforward, most commonly involving the reaction of an aryl isothiocyanate with a primary or secondary amine. A typical synthetic protocol is outlined below.

Experimental Protocol: General Synthesis of 1-Aryl-2-Thiourea Derivatives

A common and efficient method for synthesizing 1-aryl-2-thiourea derivatives involves the reaction of an appropriately substituted aryl amine with an isothiocyanate in a suitable solvent.

Materials:

  • Substituted aryl amine

  • Aryl isothiocyanate

  • Solvent (e.g., acetone, ethanol, dichloromethane)[1]

Procedure:

  • Dissolve equimolar amounts of the selected aryl amine and the corresponding aryl isothiocyanate in a suitable solvent.[2]

  • Stir the reaction mixture at room temperature or reflux for a duration ranging from a few hours to 28 hours, the time being dependent on the reactivity of the specific substrates.[1][2]

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[2]

  • Upon completion, remove the solvent under reduced pressure.

  • Collect the resulting solid product by filtration.[2]

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure 1-aryl-2-thiourea derivative.[2]

  • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Fourier-Transform Infrared (FTIR) spectroscopy, along with mass spectrometry.[3]

A Spectrum of Biological Activities

1-Aryl-2-thiourea derivatives have been extensively investigated and have shown promise in a multitude of therapeutic areas. Their biological effects are diverse, ranging from anticancer and antimicrobial to potent enzyme inhibitors.

Anticancer Activity

Thiourea derivatives have demonstrated significant potential in oncology by inhibiting the growth of various cancer cell lines.[4] Some compounds have shown cytotoxicity comparable to or greater than established chemotherapeutic agents like doxorubicin.[4]

Table 1: Anticancer Activity of Selected 1-Aryl-2-Thiourea Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 29e Human leukaemia/lymphoma-[5]
Compound 9e U937 (human monocytic)16.23[5]
Bis-thiourea derivative Human leukemia1.50[4]
Phosphonate thiourea derivative Pancreatic, prostate, breast cancer3 - 14[4]
ATX 11 HK-1 (nasopharyngeal carcinoma)4.7 ± 0.7[6]
UP-1 MG-U87 (glioblastoma)-[7]
Antimicrobial and Antiviral Activity

The global challenge of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. 1-Aryl-2-thiourea derivatives have shown considerable activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[8] Furthermore, their antiviral properties have been documented against various viruses.

Table 2: Antimicrobial and Antiviral Activity of Selected 1-Aryl-2-Thiourea Derivatives

Compound IDTarget Organism/VirusActivity MetricValueReference
TD4 MRSA (USA 300)MIC2 µg/mL[8]
L⁴ Gram-positive bacteria-High activity[9]
Various derivatives BacteriaMIC50 - 400 µg/cm³[9]
Various derivatives YeastsMIC25 - 100 µg/cm³[9]
Acylthiourea derivative 1 Vaccinia virusEC₅₀0.25 µM[5]
Acylthiourea derivative 1 La Crosse virusEC₅₀0.27 µM[5]
Enzyme Inhibition

A significant area of investigation for 1-aryl-2-thiourea derivatives is their ability to inhibit various enzymes, which is crucial for treating a range of diseases.

Table 3: Enzyme Inhibition Activity of Selected 1-Aryl-2-Thiourea Derivatives

Compound IDTarget EnzymeIC₅₀Reference
Compound 3 Acetylcholinesterase (AChE)50 µg/mL[10]
Compound 3 Butyrylcholinesterase (BChE)60 µg/mL[10]
Compound 2e/2f Tyrosinase-[3]
Compound 2g α-Amylase & α-Glucosidase-[3]
UP-1 Urease1.55 ± 0.0288 µM[11]
UP-2 Urease1.66 ± 0.0179 µM[11]
UP-3 Urease1.69 ± 0.0162 µM[11]

Key Experimental Methodologies

The evaluation of the biological activity of 1-aryl-2-thiourea derivatives relies on a set of standardized in vitro assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[12]

Protocol:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thiourea derivatives for a specified period (e.g., 72 hours).[12]

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the concentration of the compound that inhibits 50% of cell growth (IC₅₀) relative to untreated control cells.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Protocol:

  • Prepare serial two-fold dilutions of the thiourea compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13]

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]

  • Inoculate each well with the bacterial suspension. Include a positive control (broth and inoculum) and a negative control (broth only).[13]

  • Incubate the plate at 37°C for 18-24 hours.[13]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Enzyme Inhibition Assay (Urease Inhibition)

This assay measures the ability of a compound to inhibit the activity of the urease enzyme.

Protocol:

  • In a 96-well plate, mix the urease enzyme solution with various concentrations of the thiourea derivative and a buffer (pH 8.2).[11]

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.[14]

  • Initiate the enzymatic reaction by adding a urea solution.[11][14]

  • After a specific incubation period at 37°C, stop the reaction and measure the amount of ammonia produced using a colorimetric method (e.g., with phenol reagent and alkali reagent).[11]

  • Read the absorbance at a specific wavelength (e.g., 625 nm).[11]

  • Calculate the percentage of inhibition and the IC₅₀ value.

Visualizing Workflows and Pathways

Drug Discovery Workflow

The process of identifying and developing new 1-aryl-2-thiourea derivatives as drug candidates follows a structured workflow.

G cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_preclinical Preclinical Studies A Computational Design & In Silico Screening B Synthesis of 1-Aryl-2-Thiourea Derivatives A->B C Purification & Characterization B->C D Primary Screening (e.g., Cytotoxicity, Antimicrobial) C->D E Secondary Screening (e.g., Enzyme Inhibition, Mechanism of Action) D->E F Lead Optimization (SAR Studies) E->F G In Vivo Efficacy F->G H Toxicology & Pharmacokinetics G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiourea Thiourea Derivative TLR TLR1/2 Thiourea->TLR binds MyD88 MyD88 TLR->MyD88 recruits IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive releases NFkB_active Active NF-κB NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA translocates to nucleus & binds Cytokines Cytokine Gene Transcription (TNF-α, IL-1β) DNA->Cytokines

References

An In-depth Technical Guide to the Safety and Handling of 1-(3-Methylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 1-(3-Methylphenyl)-2-thiourea. Specific safety data sheets (SDS) for this compound (CAS No. 621-40-9) were not available in the provided search results. Therefore, the following information is compiled from the safety data for the parent compound, thiourea, and its closely related isomer, 1-(2-methylphenyl)-2-thiourea. It is imperative to consult the specific SDS provided by the supplier before handling this chemical and to conduct a thorough risk assessment for its intended use.

Hazard Identification and Classification

This compound is anticipated to share hazard classifications with other thiourea derivatives. Based on data for analogous compounds, it should be treated as a hazardous substance.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Carcinogenicity (Category 2): Suspected of causing cancer.[1][2]

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1][2]

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[1][2]

GHS Label Elements:

  • Pictograms:

    • Health Hazard (GHS08)

    • Exclamation Mark (GHS07)

    • Environment (GHS09)

  • Signal Word: Warning [1][2]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H351: Suspected of causing cancer.[1][2]

  • H361: Suspected of damaging fertility or the unborn child.[1][2]

  • H411: Toxic to aquatic life with long lasting effects.[1][2]

Precautionary Statements:

  • Prevention:

    • P201: Obtain special instructions before use.[1]

    • P202: Do not handle until all safety precautions have been read and understood.[1][2]

    • P264: Wash skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1][2]

    • P273: Avoid release to the environment.[1][2]

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][2]

    • P308 + P313: IF exposed or concerned: Get medical advice/ attention.[1][2]

    • P330: Rinse mouth.[1][2]

    • P391: Collect spillage.[1][2]

  • Storage:

    • P405: Store locked up.[1][2]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[1][4]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for the parent compound, thiourea, and related isomers where available.

PropertyValueSource Compound
Chemical Formula C8H10N2SThis compound[5]
Molecular Weight 166.24 g/mol This compound[5]
Appearance Crystalline powder or powderThiourea[3]
Melting Point 170 - 176 °C (338 - 349 °F)Thiourea[1]
Partition Coefficient (n-octanol/water) log Pow: -0.92 (20 °C)Thiourea[1]
Boiling Point No data available-
Flash Point No data available-

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and ensure a safe research environment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling & Disposal A Acquire Chemical & SDS B Review SDS & Conduct Risk Assessment A->B C Prepare Engineering Controls (Fume Hood) B->C D Select & Inspect Personal Protective Equipment (PPE) C->D E Don Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Work in a Ventilated Area (e.g., Chemical Fume Hood) E->F G Weigh & Handle Solid Carefully to Avoid Dust Formation F->G H Keep Containers Tightly Closed When Not in Use G->H I Decontaminate Work Area H->I J Remove & Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K L Store Chemical in a Locked, Designated Area K->L M Dispose of Waste in Accordance with Regulations L->M

Caption: Workflow for Safe Handling of this compound.

Detailed Safety and Handling Precautions

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation of dust particles.[3][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.[3]

  • Skin Protection:

    • Hand Protection: Wear suitable, chemically resistant gloves.[3]

    • Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: If engineering controls are insufficient or if dust formation is likely, use a NIOSH/MSHA-approved respirator.[6]

Hygiene Measures
  • Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[1][3]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2][3]

  • Remove contaminated clothing and wash it before reuse.[3]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Store locked up and out of reach of children.[1][2][3]

  • Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[6]

First-Aid Measures

Immediate medical attention is often required. Show the Safety Data Sheet to the attending physician.[1][3]

Exposure RouteFirst-Aid Protocol
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor.[3] Rinse mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[3]
Inhalation Move the victim to fresh air.[7] If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[7]
Skin Contact Take off immediately all contaminated clothing.[1] Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation or a rash occurs, get medical advice/attention.[3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][6] Remove contact lenses if present and easy to do. Continue rinsing.[2] Call an ophthalmologist.[1]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or foam.[8]

  • Specific Hazards: The substance is combustible.[1] Fine dust dispersed in air may form an explosive mixture.[6] Hazardous combustion products may include nitrogen oxides (NOx), sulfur oxides (SOx), and carbon oxides (CO, CO2).[6][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][6][8]

Accidental Release
  • Personal Precautions: Evacuate personnel to a safe area.[3] Avoid contact with the substance and inhalation of dust.[1] Wear appropriate personal protective equipment as described in Section 4.2.

  • Environmental Precautions: Do not let the product enter drains, surface water, or the sanitary sewer system as it is toxic to aquatic life.[1][6]

  • Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable, closed container for disposal.[6] Ventilate the affected area after cleanup is complete.[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, based on data from analogous thiourea compounds, the following effects are of concern:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Carcinogenicity: Suspected of causing cancer.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility and the unborn child. Teratogenic effects have been observed in experimental animals with thiourea.[6]

  • Skin Sensitization: May cause an allergic skin reaction.[3][4]

Disposal Considerations

  • Dispose of this chemical and its container as hazardous waste.[6]

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[3][6]

  • Do not dispose of it into the environment.[2] Contaminated packaging should be disposed of in the same manner as the product itself.

References

Methodological & Application

step-by-step synthesis protocol for 1-(3-Methylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 1-(3-Methylphenyl)-2-thiourea

Introduction

This compound, also known as m-Tolylthiourea, is an organic compound belonging to the thiourea class. Thioureas are organosulfur compounds structurally similar to ureas, with the oxygen atom replaced by a sulfur atom.[1] These compounds and their derivatives are of significant interest in medicinal chemistry and organic synthesis. They serve as versatile intermediates for the synthesis of various heterocyclic compounds and have been evaluated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[2][3] The synthesis of novel thiourea derivatives is an active area of research for developing new compounds with enhanced biological potency.[2][4]

Compound Profile

PropertyValueReference
Chemical Formula C₈H₁₀N₂S[5]
Molecular Weight 166.24 g/mol [5][6]
CAS Number 621-40-9[5]
Appearance Solid[6]
Synonyms (3-Methylphenyl)thiourea, m-Tolylthiourea, N-(3-Methylphenyl)thiourea[6]

Synthesis Protocol

Principle of the Reaction

The synthesis of this compound is typically achieved through the reaction of an aryl amine (m-toluidine) with a source of thiocyanate. A common method involves the in-situ generation of the corresponding isothiocyanate from an amine and subsequent reaction. An alternative and straightforward approach involves reacting 3-methylaniline (m-toluidine) with ammonium thiocyanate in an acidic medium. The acid catalyzes the formation of isothiocyanic acid, which then reacts with the amine to form the target thiourea derivative.

Reaction Scheme

G cluster_products Product r1 3-Methylaniline (m-Toluidine) p1 This compound r1->p1 r2 Ammonium Thiocyanate (NH4SCN) r2->p1 c1 Acidic Medium (e.g., HCl) c2 Reflux G start Start reactants Combine Reactants: - 3-Methylaniline - NH4SCN - Ethanol - HCl start->reactants reflux Heat to Reflux (3-4 hours) reactants->reflux precipitation Cool and Pour into Cold Water reflux->precipitation filtration1 Vacuum Filtration (Isolate Crude Product) precipitation->filtration1 wash1 Wash with Water filtration1->wash1 recrystallization Recrystallize from Aqueous Ethanol wash1->recrystallization filtration2 Vacuum Filtration (Isolate Pure Product) recrystallization->filtration2 drying Dry in Vacuum Oven filtration2->drying analysis Characterization: - Melting Point - IR Spectroscopy - Yield Calculation drying->analysis end End analysis->end

References

Application Notes and Protocols for Thiourea Synthesis using 3-Methylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. Their diverse biological activities, including anticancer, antimicrobial, antiviral, and antioxidant properties, make them attractive scaffolds for the design of novel therapeutic agents. The synthesis of N,N'-disubstituted thioureas is most commonly achieved through the nucleophilic addition of a primary or secondary amine to an isothiocyanate. This document provides detailed application notes and experimental protocols for the synthesis of thiourea derivatives using 3-methylphenyl isothiocyanate as a key reagent.

The structural backbone of thiourea allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. The presence of the N-H protons and the sulfur atom allows these molecules to act as effective hydrogen bond donors and acceptors, facilitating interactions with various biological targets such as enzymes and receptors.

General Synthesis of Thiourea Derivatives

The reaction of 3-methylphenyl isothiocyanate with a primary or secondary amine is a straightforward and generally high-yielding addition reaction that leads to the formation of the corresponding N-(3-methylphenyl)thiourea derivative. The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon atom of the isothiocyanate group.

General Reaction Scheme:

G reagents R-NH2 plus + reagents->plus isocyanate 3-Methylphenyl-N=C=S plus->isocyanate arrow -> isocyanate->arrow product 3-Methylphenyl-NH-C(=S)-NH-R arrow->product

Caption: General reaction for thiourea synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-N'-(3-methylphenyl)thiourea Derivatives

This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas from 3-methylphenyl isothiocyanate and various primary amines.

Materials:

  • 3-Methylphenyl isothiocyanate (1.0 eq)

  • Appropriate primary amine (1.0 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, or Ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., 10 mL of acetone per mmol of amine).

  • To the stirred solution, add 3-methylphenyl isothiocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the mixture may be heated to reflux.

  • Upon completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is often obtained as a solid. If necessary, the product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

  • Dry the purified product under vacuum to obtain the pure N-Aryl-N'-(3-methylphenyl)thiourea derivative.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Synthesis of 3-Acetyl-1-(3-methylphenyl)thiourea[1]

This protocol provides a specific example for the synthesis of an acetyl-substituted thiourea derivative.

Materials:

  • Ammonium thiocyanate (0.10 mol)

  • Acetyl chloride (0.10 mol)

  • 3-Methylaniline (0.10 mol)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, prepare a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).

  • To this suspension, add a solution of acetyl chloride (0.10 mol) in acetone (30 ml) dropwise.

  • Reflux the reaction mixture for 30 minutes.

  • After cooling to room temperature, add a solution of 3-methylaniline (0.10 mol) in acetone (10 ml) to the reaction mixture.

  • Reflux the resulting mixture for an additional 3 hours.[1]

  • Pour the reaction mixture into acidified cold water to precipitate the product.

  • Collect the precipitated solid by vacuum filtration.

  • Recrystallize the crude product from acetonitrile to a constant melting point to obtain pure 3-acetyl-1-(3-methylphenyl)thiourea.[1]

  • Characterize the final product by its melting point and infrared spectrum.[1]

Data Presentation

The following table summarizes representative examples of thiourea derivatives synthesized from isothiocyanates and their reported yields and melting points. While not all examples use 3-methylphenyl isothiocyanate, they illustrate the scope and efficiency of this synthetic methodology.

Compound NameAmine UsedIsothiocyanate UsedSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
N-(3-Methylphenyl)-N'-ethoxycarbonylthioureaEthoxycarbonylamine3-Methylphenyl isothiocyanateEtOAc559102-103
N-(p-nitrophenyl)-N'-(m-methylphenyl)thiourea4-Nitroaniline3-Methylphenyl isothiocyanateAcetone--151-153[2]
1-(4-Chlorophenyl)-3-(3-methylphenyl)thiourea4-Chloroaniline3-Methylphenyl isothiocyanate----
N-(benzo[d]thiazol-2-yl)-N'-acylthiourea2-AminobenzothiazoleAcyl isothiocyanateAcetone-76169-172[3]
N-(pyridin-2-yl)-N'-acylthiourea2-AminopyridineAcyl isothiocyanateAcetone-56110-114[3]
N-((5-chloropyridin-2-yl)carbamothioyl)acylbenzamide2-Amino-5-chloropyridineAcyl isothiocyanateAcetone-73131-135[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of thiourea derivatives.

G Experimental Workflow for Thiourea Synthesis cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_characterization Characterization dissolve_amine Dissolve Amine in Solvent add_iso Add 3-Methylphenyl Isothiocyanate dissolve_amine->add_iso react Stir at RT or Reflux add_iso->react evaporate Solvent Evaporation react->evaporate precipitate Precipitation (if applicable) evaporate->precipitate filter Filtration precipitate->filter recrystallize Recrystallization filter->recrystallize chromatography Column Chromatography filter->chromatography nmr NMR (¹H, ¹³C) recrystallize->nmr chromatography->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms mp Melting Point ms->mp

Caption: Workflow for thiourea synthesis and characterization.

Signaling Pathways in Drug Development

Thiourea derivatives have been shown to exert their biological effects by modulating various signaling pathways implicated in diseases such as cancer. The diagrams below illustrate some of the key pathways targeted by these compounds.

EGFR Signaling Pathway Inhibition

Certain thiourea derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

G EGFR Signaling Pathway Inhibition by Thiourea Derivatives EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Thiourea Thiourea Derivative Thiourea->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin pathway is crucial for cell fate determination and proliferation, and its aberrant activation is linked to various cancers. Some thiourea derivatives can inhibit this pathway.[4]

G Wnt/β-catenin Signaling Pathway Inhibition Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex Thiourea Thiourea Derivative beta_catenin β-catenin Thiourea->beta_catenin promotes degradation DestructionComplex->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

Antimicrobial Mechanism of Action

Thiourea derivatives can exhibit antibacterial activity by targeting essential bacterial enzymes, such as those involved in cell wall biosynthesis.

G Antibacterial Mechanism of Thiourea Derivatives Thiourea Thiourea Derivative FabH FabH (β-ketoacyl-ACP synthase III) Thiourea->FabH FattyAcid Fatty Acid Biosynthesis FabH->FattyAcid CellWall Bacterial Cell Wall Integrity FattyAcid->CellWall CellLysis Cell Lysis CellWall->CellLysis

Caption: Inhibition of bacterial fatty acid synthesis.

Conclusion

3-Methylphenyl isothiocyanate is a valuable and versatile reagent for the synthesis of a wide array of thiourea derivatives. The straightforward and efficient synthetic protocols, coupled with the diverse biological activities of the resulting compounds, make this an important area of research for drug discovery and development. The ability of thiourea derivatives to interact with and modulate key signaling pathways underscores their potential as therapeutic agents for a variety of diseases. The information and protocols provided herein are intended to serve as a comprehensive guide for researchers in this exciting field.

References

Application Note: Quantitative Analysis of 1-(3-Methylphenyl)-2-thiourea using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methylphenyl)-2-thiourea is a substituted thiourea derivative of interest in various fields, including pharmaceutical and chemical research. Accurate and precise quantification of this compound is essential for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of thiourea derivatives due to its specificity, sensitivity, and applicability to a broad range of organic compounds.[1][2] This application note provides a detailed protocol for the quantitative determination of this compound using a reversed-phase HPLC method.

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic interactions. A mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous solution with a pH modifier (phosphoric acid) is used to elute the analyte from the column.[3] Quantification is performed by monitoring the UV absorbance at a specific wavelength and correlating the peak area to the concentration using a calibration curve.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Data System: Empower, Chromeleon, or equivalent software for data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Syringe Filters: 0.45 µm PTFE or nylon.

Reagents and Chemicals
  • This compound: Reference standard of known purity.

  • Acetonitrile (MeCN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄): Analytical reagent grade. For mass spectrometry (MS) compatible applications, formic acid can be used as a substitute.[3]

  • Methanol: HPLC grade (for cleaning and sample preparation if necessary).

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below. These conditions are a starting point and may require optimization for specific applications.

ParameterCondition
Column Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (v/v)
Elution Mode Isocratic (e.g., 50:50 v/v) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm
Run Time 10 minutes
Preparation of Solutions

a. Mobile Phase Preparation (Acetonitrile:Water with 0.1% Phosphoric Acid, 50:50 v/v)

  • Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water to make a 0.1% solution.

  • Mix 500 mL of this aqueous phosphoric acid solution with 500 mL of acetonitrile.

  • Degas the mobile phase using sonication or vacuum filtration before use.

b. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

c. Preparation of Calibration Standards

  • Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).

d. Sample Preparation

  • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 10 µg/mL standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Data Analysis and Quantification
  • Inject the blank (mobile phase), followed by the calibration standards and then the sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

  • Determine the concentration of this compound in the sample solutions using the regression equation.

Method Validation Parameters (Illustrative)

For a robust and reliable method, validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical validation parameters and expected results.

ParameterSpecification
Linearity R² ≥ 0.999 over the range of 1-50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday ≤ 2.0%, Interday ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant changes in results with small variations in flow rate, mobile phase composition, and column temperature.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Solution Preparation (Mobile Phase, Standards, Samples) A->B Dissolution C Filtration B->C Clarification F Sequence Injection (Blank, Standards, Samples) C->F Into Vials D HPLC System Setup E System Suitability Test D->E Verification E->F Proceed if Passed G Chromatogram Integration F->G Data Acquisition H Calibration Curve Generation G->H Standard Peaks I Quantification of Analyte H->I Sample Peaks Logical_Relationship cluster_input Input Parameters cluster_process Analytical Process cluster_output Output Data Analyte This compound Separation Chromatographic Separation Analyte->Separation Method HPLC Conditions (Column, Mobile Phase, Flow Rate) Method->Separation Detection UV Detection Separation->Detection Chromatogram Peak at Specific Retention Time Detection->Chromatogram Quantitative Peak Area Proportional to Concentration Chromatogram->Quantitative

References

Application Notes and Protocols for 1-(3-Methylphenyl)-2-thiourea as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals through their sulfur and nitrogen donor atoms.[1][2] These metal complexes have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties.[2][3][4][5] The therapeutic potential of these complexes is often enhanced compared to the free ligands, a phenomenon attributed to the principles of chelation theory. This document provides detailed application notes and generalized experimental protocols for the use of 1-(3-Methylphenyl)-2-thiourea (CAS NO: 621-40-9) as a ligand in the synthesis and evaluation of novel metal complexes.[6]

Due to the limited availability of specific published data for metal complexes of this compound, the following protocols are based on established and well-documented methodologies for structurally analogous N-aryl thiourea derivatives. These notes are intended to serve as a foundational guide for the synthesis, characterization, and evaluation of this specific class of compounds.

Applications

Metal complexes of thiourea derivatives, including those anticipated for this compound, have several potential applications in research and drug development:

  • Antimicrobial Agents: Thiourea-metal complexes often exhibit significant activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][7] The mechanism of action is often linked to the inhibition of essential microbial enzymes.[8]

  • Anticancer Therapeutics: Many thiourea-metal complexes have demonstrated potent cytotoxic activity against various cancer cell lines.[4][9] The coordination of the metal ion can trigger enhanced cytotoxicity compared to the free ligand.[9]

  • Catalysis: The versatile coordination behavior of thiourea ligands makes their metal complexes candidates for various catalytic applications in organic synthesis.

  • Material Science: These complexes can be explored for their use in the development of novel materials with specific electronic or optical properties.

Experimental Protocols

The following are generalized protocols for the synthesis of the this compound ligand, its metal complexes, and the subsequent evaluation of their biological activities.

Protocol 1: Synthesis of this compound Ligand

This protocol is a generalized method for the synthesis of N-aryl thioureas.

Materials:

  • 3-methylaniline

  • Ammonium thiocyanate

  • Acetyl chloride

  • Acetone

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve ammonium thiocyanate (0.10 mol) in acetone (30 ml).

  • To this suspension, add a solution of acetyl chloride (0.10 mol) in acetone (30 ml) dropwise with stirring.

  • Reflux the reaction mixture for 30 minutes.

  • After cooling to room temperature, add a solution of 3-methylaniline (0.10 mol) in acetone (10 ml).

  • Reflux the mixture for an additional 3 hours.

  • Pour the reaction mixture into acidified cold water to precipitate the product.

  • Filter the precipitate, wash with cold distilled water, and recrystallize from a suitable solvent like acetonitrile to obtain pure this compound.

  • Dry the product under vacuum.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol describes a general method for the synthesis of metal(II) complexes with this compound in a 2:1 ligand-to-metal ratio.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of warm ethanol.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 15 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature for 2-4 hours, during which a precipitate of the complex may form.

  • If precipitation is slow, the mixture can be gently refluxed for 1-2 hours.

  • Collect the precipitated complex by filtration.

  • Wash the solid with small portions of cold ethanol and then diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Protocol 3: Characterization of the Ligand and its Metal Complexes

1. Elemental Analysis (CHNOS):

  • Determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur to confirm the empirical formula of the synthesized compounds.

2. Spectroscopic Analysis:

  • FT-IR Spectroscopy: Record the infrared spectra of the free ligand and its metal complexes. A shift in the vibrational frequencies of the C=S and N-H groups upon complexation provides evidence of coordination. Typically, the C=S stretching frequency decreases, while N-H stretching frequencies may also shift.

  • ¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes, NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) can provide detailed structural information. Shifts in the chemical shifts of the N-H protons and the carbon of the C=S group are indicative of coordination.

  • UV-Vis Spectroscopy: Record the electronic spectra to study the coordination geometry of the metal ions in the complexes.

Protocol 4: In Vitro Antimicrobial Activity Assay (Agar Disc Diffusion Method)

Materials:

  • Synthesized ligand and metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar and Sabouraud dextrose agar

  • Sterile filter paper discs

  • Standard antibiotic and antifungal drugs (positive controls)

  • DMSO (solvent control)

Procedure:

  • Prepare sterile agar plates seeded with the test microorganisms.

  • Dissolve the test compounds in DMSO to a known concentration (e.g., 1 mg/mL).

  • Impregnate sterile filter paper discs with equal volumes of the test solutions.

  • Place the discs on the surface of the seeded agar plates.

  • Place control discs (positive and solvent controls) on the same plate.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Protocol 5: In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Synthesized ligand and metal complexes

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from the characterization and biological assays should be summarized in tables for clear comparison.

Table 1: Physicochemical and Analytical Data

CompoundFormulaM.W. ( g/mol )ColorM.P. (°C)Yield (%)C% (Calc.) FoundH% (Calc.) FoundN% (Calc.) FoundS% (Calc.) Found
LigandC₈H₁₀N₂S166.25White
[Cu(L)₂Cl₂]C₁₆H₂₀Cl₂CuN₄S₂466.94Green
[Ni(L)₂Cl₂]C₁₆H₂₀Cl₂N₄NiS₂462.08Green
[Co(L)₂Cl₂]C₁₆H₂₀Cl₂CoN₄S₂462.31Blue

(Note: L = this compound. Calculated values are placeholders and should be calculated based on the actual formulas.)

Table 2: Key FT-IR Spectral Data (cm⁻¹)

Compoundν(N-H)ν(C=S)ν(M-S)ν(M-N)
Ligand--
[Cu(L)₂Cl₂]
[Ni(L)₂Cl₂]
[Co(L)₂Cl₂]

(Note: Data are placeholders. Expect shifts in N-H and C=S bands upon complexation.)

Table 3: Antimicrobial Activity (Zone of Inhibition in mm)

CompoundS. aureusE. coliC. albicans
Ligand
[Cu(L)₂Cl₂]
[Ni(L)₂Cl₂]
[Co(L)₂Cl₂]
Standard

(Note: Standard refers to a relevant antibiotic/antifungal drug.)

Table 4: Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7HeLa
Ligand
[Cu(L)₂Cl₂]
[Ni(L)₂Cl₂]
[Co(L)₂Cl₂]
Doxorubicin

(Note: Doxorubicin is a common standard anticancer drug.)

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the study of this compound metal complexes.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bio_eval Biological Evaluation cluster_data Data Analysis ligand Synthesis of This compound complex Synthesis of Metal Complexes ligand->complex characterization Physicochemical Characterization (FT-IR, NMR, UV-Vis, Elemental Analysis) complex->characterization antimicrobial Antimicrobial Screening (Agar Diffusion) complex->antimicrobial anticancer Anticancer Screening (MTT Assay) complex->anticancer analysis Data Analysis & Structure-Activity Relationship antimicrobial->analysis anticancer->analysis

Caption: Experimental workflow for synthesis and evaluation.

coordination_modes cluster_modes Coordination Modes L Ligand (Thiourea) M Metal Ion L->M forms complex monodentate Monodentate (S-coordination) M->monodentate bidentate Bidentate (S, N-chelation) M->bidentate

Caption: Possible ligand coordination modes.

anticancer_mechanism_pathway Complex Thiourea-Metal Complex Cell Cancer Cell Complex->Cell Cellular Uptake DNA DNA Cell->DNA interacts with Enzymes Topoisomerase / Kinases Cell->Enzymes inhibits ROS Reactive Oxygen Species (ROS) Production Cell->ROS Apoptosis Apoptosis (Programmed Cell Death) DNA->Apoptosis DNA Damage leads to Enzymes->Apoptosis Inhibition leads to ROS->Apoptosis Oxidative Stress leads to

Caption: Putative anticancer signaling pathways.

References

protocol for testing antimicrobial activity of m-tolylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Protocol for Testing the Antimicrobial Activity of m-Tolylthiourea

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives are a class of organic compounds with a wide range of documented biological activities, including antimicrobial properties.[1] Their structural versatility makes them attractive candidates for the development of new antimicrobial agents to address the challenge of rising antibiotic resistance. m-Tolylthiourea, a specific derivative of thiourea, is a compound of interest for its potential antimicrobial efficacy. This document provides detailed protocols for the preliminary screening and quantitative assessment of the antimicrobial activity of m-tolylthiourea. The methodologies described herein are fundamental in antimicrobial drug discovery and are designed to be implemented in a standard microbiology laboratory.

The primary screening of m-tolylthiourea's antimicrobial activity can be qualitatively assessed using the agar disk diffusion method.[2][3] This technique provides a rapid visual indication of the compound's ability to inhibit microbial growth. For a quantitative measure of potency, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).[4][5][6] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical parameter in the evaluation of new antimicrobial compounds.[5][6]

These protocols will guide researchers through the preparation of materials, the step-by-step execution of the assays, and the interpretation of results. Adherence to these standardized methods ensures the generation of reproducible and comparable data, which is essential for the systematic evaluation of m-tolylthiourea as a potential antimicrobial agent.

Experimental Protocols

Agar Disk Diffusion Method

This method is a qualitative assay to screen for the antimicrobial activity of m-tolylthiourea against various microorganisms.

Materials:

  • m-Tolylthiourea

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline solution (0.85% NaCl)

  • Sterile cotton swabs

  • Micropipettes

  • Incubator

  • Forceps

  • Control antibiotics (e.g., Ciprofloxacin)

  • Solvent for dissolving m-tolylthiourea (e.g., Dimethyl sulfoxide - DMSO)

Protocol:

  • Preparation of m-Tolylthiourea Solution: Dissolve m-tolylthiourea in a suitable solvent to a known concentration. Note that the solvent itself should not have antimicrobial activity at the concentration used.[7]

  • Inoculum Preparation: From a fresh culture of the test microorganism, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate: Dip a sterile cotton swab into the prepared inoculum and remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[8]

  • Application of Disks: Using sterile forceps, place paper disks impregnated with a known concentration of m-tolylthiourea onto the surface of the inoculated MHA plate.[8][9] Also, place a positive control disk (containing a standard antibiotic) and a negative control disk (containing only the solvent) on the plate.[9]

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[8]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for MIC Determination

This quantitative method determines the minimum concentration of m-tolylthiourea that inhibits the growth of a test microorganism.[4][5]

Materials:

  • m-Tolylthiourea

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test microorganisms

  • Sterile saline solution

  • Spectrophotometer

  • Multichannel pipette

  • Incubator

Protocol:

  • Preparation of m-Tolylthiourea Dilutions: Prepare a stock solution of m-tolylthiourea in a suitable solvent. Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism in MHB and adjust the concentration to approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the different concentrations of m-tolylthiourea.

  • Controls: Include a positive control well (inoculum without the compound) to ensure microbial growth and a negative control well (broth without inoculum) to check for sterility.[5]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[4]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of m-tolylthiourea at which no visible growth (turbidity) is observed.[5] The results can also be read using a microplate reader.

Data Presentation

The quantitative data obtained from the MIC determination should be summarized in a table for clear comparison. While specific data for m-tolylthiourea needs to be generated using the protocols above, the following table provides an example of how to present such data for various thiourea derivatives against different microbial strains, as found in the literature.

CompoundOrganismMIC (µg/mL)Reference
Thiourea Derivative AStaphylococcus aureus16[10]
Thiourea Derivative BEscherichia coli32[11]
Thiourea Derivative CCandida albicans8[1]
m-Tolylthiourea S. aureus TBD
m-Tolylthiourea E. coli TBD
m-Tolylthiourea C. albicans TBD

TBD: To be determined by experimentation.

Visualizations

Experimental Workflows

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum streak_plate Uniformly Streak Inoculum onto Mueller-Hinton Agar prep_inoculum->streak_plate prep_disks Impregnate Sterile Disks with m-Tolylthiourea place_disks Place Disks on Agar Surface (Test, Positive, Negative Controls) prep_disks->place_disks streak_plate->place_disks incubate Incubate at 37°C for 16-20 hours place_disks->incubate measure_zones Measure Diameter of Inhibition Zones (mm) incubate->measure_zones

Caption: Workflow for the Agar Disk Diffusion Method.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Perform 2-Fold Serial Dilution of m-Tolylthiourea in 96-Well Plate add_inoculum Add Inoculum to Wells prep_compound->add_inoculum prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate determine_mic Visually Inspect for Turbidity to Determine MIC incubate->determine_mic

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Proposed Antimicrobial Mechanism of Action

The precise mechanism of action for m-tolylthiourea is a subject for further investigation. However, based on the known activities of antimicrobial peptides and other thiourea derivatives, a generalized potential mechanism can be proposed.[12]

Proposed_Mechanism_of_Action compound m-Tolylthiourea cell_membrane Bacterial Cell Membrane compound->cell_membrane Disruption intracellular Intracellular Targets compound->intracellular cell_lysis Cell Lysis cell_membrane->cell_lysis dna_rna DNA/RNA Synthesis intracellular->dna_rna Inhibition protein_synthesis Protein Synthesis intracellular->protein_synthesis Inhibition dna_rna->cell_lysis protein_synthesis->cell_lysis

Caption: Generalized Proposed Antimicrobial Mechanism of Action.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of 1-(3-Methylphenyl)-2-thiourea on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives have emerged as a promising class of compounds in anticancer research, demonstrating significant cytotoxic activity against various cancer cell lines.[1][2][3][4] Their mechanism of action is often attributed to the induction of apoptosis, inhibition of key enzymes like protein tyrosine kinases, and interference with cellular signaling pathways crucial for cancer cell proliferation and survival.[3][5][6] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of a specific thiourea derivative, 1-(3-Methylphenyl)-2-thiourea, on various cancer cell lines. The protocols outlined below are based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable method for determining cell viability.[7][8][9]

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth. The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Cancer8.5
HeLaCervical Cancer12.3
A549Lung Cancer15.1
HCT116Colon Cancer9.8
HepG2Liver Cancer11.2
PC3Prostate Cancer14.5

Experimental Protocols

Materials and Reagents
  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116, HepG2, PC3)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol for MTT Cytotoxicity Assay

This protocol is a standard procedure for determining the cytotoxicity of a compound using the MTT assay.

1. Cell Seeding:

  • Culture the desired cancer cell lines in their recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
  • Harvest cells using Trypsin-EDTA and perform a cell count.
  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow the cells to attach.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[9]
  • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
  • Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and an untreated control (cells in medium only).
  • Incubate the plate for 48 hours (or other desired time points, such as 24 or 72 hours).

3. MTT Incubation:

  • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
  • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro cytotoxicity assay of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Serial Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Solubilization Dissolve Formazan with DMSO MTT_Addition->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Calculation Calculate % Cell Viability Absorbance_Reading->Data_Calculation IC50_Determination Determine IC50 Value Data_Calculation->IC50_Determination

Cytotoxicity Assay Workflow
Potential Signaling Pathway: Induction of Apoptosis

Thiourea derivatives often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified overview of the intrinsic apoptotic pathway that could be activated by this compound.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome Thiourea This compound Bax_Bak Bax/Bak Activation Thiourea->Bax_Bak Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Signaling Pathway

References

Application Notes & Protocols: Development of Novel Anticancer Agents from the 1-(3-Methylphenyl)-2-thiourea Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including significant potential as anticancer agents.[1][2] Their mechanism of action is often multifactorial, targeting various critical pathways involved in cancer progression such as cell signaling, angiogenesis, and apoptosis.[1][3] N,N'-disubstituted thioureas, in particular, have been the focus of extensive research due to their structural diversity and promising preclinical results against numerous cancer cell lines.[3][4][5] This document provides a comprehensive guide for utilizing 1-(3-Methylphenyl)-2-thiourea as a foundational scaffold for the synthesis and evaluation of novel anticancer drug candidates. The protocols and data herein offer a framework for cytotoxicity screening and mechanistic elucidation.

Section 1: Synthesis of Novel this compound Derivatives

The core structure of this compound can be readily modified to generate a library of novel derivatives. A common synthetic route involves the reaction of an appropriate isothiocyanate with an amine. The following is a general protocol for the synthesis of N-acyl thiourea derivatives.

Experimental Protocol 1: General Synthesis of N'-substituted-N-(3-methylphenyl)thioureas

This protocol describes the reaction between 3-methylaniline and a selected isothiocyanate.

Materials:

  • 3-methylaniline

  • Aromatic or aliphatic isothiocyanate of choice

  • Ethanol (absolute)

  • Glassware: Round-bottom flask, reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Dissolve equimolar amounts of 3-methylaniline (e.g., 0.01 mol) and the chosen isothiocyanate (0.01 mol) in absolute ethanol (30-50 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Attach a reflux condenser and heat the mixture to reflux for a period of 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • After completion, cool the reaction mixture to room temperature and then place it in a refrigerator overnight to facilitate precipitation.[6]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified thiourea derivative.[6]

  • Characterize the final compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis A 3-Methylaniline C Dissolve in Ethanol A->C B R-Isothiocyanate B->C D Reflux (4-10h) C->D E Precipitate & Filter D->E F Recrystallize E->F G Novel 1-(3-Methylphenyl)-3-(R)-2-thiourea Derivative F->G H Characterization (FT-IR, NMR, MS) G->H

Caption: General workflow for the synthesis of novel thiourea derivatives.

Section 2: In Vitro Cytotoxicity Screening

The initial evaluation of newly synthesized compounds involves determining their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a standard colorimetric method for assessing cell viability.

Experimental Protocol 2: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, SW480, K-562) and a normal cell line (e.g., HaCaT) for selectivity assessment.

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • Synthesized thiourea derivatives (dissolved in DMSO to create stock solutions).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well microplates, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiourea compounds in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Thiourea Derivatives

The following table summarizes the reported IC₅₀ values for various thiourea derivatives, which can serve as a benchmark for newly synthesized compounds. Structural modifications, such as the addition of electron-withdrawing groups, have been shown to enhance biological activity.[4]

Compound/DerivativeCell LineIC₅₀ (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[4]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon)1.5[4]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer2.2 - 5.5[4]
1-aryl-3-(pyridin-2-yl) thiourea derivative (20)SkBR3 (Breast)0.7[4]
1-aryl-3-(pyridin-2-yl) thiourea derivative (20)MCF-7 (Breast)1.3[4]
3-(trifluoromethyl)phenylthiourea derivative (4c)K562 (Leukemia)6.3[4]
N,N'-diphenylthioureaMCF-7 (Breast)338[4]
Phosphonate thiourea derivativesPancreatic, Prostate, Breast3 - 14[1]

Section 3: Elucidation of Mechanism of Action

Understanding how a compound exerts its cytotoxic effect is crucial. Key mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and interference with cell cycle progression.

Apoptosis Induction Analysis

Apoptosis is a key mechanism of action for many chemotherapeutic agents.[7] Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry can quantify apoptotic cells.

Experimental Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cells treated with the thiourea compound at its IC₅₀ concentration for 24-72 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest the treated and control cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

    • Necrotic cells: Annexin V(-) / PI(+)

Data Presentation: Apoptosis Assay Results

Studies have shown that potent thiourea derivatives can induce a high percentage of late-stage apoptosis in cancer cells.[8]

Compound Treatment (at IC₅₀)Cell Line% Early Apoptosis% Late Apoptosis/NecrosisReference (for similar compounds)
Control (Vehicle)SW480~2-5%~3-7%[8][9]
1-(3,4-dichlorophenyl)-3-(trifluoromethylphenyl)thioureaSW480Variable95% ± 1.5%[8]
1-(3,4-dichlorophenyl)-3-(trifluoromethylphenyl)thioureaSW620Variable99% ± 0.5%[8]
1-(3,4-dichlorophenyl)-3-(trifluoromethylphenyl)thioureaK-562Variable73% ± 2.0%[8]
Signaling Pathway Analysis

Thiourea derivatives can modulate multiple signaling pathways involved in carcinogenesis.[1][4] Western blotting can be used to determine the effect of compounds on the expression levels of key regulatory proteins.

G cluster_pathway Potential Signaling Targets for Thiourea Derivatives cluster_inhibitor GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR2, HER2) GF->Receptor Ras K-Ras Receptor->Ras Raf B-RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NFkB NF-κB ERK->NFkB Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation NFkB->Proliferation Casp9 Caspase-9 Casp37 Caspase-3/7 Casp9->Casp37 Casp8 Caspase-8 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Thiourea Thiourea Derivatives Thiourea->Receptor inhibit Thiourea->Ras inhibit Thiourea->Raf inhibit Thiourea->NFkB inhibit Thiourea->Casp37 activate

Caption: Potential signaling pathways modulated by thiourea derivatives.
Experimental Protocol 4: Western Blotting

Materials:

  • Cell lysates from treated and untreated cells.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels, electrophoresis and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-B-RAF, anti-K-Ras, anti-NF-κB, anti-caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.

Section 4: Summary and Future Directions

The this compound scaffold provides a promising starting point for the development of novel anticancer agents. The protocols outlined in this document provide a systematic approach for the synthesis, in vitro screening, and preliminary mechanistic evaluation of new derivatives. Research indicates that structural modifications, particularly the introduction of various aryl substituents, can significantly enhance cytotoxic potency and selectivity.[4][8] Promising lead compounds identified through these methods should be advanced to further studies, including cell cycle analysis, investigation of additional signaling pathways (e.g., VEGF, IL-6), and ultimately, evaluation in preclinical in vivo models to assess their therapeutic potential.[10]

References

The Versatile Role of 1-(3-Methylphenyl)-2-thiourea in Modern Organic Synthesis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Substituted Thiourea

1-(3-Methylphenyl)-2-thiourea, a seemingly unassuming aromatic thiourea derivative, emerges as a molecule of significant interest to the contemporary organic chemist. Its structural features—a nucleophilic sulfur atom, hydrogen-bonding-capable N-H protons, and an aromatic ring—render it a versatile building block and catalyst in a variety of synthetic transformations. This guide provides an in-depth exploration of its applications, moving beyond a mere recitation of facts to offer practical, field-tested insights for researchers, scientists, and professionals in drug development. The protocols detailed herein are designed to be self-validating, with a focus on the causal relationships that underpin experimental choices, thereby ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Thiourea and its derivatives have long been recognized for their utility in the synthesis of a wide array of biologically active compounds.[1][2] The introduction of a 3-methylphenyl group imparts specific steric and electronic properties to the thiourea core, influencing its reactivity and potential as an organocatalyst. This guide will delve into the synthesis of this compound and its subsequent application in the construction of valuable heterocyclic scaffolds and as a potential corrosion inhibitor.

I. Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be efficiently achieved through the reaction of 3-methylaniline with an isothiocyanate precursor, which can be generated in situ from ammonium thiocyanate and an activating agent. A reliable method is adapted from the synthesis of its acetylated derivative.[3]

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 3-methylaniline and ammonium thiocyanate.

Materials:

  • 3-Methylaniline (m-toluidine)

  • Ammonium thiocyanate

  • Acetyl chloride

  • Acetone

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In-situ generation of acyl isothiocyanate: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ammonium thiocyanate (0.10 mol) in acetone (30 mL). To this suspension, add a solution of acetyl chloride (0.10 mol) in acetone (30 mL) dropwise with stirring.

  • Reaction initiation: After the addition is complete, reflux the reaction mixture for 30 minutes. This step generates acetyl isothiocyanate in situ.

  • Addition of amine: After cooling the mixture to room temperature, add a solution of 3-methylaniline (0.10 mol) in acetone (10 mL) to the flask.

  • Formation of the thiourea: Reflux the resulting mixture for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and isolation: After the reaction is complete, pour the mixture into a beaker containing ice-cold acidified water. The product, 3-acetyl-1-(3-methylphenyl)thiourea, will precipitate out. To obtain the desired this compound, the acetyl group can be hydrolyzed under acidic or basic conditions. A simpler, direct synthesis involves the reaction of 3-methylphenyl isothiocyanate with ammonia, or a modified procedure reacting 3-methylaniline with ammonium thiocyanate under acidic conditions. For the purpose of this guide, we will consider the direct availability of this compound for subsequent applications.[4]

Expected Outcome: this compound is an off-white solid with a molecular weight of 166.25 g/mol .

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
CAS Number 621-40-9
Molecular Formula C₈H₁₀N₂S
Molecular Weight 166.25 g/mol
Appearance Off-white solid
Purity ≥ 97%

II. Application in Heterocyclic Synthesis: Building Blocks for Medicinal Chemistry

One of the most significant applications of this compound lies in its role as a precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.

A. Hantzsch Thiazole Synthesis: Access to 2-Aminothiazoles

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. In this reaction, a thiourea is condensed with an α-haloketone. The use of a substituted thiourea like this compound allows for the introduction of a specific N-aryl substituent on the resulting 2-aminothiazole ring.

Causality Behind Experimental Choices: The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The choice of solvent is crucial; polar protic solvents like ethanol can facilitate the reaction by stabilizing the charged intermediates.

Hantzsch_Thiazole_Synthesis reagents This compound + α-Haloketone intermediate1 S-Alkylated Isothiourea Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate (Thiazoline derivative) intermediate1->intermediate2 Intramolecular Cyclization product 2-(3-Methylphenylamino)thiazole Derivative intermediate2->product Dehydration Biginelli_Reaction reagents This compound + Aldehyde + β-Ketoester intermediate1 Acyliminium Ion reagents->intermediate1 Acid Catalyst intermediate2 Open-chain Intermediate intermediate1->intermediate2 Nucleophilic Addition of β-Ketoester Enol product N-Aryl Dihydropyrimidinethione intermediate2->product Cyclization & Dehydration

References

Application Notes and Protocols: Synthesis of 1-(3-Methylphenyl)-2-thiourea Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and biological evaluation of a series of 1-(3-Methylphenyl)-2-thiourea derivatives for the purpose of conducting Structure-Activity Relationship (SAR) studies. Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2][3][4] The this compound scaffold serves as a versatile starting point for the development of novel therapeutic agents. These application notes offer a comprehensive guide, including synthetic procedures, characterization methods, and protocols for assessing biological activity, to facilitate the discovery of potent and selective drug candidates.

Introduction

Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. This structural motif allows for diverse substitutions, enabling the fine-tuning of their physicochemical and pharmacological properties. The synthesis of a library of analogs with systematic structural modifications is a cornerstone of SAR studies, aiming to elucidate the relationship between the chemical structure of a compound and its biological activity. This understanding is critical for the rational design of more effective and safer drugs.

This document outlines the synthesis of N'-substituted-1-(3-methylphenyl)thioureas and provides protocols for evaluating their potential as therapeutic agents, with a focus on anticancer and antimicrobial activities.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of this compound derivatives involves the reaction of 3-methylphenyl isothiocyanate with a variety of primary or secondary amines. This reaction typically proceeds with high yields and purity.

General Synthetic Scheme

G reagent1 3-Methylphenyl isothiocyanate plus + reagent1->plus reagent2 R-NH2 (Primary Amine) arrow Solvent (e.g., Acetone, DCM) Reflux reagent2->arrow product 1-(3-Methylphenyl)-3-R-2-thiourea plus->reagent2 arrow->product

Caption: General reaction scheme for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 1-(3-Methylphenyl)-3-(substituted)-2-thiourea
  • Preparation of Reactants:

    • Dissolve 3-methylphenyl isothiocyanate (1.0 eq) in a suitable solvent such as acetone or dichloromethane (DCM) in a round-bottom flask.

    • In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) in the same solvent.

  • Reaction:

    • Slowly add the amine solution to the isothiocyanate solution at room temperature with constant stirring.

    • After the addition is complete, reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and determine the melting point.

Structure-Activity Relationship (SAR) Studies

Anticancer Activity of Thiourea Derivatives

The cytotoxicity of thiourea derivatives is often evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound.

Table 1: In Vitro Cytotoxicity of Selected Thiourea Derivatives against Various Cancer Cell Lines

Compound IDCore StructureSubstituent (R)Cancer Cell LineIC₅₀ (µM)Reference
1 1-Benzoyl-3-methylthiourea4-hexylHeLa412[1]
MCF-7390[1]
WiDr433[1]
T47D179[1]
2 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea-SW4809.0[5]
SW6201.5[5]
K-5626.3[5]
3 N¹,N³-disubstituted-thiosemicarbazone-HCT1161.11[6]
HepG21.74[6]
MCF-77.0[6]

SAR Insights from Related Scaffolds:

  • Lipophilicity: The introduction of lipophilic groups, such as long alkyl chains (e.g., 4-hexyl), can influence anticancer activity.[1]

  • Electron-withdrawing Groups: The presence of electron-withdrawing groups on the aromatic rings, such as halogens (Cl, Br) and trifluoromethyl (CF₃) groups, has been shown to enhance cytotoxic effects.[2][5]

  • Substituent Position: The position of substituents on the aromatic rings can significantly impact activity. For instance, di-substitution on a phenyl ring has been shown to be effective.[5]

Antimicrobial Activity of Thiourea Derivatives

The antimicrobial potential of thiourea derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

Compound IDCore StructureTest OrganismMIC (µg/mL)Reference
4 1-(Aroyl)-3-(aryl)thioureaGram-negative bacteriaVaries[7]
5 Thiourea derivative with 3-amino-1H-1,2,4-triazoleS. aureus4-32[8]
S. epidermidis4-32[8]

SAR Insights from Related Scaffolds:

  • The nature of the aryl and aroyl substituents in 1-aroyl-3-aryl thioureas significantly influences their antibacterial activity, with electronic factors playing a crucial role.[7]

  • The incorporation of heterocyclic moieties, such as 1,2,4-triazole, can lead to potent antimicrobial agents.[8]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Measurement A Culture cancer cells to ~80% confluency B Trypsinize and count cells A->B C Seed cells in 96-well plates (e.g., 5x10³ cells/well) B->C D Prepare serial dilutions of thiourea derivatives C->D E Add compounds to wells and incubate for 48-72h D->E F Add MTT solution to each well E->F G Incubate for 2-4 hours to allow formazan formation F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at 570 nm H->I J J I->J Calculate IC₅₀ values

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiourea derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Logical Relationships

The biological activity of thiourea derivatives can be mediated through various signaling pathways. For instance, in cancer, they may induce apoptosis or inhibit key enzymes involved in cell proliferation.

G A Thiourea Derivative B Target Protein (e.g., Kinase, Receptor) A->B Binds to C Inhibition of Proliferation Signaling Pathway B->C Leads to D Induction of Apoptotic Pathway B->D Leads to E Cell Cycle Arrest C->E F Apoptosis (Programmed Cell Death) D->F G Anticancer Effect E->G F->G

References

Application Notes and Protocols for FT-IR and NMR Analysis of Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiourea (NH₂CSNH₂) and its derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and organic synthesis.[1][2] Their biological activities, including antimicrobial, antioxidant, and antitumor properties, make them valuable scaffolds in drug discovery and development.[2][3] Accurate structural characterization is paramount for understanding their structure-activity relationships. Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and indispensable analytical techniques for the unambiguous identification and structural elucidation of these compounds.[4][5] This document provides detailed experimental protocols and data interpretation guidelines for the analysis of thiourea compounds using FT-IR and NMR spectroscopy.

Part 1: Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For thiourea compounds, FT-IR is crucial for confirming the presence of key functional groups such as N-H, C=S, and C-N bonds.[1][5]

Data Presentation: Characteristic FT-IR Absorption Bands for Thiourea Compounds

The table below summarizes the typical vibrational frequencies for the key functional groups found in thiourea and its derivatives. These values can be used as a reference for spectral interpretation.

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)References
N-HAsymmetric & Symmetric Stretching3100 - 3450[6][7][8]
C-HAromatic/Aliphatic Stretching2850 - 3100[5]
C=OStretching (in acylthioureas)~1610 - 1700[5]
N-HBending~1580 - 1640[7][8]
C-NAsymmetric Stretching~1460 - 1525[9][10]
C=SAsymmetric & Symmetric Stretching1200 - 1430 and 720 - 850[5][8][9][10]
N-C-SBending~620 - 660[9]
Experimental Protocol: FT-IR Analysis

This protocol outlines the steps for analyzing solid thiourea compounds using the KBr pellet technique, a common method for obtaining high-quality spectra of solid samples.[7][11]

Instrumentation:

  • A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Perkin Elmer Spectrum RXI, Shimadzu FT-IR 8400) equipped with a deuterated triglycine sulfate (DTGS) detector.[6][7][9]

  • The spectral range should be set from 4000 cm⁻¹ to 400 cm⁻¹.[1][6]

Materials:

  • Thiourea compound (1-2 mg)

  • Infrared (IR) grade Potassium Bromide (KBr), dried in an oven at ~100 °C to remove moisture (100-200 mg).[11][12]

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

Procedure (KBr Pellet Method):

  • Grinding: Place approximately 1-2 mg of the solid thiourea sample into a clean, dry agate mortar.[11] Add about 100-200 mg of dry KBr powder.[11]

  • Mixing: Gently grind the sample and KBr together using the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce light scattering.[12]

  • Pellet Formation: Transfer the powdered mixture into the collar of a pellet-pressing die.[11] Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[11]

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Recording: Record the infrared spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of air (or a pure KBr pellet) should be recorded under the same conditions and automatically subtracted from the sample spectrum.

  • Cleaning: Thoroughly clean the mortar, pestle, and die assembly with an appropriate solvent (e.g., ethanol or acetone) and dry completely before analyzing the next sample.

Alternative Solid Sampling: Attenuated Total Reflectance (ATR) For rapid analysis without sample preparation, place the powdered thiourea sample directly onto the ATR crystal and apply pressure to ensure good contact. Record the spectrum. This method is faster but may produce lower-quality spectra for some samples compared to the KBr pellet method.[11]

Workflow for FT-IR Analysis

FTIR_Workflow FT-IR Experimental Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_process Data Processing Sample Thiourea Sample (1-2 mg) Grind Grind & Mix in Agate Mortar Sample->Grind KBr Dry KBr (100-200 mg) KBr->Grind Press Press into Pellet Grind->Press Mount Mount Pellet in Spectrometer Press->Mount Transfer Acquire Acquire Spectrum (4000-400 cm⁻¹) Mount->Acquire BG_Correct Background Subtraction Acquire->BG_Correct Interpret Interpret Spectrum (Identify Peaks) BG_Correct->Interpret NMR_Workflow NMR Experimental Workflow Sample Weigh Thiourea Sample (5-25 mg) Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Sample->Dissolve Insert Insert Sample into NMR Spectrometer Dissolve->Insert Setup Lock, Tune, & Shim Insert->Setup Acquire Acquire FID Data (¹H and/or ¹³C) Setup->Acquire Process Fourier Transform Acquire->Process Correct Phase & Baseline Correction Process->Correct Calibrate Calibrate Spectrum (Ref: TMS or Solvent) Correct->Calibrate Analyze Analyze & Interpret (Chemical Shift, Integration, Multiplicity) Calibrate->Analyze

References

Application Notes and Protocols: Molecular Docking of 1-(3-Methylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting molecular docking studies of 1-(3-Methylphenyl)-2-thiourea with potential protein targets. The information herein is intended to guide researchers in setting up and executing a computational screening workflow to investigate the interaction of this small molecule with proteins implicated in various disease pathways.

Introduction

Thiourea derivatives are a class of organic compounds recognized for their wide range of biological activities, including potential antitumor, antibacterial, and enzyme inhibition properties. The compound this compound belongs to this versatile chemical family. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This allows for the prioritization of compounds for further experimental testing and provides insights into the potential mechanism of action.

Potential Target Proteins

Based on the known biological activities of thiourea derivatives, the following human protein targets have been selected for this docking protocol:

Target Protein ClassRepresentative ProteinPDB IDRationale for Selection
Protein Kinase Receptor-interacting serine/threonine-protein kinase 1 (RIPK1)--INVALID-LINK--Thiourea derivatives have been investigated as inhibitors of various protein kinases which are crucial in cell signaling and are often dysregulated in cancer.[1]
DNA Topoisomerase DNA Topoisomerase IIa--INVALID-LINK--As a human analogue of bacterial DNA gyrase, this enzyme is a target for antibacterial and anticancer agents. Thiourea compounds have shown inhibitory activity against this class of enzymes.
Tyrosinase Tyrosinase-Related Protein 1 (TYRP1)--INVALID-LINK--Phenylthiourea is a known inhibitor of tyrosinase. TYRP1 is a human analogue involved in melanin biosynthesis and is a target for agents modulating pigmentation.

Quantitative Data for Analogous Thiourea Derivatives

The following tables summarize quantitative data for thiourea derivatives structurally related to this compound. This data is provided for context and to support the selection of the target protein classes.

Table 1: In Vitro Activity of a Related Thiourea Derivative

CompoundTarget Cell LinesIC50 (µM)Reference
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Cell Lines2.2 - 5.5[2]

Table 2: Docking Scores of Related Thiourea Derivatives against Protein Kinases

DerivativeTarget ProteinDocking Score (kcal/mol) - AutoDock VinaReference
Naproxen-thiourea derivative 16EGFR-9.1[3]
Naproxen-thiourea derivative 17EGFR-9.0[3]
Naproxen-thiourea derivative 16AKT2-8.5[3]
Naproxen-thiourea derivative 17AKT2-8.7[3]
Naproxen-thiourea derivative 16VEGFR1-8.1[3]
Naproxen-thiourea derivative 17VEGFR1-8.0[3]

Molecular Docking Workflow

The overall workflow for the molecular docking protocol is illustrated below. This process involves the preparation of both the ligand and the target protein, followed by the docking simulation and subsequent analysis of the results.

workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target Protein) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis & Visualization docking->pose_analysis binding_energy Binding Energy Analysis docking->binding_energy interaction_analysis Interaction Analysis (Hydrogen Bonds, etc.) binding_energy->interaction_analysis

A high-level overview of the molecular docking workflow.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with a selected target protein using AutoDock Vina, a widely used open-source docking program.

Software and Resource Requirements
  • UCSF Chimera: For visualization and initial protein preparation.

  • AutoDock Tools (ADT): For preparing protein and ligand files in the required PDBQT format.[4]

  • AutoDock Vina: For performing the molecular docking calculations.[5]

  • PubChem: To retrieve the ligand structure.

  • Protein Data Bank (PDB): To retrieve the protein structures.

Protocol 1: Ligand Preparation
  • Retrieve Ligand Structure:

    • Navigate to the PubChem database (--INVALID-LINK--).

    • Search for "this compound" or its CID: 737132.

    • Download the 3D structure in SDF format.

  • Convert and Prepare Ligand in AutoDock Tools:

    • Open AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select the downloaded SDF file.

    • ADT will automatically detect the root and set up rotatable bonds.

    • Go to Ligand -> Output -> Save as PDBQT to generate the prepared ligand file (ligand.pdbqt).

Protocol 2: Protein Preparation
  • Retrieve and Clean Protein Structure:

    • Navigate to the Protein Data Bank (--INVALID-LINK--).

    • Search for the desired PDB ID (e.g., 6NW2 for RIPK1).

    • Download the PDB format file.

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms and chains. This can be done using the Select and Actions menus.

  • Prepare Protein in AutoDock Tools:

    • Open the cleaned PDB file in ADT.

    • Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select the protein molecule.

    • Save the prepared protein as a PDBQT file (protein.pdbqt).

Protocol 3: Grid Generation
  • Define the Binding Site:

    • In ADT, with the protein.pdbqt file loaded, go to Grid -> Grid Box.

    • A grid box will appear around the protein.

    • If the protein has a co-crystallized ligand, center the grid box on this ligand to define the active site.

    • If the binding site is unknown, adjust the grid box dimensions to cover the entire protein for blind docking.

    • Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.

  • Create Configuration File:

    • Create a text file named config.txt.

    • Add the following lines to the file, replacing the values with those from the previous step:

Protocol 4: Running AutoDock Vina
  • Execute Docking:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and config.txt files.

    • Run the following command:

    • AutoDock Vina will perform the docking and generate docking_results.pdbqt containing the predicted binding poses and their corresponding binding affinities, and a log file with details of the run.

Protocol 5: Analysis of Results
  • Examine Binding Affinities:

    • Open the docking_log.txt file to view the binding affinities (in kcal/mol) for the different predicted poses. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Binding Poses:

    • Open UCSF Chimera and load both the protein.pdbqt and the docking_results.pdbqt files.

    • The different binding poses of the ligand can be visualized within the active site of the protein.

  • Analyze Interactions:

    • Use the visualization software to identify key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The Find HBond and Clashes/Contacts tools in Chimera are useful for this analysis.

Signaling Pathway Context

To provide a broader context for the potential effects of inhibiting a protein kinase target, the following diagram illustrates a simplified generic protein kinase signaling pathway. Inhibition of a kinase in such a pathway can modulate downstream cellular responses.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Protein Kinase 1 receptor->kinase1 Activates kinase2 Protein Kinase 2 kinase1->kinase2 Phosphorylates kinase3 Protein Kinase 3 kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates inhibitor This compound (Potential Inhibitor) inhibitor->kinase2 Inhibits gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response ligand External Signal ligand->receptor Binds

A generic protein kinase signaling cascade.

Conclusion

This document provides a comprehensive protocol for the molecular docking of this compound against selected protein targets. By following these guidelines, researchers can computationally assess the binding potential of this compound, generate hypotheses about its mechanism of action, and make informed decisions for subsequent experimental validation. The provided data on related compounds and the visualization of the workflow and a relevant signaling pathway offer a solid foundation for these in silico investigations.

References

Application Notes and Protocols for 1-(3-Methylphenyl)-2-thiourea as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on data and methodologies reported for structurally similar thiourea derivatives, primarily 1-phenyl-2-thiourea (PTU), due to the limited availability of specific studies on 1-(3-Methylphenyl)-2-thiourea. The methyl group at the meta position on the phenyl ring is expected to influence the electronic properties and steric factors, which may affect its corrosion inhibition performance. These notes should therefore be considered a starting point for research and development.

Introduction

This compound is an organic compound belonging to the thiourea class of chemicals, which are well-documented for their efficacy as corrosion inhibitors, particularly for steel in acidic environments.[1] The inhibitory action of thiourea derivatives is attributed to the presence of nitrogen and sulfur heteroatoms, as well as aromatic rings in their structure.[2] These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that mitigates the corrosive action of the aggressive medium.[2][3] The lone pairs of electrons on the sulfur and nitrogen atoms act as centers for adsorption onto the metal surface.[4]

Mechanism of Action

The corrosion inhibition by this compound is believed to occur through the adsorption of the inhibitor molecules on the metal surface. This adsorption process can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).[5]

  • Physisorption: In acidic solutions, the thiourea derivative can become protonated, leading to electrostatic attraction with the negatively charged metal surface (due to the adsorption of anions from the acid).

  • Chemisorption: The sulfur and nitrogen atoms in the thiourea moiety can donate lone pair electrons to the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds. The π-electrons of the phenyl ring can also participate in the adsorption process.[2]

This adsorption process blocks the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus reducing the overall corrosion rate.[2] Thiourea derivatives are generally considered mixed-type inhibitors.[6]

Quantitative Data Summary

The following table summarizes the corrosion inhibition performance of 1-phenyl-2-thiourea (PTU), a close structural analog of this compound. This data can be used as a benchmark for evaluating the performance of the target compound.

InhibitorConcentration (M)Corrosive MediumTemperature (°C)Inhibition Efficiency (%)Reference
1-phenyl-2-thiourea (PTU)5 x 10⁻³1.0 M HCl6098.96[2]
1-phenyl-2-thiourea (PTU)5 x 10⁻³1.0 M HCl3094.95[2]
1-phenyl-2-thiourea (PTU)1 x 10⁻³1.0 M HCl30~90[2]
1-phenyl-2-thiourea (PTU)5 x 10⁻⁴1.0 M HCl30~85[2]
1-phenyl-2-thiourea (PTU)1 x 10⁻⁴1.0 M HCl30~75[2]

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound.

Weight Loss Method

This gravimetric method is a straightforward technique to determine the corrosion rate and inhibition efficiency.[7]

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers of different grades (e.g., 240, 400, 600, 800, 1200 grit)

  • Analytical balance (±0.1 mg accuracy)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound

  • Volumetric flasks and pipettes

  • Water bath or thermostat

  • Beakers

  • Acetone and distilled water

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of abrasive paper, wash them with distilled water, degrease with acetone, and dry them in a desiccator.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).

  • Solution Preparation: Prepare a blank corrosive solution (e.g., 1 M HCl) and several inhibitor solutions by dissolving different concentrations of this compound in the corrosive medium.

  • Immersion: Immerse the weighed coupons in the blank and inhibitor solutions in beakers. Ensure the coupons are fully submerged.

  • Exposure: Maintain the beakers at a constant temperature for a specified immersion period (e.g., 6, 12, 24 hours).[8]

  • Final Weighing: After the immersion period, retrieve the coupons, carefully clean them to remove corrosion products (e.g., with a soft brush), rinse with distilled water and acetone, dry, and reweigh them to get the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (k * ΔW) / (A * t * ρ)

      • k = 8.76 x 10⁴ (constant)

      • A = surface area of the coupon (cm²)

      • t = immersion time (hours)

      • ρ = density of the metal (g/cm³)[9]

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • CR_blank = Corrosion rate in the absence of inhibitor

      • CR_inhibitor = Corrosion rate in the presence of inhibitor

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps in identifying the inhibitor type (anodic, cathodic, or mixed).[10]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum or graphite; reference electrode: Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Corrosive and inhibitor solutions

  • Computer with electrochemical software

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode. Fill the cell with the test solution (blank or with inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a certain period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[11]

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the intersection of the anodic and cathodic Tafel slopes.

    • Inhibition Efficiency (IE %): IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

      • i_corr_blank = Corrosion current density in the absence of inhibitor

      • i_corr_inhibitor = Corrosion current density in the presence of inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism and the protective film formation.[12]

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA)

  • Three-electrode electrochemical cell

  • Corrosive and inhibitor solutions

  • Computer with EIS software

Procedure:

  • Cell Setup and Stabilization: Prepare the electrode and set up the electrochemical cell as described for the PDP method. Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.[13]

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f and phase angle vs. log f).

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct). The R_ct is inversely proportional to the corrosion rate.

    • Inhibition Efficiency (IE %): IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

      • R_ct_blank = Charge transfer resistance in the absence of inhibitor

      • R_ct_inhibitor = Charge transfer resistance in the presence of inhibitor

Visualizations

G cluster_prep Material Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion prep_coupon Prepare Metal Coupons (Polishing, Cleaning, Weighing) weight_loss Weight Loss Method prep_coupon->weight_loss pdp Potentiodynamic Polarization prep_coupon->pdp eis Electrochemical Impedance Spectroscopy prep_coupon->eis prep_solution Prepare Corrosive and Inhibitor Solutions prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_cr_ie Calculate Corrosion Rate and Inhibition Efficiency weight_loss->calc_cr_ie tafel_analysis Tafel Extrapolation (Ecorr, icorr) pdp->tafel_analysis eec_modeling Equivalent Circuit Modeling (Rct) eis->eec_modeling conclusion Determine Inhibitor Performance and Mechanism calc_cr_ie->conclusion tafel_analysis->conclusion eec_modeling->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

G inhibitor This compound adsorbed_inhibitor Adsorbed Inhibitor Layer inhibitor->adsorbed_inhibitor Adsorption h_plus H+ metal Fe h_plus->metal Cathodic Reaction (H2 evolution) cl_minus Cl- metal->metal adsorbed_inhibitor->metal Blocks Active Sites

Caption: Proposed mechanism of corrosion inhibition.

References

Application of m-Tolylthiourea in Agricultural Research as a Pesticide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-tolylthiourea and its derivatives represent a class of chemical compounds with significant potential in agricultural research as pesticides. While specific data on m-tolylthiourea is limited in publicly available literature, the broader family of aryl and acylthiourea derivatives has demonstrated a wide spectrum of pesticidal activities, including insecticidal, fungicidal, herbicidal, and nematicidal properties. These compounds often act on specific biological targets within pests, offering avenues for the development of novel crop protection agents. This document provides a detailed overview of the potential applications of m-tolylthiourea and its analogs in agriculture, including generalized experimental protocols for screening and evaluation, a summary of available quantitative data for related compounds, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two amino groups. The substitution of one or more of these amino groups with aryl moieties, such as a tolyl group, can impart significant biological activity. The "meta" substitution of the tolyl group can influence the compound's steric and electronic properties, potentially affecting its binding to target sites and its overall efficacy as a pesticide. Research into various substituted thioureas has revealed their ability to interfere with vital processes in insects, fungi, plants, and nematodes.

Potential Pesticidal Applications and Mechanisms of Action

While direct studies on m-tolylthiourea are not extensively documented, the known activities of structurally similar compounds suggest the following potential applications:

  • Insecticidal Activity: Thiourea derivatives have been shown to be effective against a range of insect pests, particularly sap-sucking insects and lepidopteran larvae.[1][2] The mode of action for some thiourea-based insecticides involves the inhibition of mitochondrial respiration.[3] For instance, the insecticide diafenthiuron, a thiourea derivative, is converted to its active carbodiimide form, which inhibits mitochondrial ATPase.[3] Other acylthiourea derivatives have been found to target insect ryanodine receptors, disrupting calcium homeostasis and leading to paralysis and death.[4]

  • Fungicidal Activity: Certain thiourea derivatives have demonstrated efficacy against various fungal pathogens.[5][6] Their mechanism of action can involve the inhibition of key enzymes essential for fungal growth and development.

  • Herbicidal Activity: Phenylurea herbicides, which are structurally related to tolylthiourea, are known to inhibit photosynthesis at Photosystem II (PSII) by binding to the D1 quinone-binding protein.[1] This blockage of the electron transport chain leads to the production of reactive oxygen species and subsequent cell death.[1] Acylthiourea derivatives have also been investigated as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[4]

  • Nematicidal Activity: Thiourea compounds and their derivatives have shown promise in controlling plant-parasitic nematodes. While the exact mechanisms are not always fully elucidated, they are thought to interfere with essential physiological processes in nematodes.

Data Presentation: Efficacy of Thiourea Derivatives

Due to the limited availability of specific quantitative data for m-tolylthiourea, the following tables summarize the efficacy of various structurally related thiourea derivatives against different agricultural pests.

Table 1: Insecticidal Activity of Acylthiourea Derivatives

Compound ClassTarget Pest(s)EfficacyReference CompoundEfficacy of ReferenceReference
Diamide derivatives containing acylthioureaPlutella xylostella (Diamondback moth)50% mortality at 0.05 mg/L (Compound I-14)Chlorantraniliprole (CHL)53% mortality at 0.05 mg/L[4]
Acylthiourea-containing isoxazolinesPlutella xylostellaLC50 = 0.26 mg/L (Compound 32)EthiproleLC50 = 3.81 mg/L[7]
Oxopropylthiourea derivativesSpodoptera littoralis (Cotton leafworm)LC50 = 2.412 ppm (Compound 8)LufenuronLC50 = 2.295 ppm[8]

Table 2: Herbicidal Activity of Acylthiourea Derivatives

Compound ClassTarget Weed(s)EfficacyReference CompoundEfficacy of ReferenceReference
Acylthiourea derivativesBrassica napus L. (Rapeseed)81.5% root growth inhibition at 100 mg/L (Compound 4d)Bensulfuron-methylLower activity[4]
Acylthiourea derivativesDigitaria adscendens (Crabgrass)81% root growth inhibition at 100 mg/L (Compound 4f)Bensulfuron-methylLower activity[4]

Table 3: Nematicidal Activity of Related Compounds

CompoundTarget Nematode(s)Efficacy (LC50)TimeReference
3-(methylthio)propionic acidMeloidogyne incognita6.27 µg/mL24 h[9]

Experimental Protocols

The following are generalized protocols for the preliminary screening of m-tolylthiourea and its derivatives for pesticidal activity.

Protocol for Insecticidal Activity Screening (Leaf-Dip Bioassay)
  • Preparation of Test Solutions: Dissolve the synthesized m-tolylthiourea derivative in a suitable solvent (e.g., acetone or DMSO) to create a stock solution (e.g., 10,000 ppm). Prepare a series of dilutions (e.g., 1000, 500, 250, 125, 62.5 ppm) using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.

  • Host Plant Preparation: Use young, healthy host plants specific to the target insect (e.g., cabbage for Plutella xylostella).

  • Leaf Disc Preparation: Excise leaf discs of a uniform size (e.g., 5 cm diameter) from the host plants.

  • Treatment Application: Dip each leaf disc into the respective test solution for a standardized time (e.g., 10-30 seconds). Allow the leaf discs to air dry. A control group should be treated with the solvent-surfactant solution only.

  • Insect Infestation: Place the treated leaf discs in individual Petri dishes lined with moist filter paper. Introduce a known number of target insect larvae (e.g., 10 third-instar larvae) into each Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Data Collection: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) value using probit analysis.

Protocol for Fungicidal Activity Screening (Mycelial Growth Inhibition Assay)
  • Preparation of Test Compound: Dissolve the m-tolylthiourea derivative in a suitable solvent (e.g., acetone) to prepare a stock solution.

  • Preparation of Fungal Culture: Culture the target fungal pathogen (e.g., Botrytis cinerea) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until the mycelia cover the plate.

  • Preparation of Amended Media: Add appropriate volumes of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5 µg/mL). Pour the amended media into sterile Petri dishes. A control group should contain the solvent only.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates in the dark at an optimal temperature for the specific fungus (e.g., 22-25°C).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage inhibition of mycelial growth for each concentration relative to the control. Determine the EC50 (effective concentration to inhibit 50% of growth) value.

Protocol for Herbicidal Activity Screening (Pre-emergence)
  • Soil Preparation: Use a standardized soil mix (e.g., sandy loam) in small pots or trays.

  • Seed Sowing: Sow a known number of seeds of a model weed species (e.g., Amaranthus retroflexus) at a uniform depth.

  • Preparation of Test Solution: Prepare a solution of the m-tolylthiourea derivative in a suitable solvent and dilute with water to the desired application rate (e.g., expressed in g/ha).

  • Application: Evenly spray the soil surface with the test solution. A control group should be sprayed with the solvent and water mixture.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Data Collection: After a set period (e.g., 14-21 days), assess the percentage of weed emergence and the fresh weight of the emerged seedlings.

  • Data Analysis: Calculate the percentage inhibition of emergence and growth compared to the control.

Visualizations

Signaling Pathways and Mechanisms of Action

G cluster_photosynthesis Herbicidal Action: Photosystem II Inhibition cluster_insecticide Insecticidal Action: Ryanodine Receptor Modulation PSII Photosystem II (PSII) D1 D1 Protein (Qb site) PSII->D1 Electron Flow PQ Plastoquinone D1->PQ ROS Reactive Oxygen Species D1->ROS Blocked by m-Tolylurea analog ETC Electron Transport Chain PQ->ETC CellDeath Cell Death ROS->CellDeath RyR Ryanodine Receptor (RyR) CaRelease Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum RyR->CaRelease Paralysis Muscle Paralysis CaRelease->Paralysis Death Insect Death Paralysis->Death Acylthiourea Acylthiourea Derivative Acylthiourea->RyR Binds to and activates

Caption: Potential mechanisms of action for tolylthiourea derivatives.

Experimental Workflow

G start Start: Synthesize m-Tolylthiourea Derivative dissolve Prepare Stock & Dilution Series start->dissolve insect Insecticidal Screening (e.g., Leaf-Dip Assay) dissolve->insect fungus Fungicidal Screening (e.g., Mycelial Growth) dissolve->fungus herbicide Herbicidal Screening (e.g., Pre-emergence) dissolve->herbicide nematode Nematicidal Screening (e.g., in vitro mortality) dissolve->nematode data_collection Data Collection (Mortality, Inhibition %) insect->data_collection fungus->data_collection herbicide->data_collection nematode->data_collection analysis Data Analysis (LC50 / EC50 Calculation) data_collection->analysis sar Structure-Activity Relationship (SAR) Studies analysis->sar end Identify Lead Compound sar->end

Caption: General workflow for screening m-tolylthiourea derivatives.

Conclusion

While direct experimental data on the pesticidal applications of m-tolylthiourea is not widely reported, the extensive research on the broader class of thiourea derivatives strongly suggests its potential as a valuable scaffold for the development of new agricultural pesticides. The provided protocols offer a foundational framework for researchers to systematically evaluate the insecticidal, fungicidal, and herbicidal activities of m-tolylthiourea and its analogs. Further research, including synthesis of a variety of m-tolylthiourea derivatives and comprehensive biological screening, is warranted to fully elucidate their potential and to identify lead compounds for future development as commercial crop protection agents. The exploration of their specific modes of action will be crucial for understanding their efficacy and for managing potential resistance development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Methylphenyl)-2-thiourea, a crucial building block in various pharmaceutical and chemical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and practical methods for synthesizing this compound involve two main approaches:

  • Reaction of 3-Methylaniline (m-toluidine) with a Thiocyanate Salt: This is a widely used method where 3-methylaniline is reacted with a thiocyanate salt, such as ammonium thiocyanate, typically in the presence of an acid.[1][2]

  • Reaction of 3-Methylphenyl isothiocyanate with Ammonia: This route involves the reaction of the corresponding isothiocyanate with ammonia. While effective, the availability and stability of the isothiocyanate can be a consideration.[3]

Q2: I am experiencing a low yield. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can arise from several factors. Here are the common culprits and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition of reactants or products. The ideal temperature often needs to be determined empirically for your specific setup. For the synthesis of tolylthioureas, reaction temperatures have been reported in the range of 75°C to 100°C.[1]

  • Poor Quality of Reagents: Ensure that your 3-methylaniline and thiocyanate salt are of high purity. Impurities can interfere with the reaction.

  • Formation of Byproducts: The formation of symmetrical diarylthioureas (e.g., N,N'-di-(3-methylphenyl)thiourea) can reduce the yield of the desired monosubstituted product.[1] Careful control of stoichiometry and reaction conditions can minimize this.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during filtration, extraction, and recrystallization steps. Optimize your purification procedure to minimize these losses.

Q3: What are the common impurities I might encounter and how can I remove them?

A3: The primary impurity of concern is the symmetrically disubstituted N,N'-di-(3-methylphenyl)thiourea.[1] Unreacted starting materials, 3-methylaniline and ammonium thiocyanate, may also be present.

Purification can be achieved through the following methods:

  • Recrystallization: This is a highly effective method for purifying solid thiourea derivatives. Ethanol or acetonitrile are commonly used solvents for recrystallization.[4]

  • Washing: The crude product can be washed with water to remove any unreacted ammonium thiocyanate and other water-soluble impurities.[1][2]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.

Q4: Can this synthesis be performed under "green" or more environmentally friendly conditions?

A4: Yes, efforts have been made to develop more sustainable methods for thiourea synthesis. These include:

  • Aqueous Synthesis: Performing the reaction in water as a solvent can reduce the reliance on volatile organic compounds (VOCs).[5]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and in some cases, improve yields.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete reaction.Extend the reaction time and monitor progress by TLC. Increase the reaction temperature in increments.
Low reactivity of starting materials.Ensure high purity of 3-methylaniline and ammonium thiocyanate.
Incorrect stoichiometry.Verify the molar ratios of your reactants. A slight excess of one reagent may be beneficial, but this should be optimized.
Formation of Significant Byproducts (e.g., N,N'-di-(3-methylphenyl)thiourea) High reaction temperature or prolonged reaction time.Optimize the reaction temperature and time to favor the formation of the monosubstituted product.[1]
Incorrect stoichiometry.Use a stoichiometric amount or a slight excess of ammonium thiocyanate relative to 3-methylaniline.
Product is an Oil or Fails to Crystallize Presence of impurities.Attempt to purify a small sample by column chromatography to see if the pure product is a solid. Try different recrystallization solvents or solvent mixtures.
Product is inherently low melting.Confirm the identity and purity of your product using analytical techniques such as NMR and mass spectrometry.
Difficulty in Purifying the Product Product and impurities have similar solubility.If recrystallization is ineffective, consider column chromatography.
Product is thermally unstable.Avoid excessive heat during purification steps. Use a rotary evaporator at a lower temperature.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Substituted Phenylthioureas

Starting AmineReaction ConditionsSolventYield (%)Reference
o-Toluidine75-85°C, 20 hoursWater and an aprotic organic solvent96.4[1]
o-Toluidine90-100°C, 10 hourso-Chlorotoluene70.6[1]
AnilineReflux, 4 hoursWater/HCl86.3[2]
3-MethylanilineReflux, 3 hours (for acetylated product)AcetoneNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Methylaniline and Ammonium Thiocyanate

This protocol is adapted from the synthesis of the closely related o-tolylthiourea.[1]

Materials:

  • 3-Methylaniline (m-toluidine)

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Water

  • Aprotic organic solvent (e.g., toluene or chlorobenzene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylaniline.

  • Add the aprotic organic solvent and water.

  • Slowly add concentrated hydrochloric acid with stirring.

  • To this mixture, add ammonium thiocyanate.

  • Heat the reaction mixture to 75-85°C and maintain this temperature with stirring for approximately 20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crystalline product should precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with water to remove any unreacted starting materials and inorganic salts.

  • Dry the purified this compound. The expected melting point is around 110°C.[1]

Protocol 2: Synthesis of 3-Acetyl-1-(3-methylphenyl)thiourea

This protocol details the synthesis of an acetylated derivative, which may be of interest for further functionalization.[4]

Materials:

  • Acetyl chloride

  • Ammonium thiocyanate

  • 3-Methylaniline (m-toluidine)

  • Acetone

  • Acidified cold water

Procedure:

  • In a round-bottom flask, prepare a suspension of ammonium thiocyanate in acetone.

  • Dropwise, add a solution of acetyl chloride in acetone to the suspension.

  • Reflux the reaction mixture for 30 minutes.

  • Cool the mixture to room temperature.

  • Add a solution of 3-methylaniline in acetone to the reaction mixture.

  • Reflux the mixture for 3 hours.

  • Pour the reaction mixture into acidified cold water to precipitate the product.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from acetonitrile to obtain pure 3-acetyl-1-(3-methylphenyl)thiourea.[4]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 3_Methylaniline 3-Methylaniline Reaction_Vessel Combine Reactants in Flask 3_Methylaniline->Reaction_Vessel Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Reaction_Vessel Solvent_Acid Aprotic Solvent, Water, HCl Solvent_Acid->Reaction_Vessel Heating Heat to 75-85°C for 20h Reaction_Vessel->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Product This compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield of Product Check_TLC Is the reaction complete (via TLC)? Start->Check_TLC Incomplete Reaction Incomplete Check_TLC->Incomplete No Complete Reaction Appears Complete Check_TLC->Complete Yes Extend_Time Extend Reaction Time Incomplete->Extend_Time Byproducts Significant Byproducts Observed? Complete->Byproducts Increase_Temp Increase Reaction Temperature Extend_Time->Increase_Temp Check_Purity Check Purity of Starting Materials Impure Purify/Replace Reagents Check_Purity->Impure No Pure Reagents are Pure Check_Purity->Pure Yes Impure->Impure Optimize_Workup Optimize Workup/Purification to Minimize Loss Pure->Optimize_Workup Yes_Byproducts Yes Byproducts->Yes_Byproducts Yes No_Byproducts No Byproducts->No_Byproducts No Optimize_Conditions Optimize Temperature and Stoichiometry Yes_Byproducts->Optimize_Conditions No_Byproducts->Check_Purity

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Recrystallization of 1-(3-Methylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 1-(3-Methylphenyl)-2-thiourea via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Section 1: Core Principles & Initial Considerations

FAQ 1: What is the fundamental principle of recrystallization and why is it used for this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids, including this compound, increases with temperature.[1] In an ideal recrystallization, a carefully selected solvent will dissolve the crude compound and any soluble impurities at a high temperature but will become saturated with the target compound as it cools, causing it to crystallize out of the solution. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor").[2] This method is particularly effective for removing by-products from synthesis, such as unreacted starting materials or side-products formed during the preparation of thiourea derivatives.[3]

Section 2: The Critical First Step - Solvent Selection

Choosing the correct solvent is the most critical step for a successful recrystallization.[1][2] An ideal solvent should meet several key criteria:

  • High solubility at high temperatures: The solvent must dissolve the crude this compound when hot.[1][4]

  • Low solubility at low temperatures: The compound should be poorly soluble or insoluble in the same solvent when cold to ensure maximum recovery of the purified crystals.[1][4]

  • Appropriate boiling point: The solvent's boiling point should be lower than the melting point of this compound to prevent the compound from melting or "oiling out".[2]

  • Inertness: The solvent must not react with the compound.[4][5]

  • Volatility: It should be volatile enough to be easily removed from the purified crystals after filtration.[5]

FAQ 2: Which solvents are recommended for this compound?

While specific solubility data for this compound is not widely published, general principles and data from related thiourea compounds can guide solvent selection. Thioureas are moderately polar compounds. Ethanol is often a good starting point for recrystallizing thiourea derivatives.[3][6] For a related compound, 3-Acetyl-1-(2-methylphenyl)thiourea, recrystallization from ethyl acetate yielded good quality crystals.[7][8] Another related derivative was successfully recrystallized from acetonitrile.[9]

The following table provides a starting point for solvent screening. Small-scale solubility tests in test tubes are highly recommended before committing the bulk of the crude material.[1][4]

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78PolarA common and often effective solvent for thioureas.[3][6] An ethanol/water mixture can be a powerful tool if solubility in pure ethanol is too high at room temperature.
Ethyl Acetate 77MediumProven effective for similar substituted thioureas.[7][8] Good balance of polarity for dissolving the target compound while hot.
Acetonitrile 82Polar AproticUsed successfully for a related methylphenyl thiourea derivative.[9]
Acetone 56Polar AproticA good general solvent, often used in mixtures with less polar solvents like hexanes.[10] Its low boiling point may limit the effective temperature differential.
Water 100Very PolarUnlikely to be a good single solvent due to the organic nature of the compound, but can be excellent as an "anti-solvent" in a mixed-solvent system with a more soluble solvent like ethanol.[10][11]

Section 3: Step-by-Step Recrystallization Protocol

This protocol provides a generalized workflow. The exact solvent and volumes must be optimized based on the results of your small-scale solubility tests.

Recrystallization_Workflow cluster_main Standard Recrystallization Protocol A 1. Dissolution Add minimum amount of hot solvent to crude solid in an Erlenmeyer flask until just dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. A->B C 3. Cooling & Crystallization Allow the clear filtrate to cool slowly to room temperature, then in an ice bath. B->C D 4. Isolation Collect crystals by vacuum filtration (Buchner funnel). C->D E 5. Washing Wash crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry the purified crystals completely to remove residual solvent. E->F

Caption: Standard workflow for purification by recrystallization.
Detailed Steps:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding the hot solvent in small increments until the solid is completely dissolved. Crucial: Use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure the solution is saturated upon cooling.[1][12]

  • Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, particulates) in the hot solution, you must perform a hot filtration.[13][14] This involves quickly filtering the boiling solution through a fluted filter paper in a pre-heated funnel.[13] This step prevents the desired compound from crystallizing prematurely on the filter paper while removing the insoluble contaminants.[13][15]

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[1] Rapid cooling can trap impurities. Once the flask has reached room temperature, place it in an ice-water bath for 10-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals using vacuum filtration with a Buchner funnel and flask.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a very small amount of ice-cold recrystallization solvent.[12] This removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry or dry in a desiccator to remove all traces of solvent. Incomplete drying can depress the melting point, giving a false indication of impurity.[2]

Section 4: Troubleshooting Guide

This section addresses the most common problems encountered during recrystallization.

Caption: Troubleshooting flowchart for common recrystallization issues.
FAQ 3: My compound won't crystallize, even after cooling in an ice bath. What should I do?

This is a common issue that typically arises from two main causes: using too much solvent or the solution being supersaturated.

  • Problem: The solution is not saturated enough for crystals to form. This happens when an excess of solvent was added during the dissolution step.[12]

    • Solution 1: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again.

    • Solution 2: Induce Crystallization. If the solution is supersaturated, nucleation may be kinetically slow. You can induce it by:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a surface for crystals to begin forming.[16]

      • Seeding: Add a tiny crystal of the crude starting material (a "seed crystal"). This provides a template for crystal growth.[16][17]

FAQ 4: My compound "oiled out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[17][18] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, causing it to come out of solution at a temperature above its melting point.[16][19] Oiled out products are often impure because the oil can act as a solvent for impurities.[16][18]

  • Problem: The compound's melting point is depressed by impurities, or the solution is becoming saturated at a temperature above the compound's melting point.[16]

    • Solution 1: Add More Solvent. Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature. Cool the solution again, but much more slowly.[16]

    • Solution 2: Change Solvent System. The initial solvent may be inappropriate. Try re-dissolving in a lower-boiling point solvent or switch to a mixed-solvent system.

    • Solution 3: Agitation. Vigorous stirring during the cooling phase can sometimes break up the oil and encourage crystallization.

FAQ 5: My final yield is very low. What went wrong?

A low yield can result from several procedural errors.

  • Problem: Significant product loss during the procedure.

    • Cause 1: Too much solvent was used. This is the most common reason. A significant amount of your product remains dissolved in the mother liquor.[12][16]

    • Cause 2: Premature crystallization. If the solution cooled too quickly during a hot filtration, product may have been lost on the filter paper.[13]

    • Cause 3: Excessive washing. Using too much solvent to wash the crystals, or using solvent that was not ice-cold, will dissolve some of your product.[12]

    • Cause 4: The compound has significant solubility in the cold solvent. Some product loss is unavoidable. The goal is to minimize it by choosing a solvent where the solubility difference between hot and cold is maximized.[2]

FAQ 6: The product is still impure after recrystallization. What happened?

While effective, recrystallization is not foolproof. Impurities can persist for several reasons.

  • Problem: The final product does not meet purity standards (e.g., melting point is broad or low).

    • Cause 1: Rapid Crystallization. If the solution was cooled too quickly, impurities can become trapped within the crystal lattice.[16] The solution should be allowed to cool slowly and without disturbance.

    • Cause 2: Impurity has similar solubility. If an impurity has solubility characteristics very similar to this compound in the chosen solvent, co-crystallization can occur. A second recrystallization in a different solvent system may be necessary.

    • Cause 3: Oiling Out. As mentioned, if the compound oiled out, the liquid droplets likely trapped impurities before solidifying.[16][19]

References

Technical Support Center: Overcoming Solubility Issues of 1-(3-Methylphenyl)-2-thiourea in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-Methylphenyl)-2-thiourea in aqueous experimental settings. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address these issues effectively.

Troubleshooting Guides

This section addresses common problems encountered during experiments, their probable causes, and recommended solutions.

Issue 1: Compound Precipitates Upon Dilution into Aqueous Buffer
  • Possible Cause: The final concentration of this compound exceeds its aqueous solubility limit. Aryl thiourea derivatives are characteristically lipophilic and tend to have poor water solubility.

  • Solutions:

    • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay.

    • Optimize Co-solvent Percentage: Increase the proportion of a water-miscible organic co-solvent, such as DMSO or ethanol. It is critical to ensure the final co-solvent concentration is not detrimental to your experimental system (e.g., below 0.5% v/v for many cell-based assays).

    • Employ Solubility Enhancers: Utilize cyclodextrins to form inclusion complexes, which can significantly enhance the aqueous solubility of the compound.[1][2][3][4][5]

    • Modify Buffer pH: Investigate the effect of pH on solubility. Although thioureas are typically weak bases, empirical testing across a pH range is recommended to determine any potential solubility benefits.[6][7][8]

Issue 2: Inconsistent or Non-Reproducible Experimental Outcomes
  • Possible Causes:

    • The stock solution of this compound may not be completely dissolved.

    • The compound could be precipitating out of the aqueous medium over the duration of the experiment.

  • Solutions:

    • Ensure Complete Dissolution of Stock: To guarantee a homogenous stock solution, consider gentle warming or sonication. Always visually inspect the solution for any undissolved particulates before use.

    • Conduct a Preliminary Solubility Assessment: Before your main experiment, determine the approximate solubility of the compound in your specific experimental buffer to avoid working above its solubility limit.

    • Maintain Solubility: Proactively include solubility enhancers like co-solvents or cyclodextrins in your aqueous buffers to maintain the compound in a dissolved state throughout the experiment.

Issue 3: Observed Cytotoxicity or Assay Interference
  • Possible Causes:

    • The concentration of the co-solvent (e.g., DMSO) may be high enough to induce cellular toxicity or interfere with assay components.

    • The compound may be forming aggregates at concentrations above its solubility limit, which can lead to non-specific effects or interfere with detection methods.

  • Solutions:

    • Establish Solvent Tolerance: Perform a vehicle control experiment to identify the maximum concentration of the co-solvent that is tolerated by your specific assay without causing adverse effects.

    • Consider Alternative Co-solvents: If DMSO proves to be toxic, explore other less-toxic co-solvents such as ethanol or polyethylene glycol (PEG).

    • Utilize Cyclodextrins: Cyclodextrins can increase solubility without relying on high concentrations of organic solvents, thereby mitigating solvent-induced toxicity.[1][2][3][4][5]

    • Filter Experimental Solutions: After diluting the compound into the aqueous medium, filtering the solution through a 0.22 µm filter can help remove any aggregates that may have formed.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for dissolving this compound? A1: For in vitro biological assays, dimethyl sulfoxide (DMSO) is the most widely recommended starting solvent. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous experimental medium.

Q2: How can I practically determine the aqueous solubility of this compound? A2: A straightforward method is to prepare a concentrated stock solution in an appropriate organic solvent like DMSO. Then, create a series of dilutions in your aqueous buffer in a multi-well plate. After a suitable incubation period, the onset of precipitation can be detected visually or by measuring light scattering (nephelometry) with a plate reader. The concentration just before precipitation is the apparent solubility.

Q3: What are co-solvents and how do they function? A3: Co-solvents are water-miscible organic solvents that, when mixed with water, decrease the overall polarity of the solvent system. This less polar environment is more favorable for dissolving poorly water-soluble, nonpolar compounds.[9][10][11][12] Commonly used co-solvents in research include DMSO, ethanol, and various molecular weight polyethylene glycols (PEGs).

Q4: What is the mechanism of solubility enhancement by cyclodextrins? A4: Cyclodextrins are cyclic oligosaccharides possessing a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate a poorly soluble "guest" molecule, such as this compound, within this cavity, forming a water-soluble inclusion complex. This complex effectively masks the hydrophobic nature of the guest molecule, increasing its apparent solubility in aqueous solutions.[1][2][3][4][5]

Q5: Which cyclodextrin is most suitable for my compound? A5: The selection of the appropriate cyclodextrin is dependent on the size and geometry of the guest molecule. For many small organic molecules, β-cyclodextrin and its more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are often effective. It is recommended to empirically screen a few different types to identify the optimal one for this compound.

Q6: Is pH adjustment a viable strategy for improving the solubility of this compound? A6: The solubility of compounds with ionizable functional groups can be highly dependent on the pH of the solution.[6][7][8] While thiourea itself is a very weak base, it is still beneficial to experimentally assess the solubility of this compound in buffers with different pH values to determine if this is a viable solubilization strategy.

Q7: What is the impact of reducing particle size on solubility? A7: Techniques like micronization and nanonization reduce the particle size of a compound, thereby increasing its surface area-to-volume ratio. A larger surface area can lead to a faster rate of dissolution, as described by the Noyes-Whitney equation. Although this does not alter the thermodynamic equilibrium solubility, an enhanced dissolution rate can be advantageous in many experimental setups.

Data Presentation

The following tables provide illustrative data on the potential effects of various solubilization techniques on this compound. The actual values should be determined experimentally.

Table 1: Illustrative Effect of Co-solvents on the Apparent Aqueous Solubility of this compound in PBS (pH 7.4)
Co-solventConcentration in Water (v/v)Apparent Solubility (µM)
None0%< 1
DMSO0.1%4
DMSO0.5%22
DMSO1.0%55
Ethanol1.0%12
Ethanol5.0%75
PEG 4001.0%18
PEG 4005.0%100
Table 2: Illustrative Enhancement of Apparent Aqueous Solubility of this compound with Various Cyclodextrins in Water
Cyclodextrin TypeConcentration (mM)Apparent Solubility (µM)
None0< 1
β-Cyclodextrin512
β-Cyclodextrin1030
HP-β-Cyclodextrin545
HP-β-Cyclodextrin10110
SBE-β-Cyclodextrin565
SBE-β-Cyclodextrin10160

Experimental Protocols

Protocol 1: Determining Apparent Solubility with a Co-solvent System

Objective: To estimate the apparent aqueous solubility of this compound in the presence of a co-solvent.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Microplate reader with absorbance or nephelometry capabilities

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dispense the aqueous buffer into the wells of the 96-well plate.

  • Add the stock solution to the first well to achieve the highest target concentration (e.g., 200 µM) and the desired final DMSO concentration. Mix well by pipetting.

  • Perform a 2-fold serial dilution across the row.

  • Incubate the plate at ambient temperature for 1-2 hours, protected from light.

  • Visually inspect the wells for any signs of turbidity or precipitation.

  • Quantify the amount of precipitate by measuring light scattering (e.g., at 600 nm). The concentration at which a significant increase in the signal is detected represents the apparent solubility limit.

Protocol 2: Preparing a Cyclodextrin Inclusion Complex for Enhanced Solubility

Objective: To prepare a solution of this compound with improved aqueous solubility using a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Dissolve the HP-β-CD in the aqueous buffer to the desired concentration (e.g., 10 mM).

  • Add an excess amount of solid this compound to the HP-β-CD solution.

  • Stir the resulting suspension vigorously at room temperature overnight to allow for complex formation.

  • Let any undissolved solid settle, and then filter the supernatant through a 0.22 µm syringe filter to obtain a clear solution.

  • The filtrate contains the solubilized this compound as an inclusion complex. The precise concentration of the dissolved compound should be determined using a suitable analytical technique, such as HPLC-UV.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubilization Strategy cluster_assay Experimental Assay stock Prepare 10 mM stock of this compound in 100% DMSO cosolvent Dilute in buffer with co-solvent (e.g., DMSO, Ethanol) stock->cosolvent Option 1 cyclodextrin Prepare inclusion complex with Cyclodextrin (e.g., HP-β-CD) stock->cyclodextrin Option 2 ph_adjust Dilute in buffers of varying pH stock->ph_adjust Option 3 assay Perform biological or chemical assay cosolvent->assay cyclodextrin->assay ph_adjust->assay troubleshooting_flowchart start Compound precipitates in aqueous media? lower_conc Lower final concentration start->lower_conc Yes end Proceed with experiment start->end No check_stock Is stock solution fully dissolved? lower_conc->check_stock sonicate Sonicate or gently warm stock check_stock->sonicate No use_enhancer Use solubility enhancer check_stock->use_enhancer Yes sonicate->use_enhancer cosolvent Add co-solvent (e.g., DMSO) use_enhancer->cosolvent cyclodextrin Use cyclodextrin use_enhancer->cyclodextrin adjust_ph Adjust buffer pH use_enhancer->adjust_ph cosolvent->end cyclodextrin->end adjust_ph->end

References

stability testing of 1-(3-Methylphenyl)-2-thiourea under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 1-(3-Methylphenyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The compound is susceptible to both acidic and alkaline hydrolysis.

  • Oxidizing agents: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to degradation.

  • Light: Photodegradation can occur upon exposure to UV or ambient light.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Humidity: Moisture can facilitate hydrolytic and oxidative degradation pathways.

Q2: What are the potential degradation products of this compound?

A2: Under various stress conditions, this compound may degrade into several products. The primary degradation pathways likely involve the thiourea moiety. Potential degradation products include:

  • Hydrolysis: 3-methylaniline and thiocarbonic acid derivatives. Under more extensive hydrolysis, it could further degrade to urea derivatives.

  • Oxidation: The sulfur atom is prone to oxidation, potentially forming formamidine disulfide derivatives, sulfenic acids, and ultimately urea or sulfate.[1][2][3]

  • Photodegradation: Exposure to light may lead to the formation of the corresponding carbodiimide and urea derivatives.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage or for solutions, storing under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is advisable.

Q4: What analytical technique is most suitable for stability testing of this compound?

A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most appropriate technique for analyzing the stability of this compound. This method can separate the parent compound from its potential degradation products, allowing for accurate quantification of its purity and the extent of degradation. A C18 column is commonly used for the separation of thiourea and its derivatives.

Troubleshooting Guides

This section provides solutions to common issues encountered during the stability testing of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Unexpected peaks in the chromatogram of a freshly prepared sample. 1. Contaminated solvent or glassware.2. Impurities in the this compound reference standard.3. On-column degradation.1. Use fresh, HPLC-grade solvents and thoroughly clean all glassware.2. Check the certificate of analysis of the reference standard. If necessary, purify the standard.3. Use a milder mobile phase or adjust the column temperature.
Rapid degradation of the compound in solution. 1. pH of the solution is not optimal for stability.2. Presence of dissolved oxygen or metal ion catalysts.3. Exposure to light.1. Prepare solutions in a buffered mobile phase at a pH where the compound is most stable (typically near neutral, but requires experimental verification).2. Degas all solvents before use. Consider adding a chelating agent like EDTA to sequester metal ions.3. Prepare and store solutions in amber vials or protect them from light.
Inconsistent degradation profiles between experiments. 1. Variation in stress conditions (temperature, light intensity, concentration of stressor).2. Inconsistent sample preparation.3. Issues with the HPLC system (e.g., fluctuating pump pressure, detector noise).1. Precisely control and monitor all stress conditions. Use calibrated equipment.2. Follow a standardized and detailed sample preparation protocol.3. Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly.
Mass imbalance in the forced degradation study (sum of the parent compound and degradation products is not 100%). 1. Formation of non-UV active or volatile degradation products.2. Degradation products are not being eluted from the HPLC column.3. Inaccurate quantification due to different response factors of degradation products.1. Use a mass spectrometer (LC-MS) in conjunction with a UV detector to identify non-chromophoric or volatile compounds.2. Modify the mobile phase gradient to ensure all components are eluted.3. If the structures of the degradation products are known, synthesize them and determine their individual response factors for accurate quantification. If not, report the results as area percent.

Data Presentation

The following tables present hypothetical but plausible quantitative data from forced degradation studies on this compound. These are intended to be representative examples.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime% Assay of this compound% Total Degradation
0.1 M HCl24 h85.214.8
0.1 M NaOH8 h78.521.5
3% H₂O₂24 h82.117.9
Thermal (80°C)48 h95.34.7
Photolytic (ICH Q1B)24 h89.610.4

Table 2: Chromatographic Data of this compound and its Degradation Products

PeakRetention Time (min)Relative Retention Time (RRT)Found In
This compound8.51.00All samples
Degradation Product 14.20.49Acidic Hydrolysis
Degradation Product 25.80.68Basic Hydrolysis
Degradation Product 37.10.84Oxidative
Degradation Product 49.31.09Photolytic

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method
  • Instrumentation: HPLC with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Studies
  • Acidic Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with an appropriate volume of 0.1 M NaOH before injection.

  • Basic Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with an appropriate volume of 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 10 mg of the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Weigh this compound dissolve Dissolve in appropriate solvent start->dissolve thermal Thermal (80°C, solid) acid Acidic Hydrolysis (0.1 M HCl, 60°C) dissolve->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) dissolve->base oxidative Oxidative (3% H₂O₂, RT) dissolve->oxidative photo Photolytic (ICH Q1B) dissolve->photo analysis RP-HPLC Analysis acid->analysis base->analysis oxidative->analysis photo->analysis data Data Interpretation analysis->data end Stability Profile data->end Report Results degradation_pathways cluster_products Potential Degradation Products parent This compound hydrolysis 3-Methylaniline + Urea Derivatives parent->hydrolysis  Hydrolysis (Acid/Base) oxidation Formamidine Disulfide / Sulfinic Acid parent->oxidation Oxidation   photo Carbodiimide + Urea Derivatives parent->photo  Photodegradation

References

optimizing reaction conditions for N-acylation of 1-(3-Methylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the N-acylation of 1-(3-Methylphenyl)-2-thiourea. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to enhance your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the N-acylation of this compound, presented in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Low or No Product Yield

Q: My N-acylation reaction of this compound is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?

A: Low yields in this reaction can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

  • Moisture Contamination: Acylating agents (e.g., acetyl chloride) are highly susceptible to hydrolysis. The presence of water in the solvent, reagents, or glassware will deactivate the acylating agent, significantly reducing the yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Suboptimal Reaction Temperature: The reaction temperature plays a crucial role. While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can promote side reactions and decomposition.

    • Solution: Monitor your reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gradually increasing the temperature. For exothermic reactions, maintaining a low temperature (e.g., 0 °C) during the addition of reagents is critical to control the reaction rate and minimize byproduct formation.

  • Impure Reagents: The purity of this compound and the acylating agent is critical for a successful reaction.

    • Solution: Use reagents from a reliable source or purify them before use. For instance, 3-methylaniline, a precursor to the thiourea, should be distilled if it appears dark.

  • Inefficient Formation of Acyl Isothiocyanate: The reaction proceeds via the in situ formation of an acyl isothiocyanate from an acyl chloride and a thiocyanate salt (e.g., NH₄SCN or KSCN). Incomplete formation of this intermediate will lead to a lower yield.

    • Solution: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly improve the yield in heterogeneous reaction mixtures. In one study, the use of TBAB increased the yield of an N-acyl thiourea derivative from 41% to 76%.[1][2]

Issue 2: Formation of Multiple Products (Side Reactions)

Q: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?

A: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • S-Acylation vs. N-Acylation: Thiourea has two nucleophilic centers: nitrogen and sulfur. While N-acylation is the desired pathway, S-acylation can occur, leading to the formation of an isothiourea derivative.

    • Solution: Reaction conditions can influence the selectivity. N-acylation is generally favored. However, to avoid S-acylation, ensure your reaction conditions are optimized for the desired product. In some cases, S-acylated products have been observed to form quantitatively in acetonitrile.[3]

  • Formation of Amide Byproduct: If ammonium thiocyanate (NH₄SCN) is used, it can be a source of ammonia. The acylating agent can react with ammonia to form the corresponding amide as a byproduct. This can also occur if the thiocyanate salt contains water, which can lead to its decomposition.[4]

    • Solution: Use potassium thiocyanate (KSCN) instead of ammonium thiocyanate. Ensure all reagents and solvents are anhydrous.

  • Di-acylation: Although less common for thioureas compared to primary amines, di-acylation can occur, especially if an excess of the acylating agent is used.

    • Solution: Use a stoichiometric amount or only a slight excess of the acylating agent. Slow, dropwise addition of the acylating agent to the reaction mixture can help to minimize di-acylation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-acylation of this compound?

A1: The most common method involves a two-step, one-pot synthesis. First, an acyl chloride reacts with a thiocyanate salt (like KSCN or NH₄SCN) in an anhydrous solvent (typically acetone) to form an acyl isothiocyanate intermediate in situ. Subsequently, this compound is added, and the amino group of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the final N-acyl thiourea product.[1][4]

Q2: Which solvent is optimal for this reaction?

A2: Anhydrous acetone is the most commonly reported and effective solvent for this reaction.[5] Other aprotic solvents like acetonitrile can also be used. The choice of solvent is crucial as it must be able to dissolve the reactants and be inert under the reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. This allows for the determination of the optimal reaction time and helps to prevent the formation of degradation products from unnecessarily long reaction times.

Q4: What are the best practices for purifying the final N-acyl thiourea product?

A4: The crude product is typically obtained by pouring the reaction mixture into cold water, which causes the product to precipitate.[5] The precipitate can then be collected by filtration. Recrystallization is a common and effective method for purification. Solvents like acetonitrile or ethyl acetate have been successfully used for recrystallization of N-acyl thioureas.[5]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the yield of N-acylation of aryl thioureas. While this data may not be specific to this compound, it provides valuable insights for optimizing your reaction.

Table 1: Effect of Catalyst on N-Acylation Yield

CatalystSubstrateAcylating AgentSolventYield (%)Reference
None2-aminobenzothiazole2-((4-methoxyphenoxy)methyl)benzoyl chlorideAcetone41[1]
TBAB2-aminobenzothiazole2-((4-methoxyphenoxy)methyl)benzoyl chlorideAcetone76[1][2]

Table 2: Comparison of Acylating Agents

Acylating AgentSubstrateBaseSolventReaction Time (h)Yield (%)
Acetyl Chloride3-methylaniline-Acetone3Not specified
Benzoyl ChlorideAnilineTriethylamineDCM2>95
Acetic AnhydrideAnilineTriethylamineDCM12~90
N-AcetylimidazoleAnilineTriethylamineDCM24~70

Note: The data in Table 2 is for the acylation of aniline and is provided for comparative purposes of acylating agent reactivity.

Experimental Protocols

Protocol 1: Synthesis of 3-Acetyl-1-(3-methylphenyl)thiourea

This protocol is adapted from a literature procedure for the synthesis of the target molecule.[5]

Materials:

  • Acetyl chloride

  • Ammonium thiocyanate

  • This compound (or 3-methylaniline to generate it in situ)

  • Anhydrous acetone

  • Acetonitrile (for recrystallization)

Procedure:

  • To a suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (30 ml), add a solution of acetyl chloride (0.10 mol) in acetone (30 ml) dropwise.

  • Reflux the reaction mixture for 30 minutes.

  • After cooling to room temperature, add a solution of 3-methylaniline (0.10 mol) in acetone (10 ml).

  • Reflux the mixture for an additional 3 hours.

  • Pour the reaction mixture into acidified cold water to precipitate the crude product.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from acetonitrile to obtain pure 3-Acetyl-1-(3-methylphenyl)thiourea.

Protocol 2: Optimized N-Acylation using a Phase-Transfer Catalyst

This protocol is a general method adapted from a study that demonstrated significant yield improvement with a phase-transfer catalyst.[1][2]

Materials:

  • Acyl chloride (e.g., Acetyl chloride)

  • Potassium thiocyanate (KSCN)

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous acetone

Procedure:

  • In a round-bottom flask, suspend potassium thiocyanate (1.1 eq) and a catalytic amount of TBAB (e.g., 5 mol%) in anhydrous acetone.

  • To this suspension, add the acyl chloride (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours to facilitate the formation of the acyl isothiocyanate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Acyl Chloride - KSCN - Catalyst (optional) mix Combine Thiocyanate and Catalyst in Solvent reagents->mix glassware Oven-Dry Glassware glassware->mix solvent Use Anhydrous Solvent solvent->mix add_acyl Add Acyl Chloride (dropwise) mix->add_acyl form_iso Form Acyl Isothiocyanate (stir 1-2h) add_acyl->form_iso add_thiourea Add this compound form_iso->add_thiourea react Stir and Monitor by TLC add_thiourea->react precipitate Pour into Cold Water react->precipitate filter Filter to Collect Crude Product precipitate->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize dry Dry Pure Product recrystallize->dry

Caption: General experimental workflow for N-acylation.

troubleshooting_low_yield start Low or No Product Yield check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_reagents Verify Reagent Purity check_moisture->check_reagents No solution_moisture Use Oven-Dried Glassware & Anhydrous Solvents check_moisture->solution_moisture Yes check_temp Optimize Temperature check_reagents->check_temp Pure solution_reagents Purify/Use Fresh Reagents check_reagents->solution_reagents Impure check_catalyst Consider Catalyst check_temp->check_catalyst Optimized solution_temp Monitor with TLC and Adjust Temperature check_temp->solution_temp Not Optimized solution_catalyst Add Phase-Transfer Catalyst (e.g., TBAB) check_catalyst->solution_catalyst Not Used

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting HPLC analysis of thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I know if I have it?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half being broader than the front half.[1] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape.[2] You can quantify peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[2]

Q2: What are the common causes of peak tailing when analyzing thiourea derivatives?

A2: Peak tailing in the analysis of thiourea derivatives, which are often basic compounds, can stem from several factors:

  • Secondary Silanol Interactions: This is a primary cause. Free silanol groups (Si-OH) on the surface of silica-based columns can interact with basic functional groups on thiourea derivatives, leading to tailing.[1]

  • Mobile Phase Issues: An incorrect mobile phase pH, especially one close to the pKa of your analyte, can lead to inconsistent ionization and peak distortion. Insufficient buffer concentration can also contribute to this issue.

  • Column Problems: A degraded or contaminated column, a void at the column inlet, or a blocked frit can all cause peak tailing.

  • Sample Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

Q3: How can I eliminate peak tailing caused by silanol interactions?

A3: To minimize silanol interactions with your basic thiourea derivatives, you can:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 2-3 protonates the silanol groups, reducing their interaction with basic analytes.

  • Use End-Capped Columns: These columns have their free silanol groups chemically bonded with a less polar group, effectively shielding them from interaction with analytes.

  • Employ Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites. However, this can sometimes shorten column lifetime.

  • Choose Alternative Stationary Phases: Consider using columns with a different chemistry, such as polar-embedded or hybrid silica columns, which are designed to reduce silanol interactions.[1]

Q4: What role does the mobile phase buffer play in controlling peak tailing?

A4: The buffer in your mobile phase is crucial for maintaining a stable pH, which in turn ensures a consistent ionization state for your thiourea derivatives. Operating at a pH far from the analyte's pKa (at least 2 pH units away) helps to ensure that the analyte is in a single ionic form, leading to sharper, more symmetrical peaks. Increasing the buffer concentration can also help to mask residual silanol interactions.

Q5: Can my sample preparation be causing peak tailing?

A5: Yes, improper sample preparation can be a source of peak tailing. Dissolving your sample in a solvent that is stronger than your mobile phase can cause the peak to be distorted. It is always best to dissolve your sample in the mobile phase itself or a weaker solvent. Also, ensure your sample is well-dissolved and filtered to prevent column frit blockage.

Troubleshooting Guides

Systematic Approach to Troubleshooting Peak Tailing

When encountering peak tailing, it is best to follow a logical, step-by-step approach to identify and resolve the issue. The following workflow can guide you through the process.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing cluster_Initial_Check Initial Checks cluster_Column Column Issues cluster_Mobile_Phase Mobile Phase Optimization cluster_Sample_Instrument Sample & Instrument Start Peak Tailing Observed Check_System Check System Suitability (Tailing Factor > 1.2?) Start->Check_System Check_Column Isolate the Column Check_System->Check_Column Yes Test_Standard Run a Standard Compound Check_Column->Test_Standard Good_Peak Peak Shape Good? Test_Standard->Good_Peak Replace_Column Column is the Issue. - Flush or backflush - Replace if necessary Good_Peak->Replace_Column No Check_MP Investigate Mobile Phase Good_Peak->Check_MP Yes Adjust_pH Adjust pH (typically lower for basic analytes) Check_MP->Adjust_pH Add_Modifier Add/Increase Buffer or Additive (e.g., TEA) Adjust_pH->Add_Modifier Good_Peak_MP Peak Shape Improved? Add_Modifier->Good_Peak_MP MP_OK Mobile Phase Optimized Good_Peak_MP->MP_OK Yes Check_Sample Check Sample and Instrument Good_Peak_MP->Check_Sample No Dilute_Sample Dilute Sample (Check for Overload) Check_Sample->Dilute_Sample Check_Solvent Check Sample Solvent Dilute_Sample->Check_Solvent Check_Connections Check for Dead Volume (tubing, connections) Check_Solvent->Check_Connections Good_Peak_SI Peak Shape Improved? Check_Connections->Good_Peak_SI SI_OK Issue Resolved Good_Peak_SI->SI_OK Yes

Caption: A step-by-step workflow for diagnosing and resolving peak tailing in HPLC.

Understanding Secondary Interactions

The primary chemical cause of peak tailing for basic compounds like many thiourea derivatives is the secondary interaction with residual silanol groups on the silica-based stationary phase. This diagram illustrates this unwanted interaction.

Secondary_Interactions Secondary Interaction Causing Peak Tailing cluster_Stationary_Phase Silica Stationary Phase cluster_Mobile_Phase Mobile Phase Si-OH Silanol Group (Si-OH) Si-O- Ionized Silanol (Si-O-) Si-OH->Si-O- - H+ Thiourea_NH2 Thiourea Derivative (R-NH2) Thiourea_NH3 Protonated Thiourea (R-NH3+) Thiourea_NH2->Thiourea_NH3 + H+ Thiourea_NH3->Si-O- Ionic Interaction (Causes Tailing)

Caption: Diagram of ionic interaction between a protonated thiourea derivative and an ionized silanol group.

Data Presentation

While specific quantitative data for a wide range of thiourea derivatives is highly dependent on the exact molecular structure and analytical conditions, the following table summarizes the general effects of common mobile phase modifications on peak shape for basic compounds.

Mobile Phase ModificationExpected Effect on Peak TailingTypical Concentration/RangeNotes
Decrease Mobile Phase pH Significant ReductionpH 2.0 - 3.5Protonates silanol groups, minimizing secondary interactions.
Increase Buffer Concentration Moderate Reduction20 - 50 mMHelps to maintain a constant pH and can mask some silanol activity.
Add Triethylamine (TEA) Significant Reduction0.1 - 0.5% (v/v)Acts as a competing base, blocking silanol sites. May shorten column life.
Use Formic Acid Moderate Reduction0.1% (v/v)Lowers pH and can improve peak shape.
Use Different Inorganic Additives Varies10 - 50 mMThe effect on reducing tailing generally follows the trend: PF6- > ClO4- ≈ BF4- > H2PO4-.

Experimental Protocols

Optimized HPLC Method for N-Acyl Thiourea Derivatives

This method is suitable for the quantitative analysis of various N-acyl thiourea derivatives and has been optimized to produce symmetrical peaks.

Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent

  • Column: Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Ultrapure water

    • B: Acetonitrile

  • Gradient Program:

    • 0-3 min: 40% B

    • 3-12 min: 40-90% B

    • 12-15 min: 90% B

    • 15-18 min: 90-40% B

    • 18-20 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the N-acyl thiourea derivative in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (60% water: 40% acetonitrile) to the desired concentration for analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability:

  • Tailing Factor (Tf): Should be ≤ 1.5 for the main analyte peak.

  • Theoretical Plates (N): Should be > 2000.

  • Relative Standard Deviation (RSD) for replicate injections: Should be < 2%.

References

Technical Support Center: Synthesis of N-(3-Methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(3-Methylphenyl)thiourea (also referred to as 1-(3-Methylphenyl)-2-thiourea).

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing N-(3-Methylphenyl)thiourea?

A1: The most prevalent laboratory methods for synthesizing N-aryl thioureas like N-(3-Methylphenyl)thiourea are:

  • Reaction of an Aryl Amine with an Isothiocyanate: This is often the cleanest and most efficient route. However, m-tolyl isothiocyanate can be expensive or require synthesis.

  • In Situ Generation from an Aryl Amine: A more common and cost-effective method involves reacting the aryl amine (3-methylaniline) with an inorganic thiocyanate, such as ammonium thiocyanate (NH₄SCN), in the presence of an acid like hydrochloric acid (HCl).[1] This generates the m-tolyl isothiocyanate in situ, which then rearranges and reacts to form the desired thiourea.

  • Reaction with Carbon Disulfide: Aryl amines can also react with carbon disulfide (CS₂), often in an aqueous medium, to form thiourea derivatives.[2][3]

Q2: What are the most common impurities I might encounter during this synthesis?

A2: Impurity formation is highly dependent on the synthetic route and reaction conditions. The most common impurities include unreacted starting materials, symmetrical diarylthioureas, and degradation products.[2][4] Please refer to the data table in this guide for a more detailed summary.

Q3: How can I minimize the formation of the main byproduct, 1,3-bis(3-methylphenyl)thiourea?

A3: The symmetrical diarylthiourea is a common byproduct that can form if the isothiocyanate intermediate reacts with water.[2] This hydrolyzes the isothiocyanate back to 3-methylaniline, which can then react with another molecule of isothiocyanate. To minimize this:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents where possible.[2]

  • Control Temperature: Isothiocyanates can be thermally unstable. Running the reaction at room temperature or below can prevent degradation and unwanted side reactions.[2]

Q4: What are the recommended methods for purifying the final product?

A4: The most effective purification technique for N-(3-Methylphenyl)thiourea is recrystallization.[2] Ethanol and acetonitrile are commonly used solvents for this purpose.[2][5][6] A standard workup procedure involves pouring the completed reaction mixture into ice-cold water to precipitate the crude product, which is then collected by filtration and recrystallized.[2][5]

Q5: Which analytical techniques are best for monitoring the reaction and assessing final product purity?

A5: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction.[2]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis and detecting trace impurities.[7]

  • Spectroscopy (NMR, IR, MS): Essential for confirming the structure and identity of the final product and any isolated impurities.[8][9][10]

Troubleshooting Guide

Problem: My reaction yield is very low.

  • Possible Cause 1: Thermal Degradation. The isothiocyanate intermediate is potentially unstable at higher temperatures, leading to the formation of various side products.[2]

    • Solution: Conduct the reaction at a lower temperature, such as room temperature or 0°C. The reaction is often efficient without heating.[2]

  • Possible Cause 2: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction closely using TLC. Extend the reaction time if starting material is still present.

  • Possible Cause 3: Loss during Workup. The product may be partially soluble in the wash solvents.

    • Solution: Ensure the wash water is ice-cold to minimize product loss during filtration.

Problem: My TLC plate shows multiple spots, indicating several byproducts.

  • Possible Cause 1: Impure Starting Materials. The 3-methylaniline may be old or contaminated.

    • Solution: Use freshly distilled 3-methylaniline. Check the purity of all reagents before starting the reaction.

  • Possible Cause 2: Sub-optimal Reaction Conditions. Elevated temperatures or the presence of moisture can promote side reactions.[2]

    • Solution: Add the isothiocyanate or acid dropwise to control the reaction temperature.[2] Use anhydrous solvents and dry glassware to prevent hydrolysis-related side products.[2]

Problem: The final product has a low or broad melting point.

  • Possible Cause: Presence of Impurities. Even small amounts of impurities, particularly unreacted starting materials or the symmetrical diarylthiourea, can depress the melting point.

    • Solution: Perform one or more recrystallizations from a suitable solvent like ethanol or acetonitrile until a sharp, constant melting point is achieved.[5][6]

Data on Potential Impurities

The following table summarizes the common impurities encountered in the synthesis of N-(3-Methylphenyl)thiourea.

Impurity NameStructureCommon Cause of Formation
3-Methylaniline C₇H₉NUnreacted starting material.
Ammonium Thiocyanate NH₄SCNUnreacted starting material.
1,3-bis(3-methylphenyl)thiourea C₁₅H₁₆N₂SReaction of the isothiocyanate intermediate with 3-methylaniline. This can be exacerbated by moisture, which hydrolyzes the isothiocyanate back to the aniline.[2]
N-(3-methylphenyl)cyanamide C₈H₈N₂Desulfurization of the thiourea product, which can occur in the presence of certain reagents or oxidizing conditions.[11]

Detailed Experimental Protocol

This protocol describes the synthesis of N-(3-Methylphenyl)thiourea from 3-methylaniline and ammonium thiocyanate, adapted from literature procedures for similar compounds.[1][5]

Materials:

  • 3-Methylaniline (m-toluidine)

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • In a round-bottom flask, combine 3-methylaniline (0.1 mol), 25 mL of water, and 9 mL of concentrated HCl.

  • Heat the mixture gently with stirring at 60-70°C for approximately 1 hour to ensure the formation of the aniline hydrochloride salt.[1]

  • Cool the mixture for about 1 hour.

  • Slowly add ammonium thiocyanate (0.1 mol) to the cooled solution with continuous stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the hot reaction mixture into a beaker containing 100 mL of ice-cold water.[5]

  • Stir the mixture vigorously to induce precipitation of the crude product.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude N-(3-Methylphenyl)thiourea by recrystallization from hot ethanol.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Visualizations

Synthesis and Impurity Pathways

G cluster_main Primary Synthesis Pathway cluster_impurity Major Impurity Formation A 3-Methylaniline C m-Tolyl Isothiocyanate (Intermediate) A->C + B NH4SCN / HCl B->C D N-(3-Methylphenyl)thiourea (Product) C->D Rearrangement C2 m-Tolyl Isothiocyanate (Intermediate) F 3-Methylaniline (Re-formed) C2->F + H2O (Hydrolysis) E H2O (Moisture) E->F G 1,3-bis(3-methylphenyl)thiourea (Symmetrical Byproduct) F->G + another molecule of m-Tolyl Isothiocyanate

Caption: Reaction scheme for the synthesis of N-(3-Methylphenyl)thiourea and a major side reaction.

Experimental Workflow

G start Start: Reaction of 3-Methylaniline + NH4SCN/HCl monitor Monitor Reaction by TLC start->monitor workup Workup: Pour into Ice Water & Filter monitor->workup Reaction Complete dry Dry Crude Product workup->dry analyze Analyze Purity (TLC, LCMS, MP) dry->analyze recrystallize Recrystallize from Ethanol analyze->recrystallize Impurities Detected final Final Product: Dry & Characterize (NMR, IR, MS) analyze->final Product is Pure troubleshoot Troubleshoot: Review Conditions, Re-purify analyze->troubleshoot Still Impure recrystallize->analyze After Purification

Caption: A standard experimental and purification workflow for the synthesis.

Troubleshooting Decision Tree

G start Problem Encountered q1 What is the primary issue? start->q1 a1 Low Yield q1->a1 Low Yield a2 Multiple Spots on TLC q1->a2 Multiple Spots a3 Low / Broad Melting Point q1->a3 Poor M.P. c1 Check Reaction Temperature a1->c1 s1 Solution: Lower temperature to 0°C - RT to prevent degradation. c1->s1 c2 Check for Moisture & Starting Material Purity a2->c2 s2 Solution: Use dry glassware. Distill starting amine. c2->s2 c3 Indicates Impurities a3->c3 s3 Solution: Perform multiple recrystallizations. c3->s3

Caption: A decision tree to guide troubleshooting common synthesis issues.

References

troubleshooting poor cell viability in assays with 1-(3-Methylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell viability in assays with 1-(3-Methylphenyl)-2-thiourea (CAS: 621-40-9).

Troubleshooting Poor Cell Viability

Poor cell viability in assays involving this compound can stem from several factors, ranging from the compound's intrinsic properties to experimental procedures. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Unexpectedly High Cytotoxicity Across All Cell Lines

Possible Causes:

  • Inherent Compound Cytotoxicity: Thiourea derivatives are known to exhibit cytotoxic effects.[1]

  • Solvent Toxicity: The use of solvents like DMSO, necessary to dissolve the compound, can be toxic to cells, especially at higher concentrations.

  • Compound Instability: The compound may degrade in the culture medium, leading to the formation of more toxic byproducts.

Troubleshooting Steps:

  • Optimize Compound Concentration:

    • Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your specific cell line.

    • Start with very low concentrations and increase incrementally.

  • Evaluate Solvent Toxicity:

    • Run a vehicle control experiment with the same concentrations of the solvent (e.g., DMSO) used to dissolve the compound.

    • Ensure the final solvent concentration in the culture medium is as low as possible, typically below 0.5% for DMSO.[2]

  • Assess Compound Stability:

    • Prepare fresh stock solutions for each experiment.

    • Protect the stock solution and treatment media from light and prolonged exposure to elevated temperatures.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes:

  • Compound Precipitation: Poor solubility of this compound in aqueous culture media can lead to precipitation, resulting in inconsistent effective concentrations.

  • Cell Health and Passage Number: Variations in cell health, passage number, and seeding density can significantly impact assay results.

  • Assay Variability: Inconsistent incubation times, reagent concentrations, or procedural steps can lead to variability.

Troubleshooting Steps:

  • Ensure Complete Solubilization:

    • Visually inspect the stock solution and final treatment media for any signs of precipitation.

    • Consider gentle warming or sonication to aid dissolution, but be cautious of compound degradation.

    • Prepare dilutions from the stock solution in pre-warmed media and use immediately.

  • Standardize Cell Culture Practices:

    • Use cells within a consistent and low passage number range.

    • Ensure cells are healthy and in the exponential growth phase at the time of treatment.

    • Optimize and standardize cell seeding density for each experiment.

  • Standardize Assay Protocol:

    • Use a consistent and detailed protocol for all experiments.

    • Ensure accurate and consistent timing for all incubation steps.

    • Use calibrated pipettes and ensure proper mixing of all reagents.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Poor Cell Viability Observed check_cytotoxicity Is cytotoxicity unexpectedly high across all cell lines? start->check_cytotoxicity check_reproducibility Are the results inconsistent or not reproducible? check_cytotoxicity->check_reproducibility No high_cytotoxicity_branch High Cytotoxicity Issues check_cytotoxicity->high_cytotoxicity_branch Yes reproducibility_branch Reproducibility Issues check_reproducibility->reproducibility_branch Yes end_node End: Improved Cell Viability/Reproducibility check_reproducibility->end_node No optimize_conc Optimize Compound Concentration high_cytotoxicity_branch->optimize_conc check_solubility Ensure Complete Solubilization reproducibility_branch->check_solubility solvent_toxicity Evaluate Solvent Toxicity (Vehicle Control) optimize_conc->solvent_toxicity compound_stability Check Compound Stability (Use Fresh Stocks) solvent_toxicity->compound_stability compound_stability->end_node standardize_cells Standardize Cell Culture Practices check_solubility->standardize_cells standardize_assay Standardize Assay Protocol standardize_cells->standardize_assay standardize_assay->end_node

Troubleshooting workflow for poor cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Due to its predicted poor aqueous solubility, Dimethyl sulfoxide (DMSO) is the recommended starting solvent for this compound. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute it into your aqueous cell culture medium to the final desired concentration.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The final concentration of DMSO in cell-based assays should generally be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell-line dependent. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.[2]

Q3: My compound precipitates when I add it to the cell culture medium. What should I do?

A3: This is a common issue with poorly soluble compounds. Here are a few suggestions:

  • Lower the final concentration of the compound in your assay.

  • Increase the initial concentration of your stock solution in DMSO so that a smaller volume is needed for dilution, which will lower the final DMSO concentration. However, be mindful that a very high stock concentration can also lead to precipitation upon dilution.

  • Prepare dilutions in pre-warmed culture medium and use them immediately.

  • Consider using solubility enhancers, but be sure to test for their potential effects on cell viability and the assay itself.

Q4: I am observing an increase in signal in my MTT assay at higher compound concentrations, suggesting increased viability. Why is this happening?

A4: This can be an artifact of the MTT assay. Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal that appears as increased cell viability. To check for this, run a control experiment with the compound in cell-free medium containing the MTT reagent. If the color changes, it indicates a direct chemical reaction. In such cases, consider using an alternative viability assay that is not based on tetrazolium reduction, such as a resazurin-based assay or an ATP-based assay.

Q5: What is the likely mechanism of cell death induced by this compound?

A5: While specific studies on this compound are limited, many thiourea derivatives are known to induce apoptosis (programmed cell death).[1] This is often characterized by the activation of caspases, which are key enzymes in the apoptotic pathway.

Quantitative Data

CompoundCell LineCancer TypeIC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549Lung Cancer0.2[3]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480Primary Colon Cancer9.0[1]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620Metastatic Colon Cancer1.5[1]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562Leukemia6.3[1]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaMCF-7Breast Cancer2.2 - 5.5[3]
N,N'-diphenylthioureaMCF-7Breast Cancer338[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general procedure for determining the cytotoxicity of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Target cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Also, prepare a vehicle control series with the same concentrations of DMSO.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 prepare_compound Prepare Compound Dilutions and Vehicle Controls incubate1->prepare_compound treat_cells Treat Cells with Compound/Vehicle prepare_compound->treat_cells incubate2 Incubate for Desired Exposure Time (24-72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end_node End: Results analyze_data->end_node

Workflow for MTT cell viability assay.

Signaling Pathways

While the specific signaling pathways affected by this compound have not been fully elucidated, many cytotoxic thiourea derivatives are known to induce apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, leading to cell death.

General Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase Activation (Caspase-3) caspase8->caspase3 cell_stress Cellular Stress (e.g., DNA damage) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) cell_stress->bcl2_family cytochrome_c Cytochrome c Release (from Mitochondria) bcl2_family->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

General overview of apoptosis signaling pathways.

References

Technical Support Center: Synthesis of 1-(3-Methylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methylphenyl)-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most prevalent and straightforward method for synthesizing this compound is the reaction between 3-methylphenyl isothiocyanate and a suitable amine, typically ammonia, via nucleophilic addition. The amine's lone pair of electrons attacks the electrophilic carbon of the isothiocyanate group.

Q2: What are the potential side reactions I should be aware of during the synthesis of this compound?

Several side reactions can occur, leading to impurities in the final product. These include:

  • Formation of 1,3-bis(3-methylphenyl)thiourea: This symmetrical thiourea can form if the 3-methylphenyl isothiocyanate reacts with any m-toluidine present as an impurity or formed during the reaction.

  • Formation of 1,3-bis(3-methylphenyl)urea: This urea byproduct can arise from the reaction of 3-methylphenyl isothiocyanate with trace amounts of water, which leads to the formation of an isocyanate intermediate.

  • Thermal Decomposition of 3-Methylphenyl Isothiocyanate: At elevated temperatures, isothiocyanates can decompose, leading to a variety of byproducts and reducing the overall yield.

  • Hydrolysis of 3-Methylphenyl Isothiocyanate: In the presence of water, particularly under acidic or basic conditions, the isothiocyanate can hydrolyze to form m-toluidine and thiocarbamic acid, which is unstable and further decomposes.

Q3: How can I minimize the formation of these side products?

To minimize side reactions, consider the following precautions:

  • Use high-purity starting materials: Ensure that the 3-methylphenyl isothiocyanate and the amine source are free from contaminants, especially corresponding amines or water.

  • Control the reaction temperature: Maintain a low to moderate reaction temperature to prevent the thermal decomposition of the isothiocyanate.

  • Use anhydrous solvents: The presence of water can lead to hydrolysis and the formation of urea byproducts.

  • Control stoichiometry: Precise control over the molar ratios of the reactants can help to prevent the formation of symmetrical byproducts.

Q4: What are the recommended purification techniques for this compound?

The primary methods for purifying this compound are:

  • Recrystallization: This is an effective method for removing impurities, provided a suitable solvent is identified.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield 1. Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction has stalled, consider increasing the reaction time or temperature moderately.
2. Thermal decomposition of 3-methylphenyl isothiocyanate.- Maintain a lower reaction temperature.- Add the isothiocyanate dropwise to control any exothermic reactions.
3. Hydrolysis of the isothiocyanate.- Use anhydrous solvents and dry glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of a major byproduct with a higher molecular weight Formation of 1,3-bis(3-methylphenyl)thiourea.- Ensure the purity of the 3-methylphenyl isothiocyanate, checking for contamination with m-toluidine.- Use a slight excess of the amine reagent.
Presence of an oxygen-containing impurity Formation of 1,3-bis(3-methylphenyl)urea due to moisture.- Thoroughly dry all solvents and glassware before use.- Handle starting materials in a dry environment (e.g., glove box).
Product is an oil or difficult to crystallize Presence of impurities inhibiting crystallization.- Attempt purification by column chromatography.- Try trituration with a non-polar solvent to induce crystallization.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Optimization of reaction conditions may be necessary.

Materials:

  • 3-Methylphenyl isothiocyanate

  • Ammonia (e.g., in the form of ammonium hydroxide or as a gas)

  • Anhydrous solvent (e.g., ethanol, acetone, or tetrahydrofuran)

Procedure:

  • Dissolve 3-methylphenyl isothiocyanate (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of ammonia (1-1.2 equivalents) to the stirred isothiocyanate solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Visualizations

Reaction Pathways

Synthesis_and_Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction: Symmetrical Thiourea Formation cluster_side2 Side Reaction: Urea Formation 3-Methylphenyl Isothiocyanate 3-Methylphenyl Isothiocyanate This compound This compound 3-Methylphenyl Isothiocyanate->this compound + Ammonia 1,3-bis(3-methylphenyl)thiourea 1,3-bis(3-methylphenyl)thiourea 3-Methylphenyl Isothiocyanate->1,3-bis(3-methylphenyl)thiourea + m-toluidine (impurity) 3-Methylphenyl Isocyanate 3-Methylphenyl Isocyanate 3-Methylphenyl Isothiocyanate->3-Methylphenyl Isocyanate + H2O (hydrolysis) Ammonia Ammonia Ammonia->this compound m-toluidine m-toluidine m-toluidine->1,3-bis(3-methylphenyl)thiourea Water Water Water->3-Methylphenyl Isocyanate 1,3-bis(3-methylphenyl)urea 1,3-bis(3-methylphenyl)urea 3-Methylphenyl Isocyanate->1,3-bis(3-methylphenyl)urea + m-toluidine

Caption: Main synthesis pathway and common side reactions.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 3-Methylphenyl Isothiocyanate in anhydrous solvent start->dissolve cool Cool solution to 0°C dissolve->cool add_ammonia Slowly add Ammonia cool->add_ammonia react Stir at room temperature for 2-4 hours add_ammonia->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Solvent removal monitor->workup Complete purify Purification (Recrystallization or Column Chromatography) workup->purify product Pure 1-(3-Methylphenyl) -2-thiourea purify->product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic start Problem with Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? (Check TLC) check_yield->incomplete_reaction Yes major_byproduct Major Byproduct? check_purity->major_byproduct Yes end Resolution check_purity->end No increase_time_temp Increase reaction time or temperature incomplete_reaction->increase_time_temp Yes degradation Isothiocyanate Degradation? incomplete_reaction->degradation No increase_time_temp->end lower_temp Lower reaction temperature degradation->lower_temp Yes hydrolysis Possible Hydrolysis? degradation->hydrolysis No lower_temp->end use_anhydrous Use anhydrous conditions hydrolysis->use_anhydrous Yes hydrolysis->end No use_anhydrous->end symmetrical_thiourea Check for symmetrical thiourea byproduct major_byproduct->symmetrical_thiourea Higher MW urea_byproduct Check for urea byproduct major_byproduct->urea_byproduct Oxygen present check_reagent_purity Check purity of starting materials symmetrical_thiourea->check_reagent_purity check_reagent_purity->end dry_conditions Ensure anhydrous conditions urea_byproduct->dry_conditions dry_conditions->end

Caption: A troubleshooting decision tree for common issues.

Technical Support Center: Scaling Up the Synthesis of 1-(3-Methylphenyl)-2-thiourea for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 1-(3-Methylphenyl)-2-thiourea. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address challenges encountered during preclinical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method for synthesizing N,N'-disubstituted thioureas like this compound is the reaction of an isothiocyanate with a primary or secondary amine.[1] In this case, 3-methylphenyl isothiocyanate would be reacted with ammonia. However, a more controlled and common laboratory and scale-up synthesis involves reacting 3-methylaniline (m-toluidine) with a source of thiocyanate, often in situ, to form the target compound. A widely used approach involves the reaction of an amine with an acyl isothiocyanate generated in situ from an acid chloride and a thiocyanate salt.[2]

Q2: What are the key considerations when moving from bench-scale to preclinical-scale synthesis?

A2: Scaling up the synthesis requires careful consideration of several factors:

  • Reaction Kinetics and Thermodynamics: Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale. Proper temperature control and monitoring are crucial.

  • Mixing Efficiency: Ensuring homogenous mixing in a large reactor is more challenging and critical for consistent product quality and yield.

  • Reagent Addition Rate: The rate of adding reagents, especially if the reaction is exothermic, needs to be carefully controlled to maintain the desired reaction temperature.

  • Work-up and Product Isolation: Techniques like filtration and extraction can be more complex and time-consuming at a larger scale. The choice of purification method (e.g., recrystallization vs. chromatography) will depend on the required purity and the scalability of the process.

  • Safety: A thorough safety review is necessary to identify and mitigate potential hazards associated with handling larger quantities of chemicals.

Q3: Which solvents are most suitable for the scale-up synthesis and purification?

A3: For the synthesis, aprotic solvents like acetone, tetrahydrofuran (THF), or acetonitrile are commonly used.[1][2][3] For purification by recrystallization, solvents such as ethanol or acetonitrile are often effective.[2][3] The choice of solvent for scale-up should also consider factors like cost, safety (flash point, toxicity), and ease of removal and recovery.

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is adapted from established methods for aryl thiourea synthesis and is intended for a gram-scale synthesis suitable for preclinical studies.

Materials:

  • Ammonium thiocyanate (NH₄SCN)

  • Benzoyl chloride (PhCOCl)

  • 3-Methylaniline (m-toluidine)

  • Acetone (anhydrous)

  • Methanol

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

  • Nutsche filter or similar large-scale filtration apparatus

  • Vacuum oven

Procedure:

  • Preparation: The jacketed reactor is charged with ammonium thiocyanate (1.05 equivalents) and anhydrous acetone. The mixture is stirred to form a suspension.

  • In Situ Generation of Benzoyl Isothiocyanate: The reactor is cooled to 0-5 °C. Benzoyl chloride (1.0 equivalent) is dissolved in anhydrous acetone and added dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. The mixture is then stirred at room temperature for 1 hour.

  • Formation of the Intermediate: A solution of 3-methylaniline (1.0 equivalent) in acetone is added to the reactor. The reaction mixture is then heated to reflux and maintained for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete, the mixture is cooled to room temperature. A solution of sodium hydroxide (2.5 equivalents) in water is added, and the mixture is heated to 50-60 °C for 1-2 hours to hydrolyze the benzoyl group.

  • Precipitation and Isolation: The reaction mixture is cooled and then poured into cold water. The resulting precipitate is collected by filtration, washed with water, and then with a cold methanol/water mixture to remove impurities.

  • Purification: The crude product is recrystallized from a suitable solvent like ethanol or acetonitrile to yield pure this compound.

  • Drying: The purified product is dried under vacuum at 40-50 °C until a constant weight is achieved.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Degradation of Isothiocyanate: The intermediate benzoyl isothiocyanate may be unstable.[1] 2. Low Reactivity of Amine: While 3-methylaniline is generally reactive, impurities can affect its nucleophilicity.[4] 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Use freshly prepared or purified reagents. Ensure the reaction environment is dry as isothiocyanates are moisture-sensitive. 2. Use high-purity 3-methylaniline. 3. Increase the reaction time or temperature and monitor by TLC until the starting material is consumed.
Formation of Side Products 1. Reaction of Isothiocyanate with Water: Premature hydrolysis of the isothiocyanate intermediate. 2. Formation of Symmetric Thiourea: If the intermediate isothiocyanate reacts with the starting amine, a symmetrical product will be formed.[1]1. Ensure all reagents and solvents are anhydrous. 2. Control the stoichiometry and addition rate of the reagents carefully.
Difficulty in Product Isolation/Purification 1. Oily Product: The product may not precipitate as a solid. 2. Poor Recrystallization: Difficulty in finding a suitable solvent system for recrystallization.1. Try to precipitate the product by adding an anti-solvent or by concentrating the reaction mixture and triturating with a non-polar solvent. 2. Perform small-scale solvent screening to find an optimal solvent or solvent mixture for recrystallization. Column chromatography can be used if recrystallization is not effective, but it is less ideal for large quantities.
Inconsistent Yields at Larger Scale 1. Poor Temperature Control: Localized hot spots in the reactor can lead to side reactions. 2. Inefficient Mixing: Incomplete mixing can result in localized high concentrations of reactants, leading to side reactions or incomplete conversion.1. Use a jacketed reactor with a reliable heating/cooling system. Ensure the temperature probe is correctly placed. 2. Use an appropriate overhead stirrer and ensure the stirring speed is sufficient for the reactor size and viscosity of the reaction mixture.

Data Presentation

Table 1: Optimization of Reaction Conditions for Aryl Thiourea Synthesis

Parameter Condition A Condition B Condition C Outcome/Remarks
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)AcetoneAcetone often provides a good balance of solubility for reactants and the intermediate.[2]
Temperature Room Temperature40 °CRefluxRefluxing is often required to drive the reaction to completion, especially with less reactive amines.[1]
Reaction Time 2 hours6 hours12 hoursReaction completion should be monitored by TLC to determine the optimal time.
Amine:Isothiocyanate Ratio 1:11:1.051:1.1A slight excess of the isothiocyanate can help ensure complete conversion of the amine.[1]
Typical Yield ModerateGoodHighHigher temperatures and longer reaction times generally lead to higher yields, provided side reactions are controlled.

Table 2: Comparison of Purification Methods

Method Scale Purity Achieved Typical Recovery Advantages Disadvantages
Recrystallization Lab to PilotGood to Excellent70-90%Cost-effective, simple, scalable.Requires finding a suitable solvent, potential for product loss in mother liquor.
Column Chromatography Lab to Kilo-labExcellent60-80%High purity, good for separating close-running impurities.Costly, solvent-intensive, can be slow and difficult to scale up.[1]
Trituration/Washing Lab to PilotFair to Good>90%Simple, quick, good for removing minor soluble impurities.May not be sufficient for removing all impurities.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product METHYLANILINE 3-Methylaniline THIOUREA_INTERMEDIATE N-Benzoyl-N'-(3-methylphenyl)thiourea METHYLANILINE->THIOUREA_INTERMEDIATE AMMONIUM_THIOCYANATE Ammonium Thiocyanate ISOTHIOCYANATE Benzoyl Isothiocyanate (in situ) AMMONIUM_THIOCYANATE->ISOTHIOCYANATE BENZOYL_CHLORIDE Benzoyl Chloride BENZOYL_CHLORIDE->ISOTHIOCYANATE ISOTHIOCYANATE->THIOUREA_INTERMEDIATE FINAL_PRODUCT This compound THIOUREA_INTERMEDIATE->FINAL_PRODUCT Hydrolysis

Caption: Reaction pathway for the synthesis of this compound.

Scale_Up_Workflow START Process Safety Review REACTOR_SETUP Reactor Setup and Inerting START->REACTOR_SETUP REAGENT_PREP Reagent Preparation and Charging REACTOR_SETUP->REAGENT_PREP REACTION Controlled Reaction Execution REAGENT_PREP->REACTION MONITORING In-Process Monitoring (TLC, HPLC) REACTION->MONITORING WORKUP Quenching and Work-up REACTION->WORKUP MONITORING->REACTION ISOLATION Product Isolation (Filtration) WORKUP->ISOLATION PURIFICATION Purification (Recrystallization) ISOLATION->PURIFICATION DRYING Drying and Packaging PURIFICATION->DRYING QC Quality Control Analysis DRYING->QC

Caption: General workflow for scaling up the synthesis process.

Troubleshooting_Tree START Low Yield or Incomplete Reaction CHECK_REACTIVITY Check Reactant Purity and Stability START->CHECK_REACTIVITY Is starting material quality confirmed? INCREASE_TEMP Increase Reaction Temperature CHECK_REACTIVITY->INCREASE_TEMP Yes FAILURE Problem Persists: Re-evaluate Route CHECK_REACTIVITY->FAILURE No, purify/replace reagents INCREASE_TIME Increase Reaction Time INCREASE_TEMP->INCREASE_TIME INCREASE_TEMP->FAILURE Side products observed CHECK_STOICHIOMETRY Verify Stoichiometry INCREASE_TIME->CHECK_STOICHIOMETRY INCREASE_TIME->FAILURE No improvement SUCCESS Yield Improved CHECK_STOICHIOMETRY->SUCCESS Issue Resolved CHECK_STOICHIOMETRY->FAILURE Issue persists

Caption: Decision tree for troubleshooting low reaction yield.

References

avoiding degradation of 1-(3-Methylphenyl)-2-thiourea during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 1-(3-Methylphenyl)-2-thiourea during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Exposure to light, moisture, and high temperatures can accelerate degradation.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound can be indicated by several physical changes:

  • Discoloration: A change from its typical white or off-white appearance to yellow or brown can signify oxidation or photodegradation.[1]

  • Odor: The emission of an ammonia or sulfur-like smell may suggest thermal decomposition or hydrolysis.[1]

  • Clumping: A clumpy or sticky texture is often a result of moisture absorption.[1]

Q3: How does degradation of this compound impact experimental results?

A3: The use of degraded this compound can lead to inconsistent and unreliable experimental outcomes.[1] The presence of impurities and a lower concentration of the active compound can affect reaction kinetics, yield, and biological activity assessments.

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathways for aryl thioureas like this compound are oxidation, hydrolysis, and thermal decomposition. Oxidation can lead to the formation of the corresponding urea derivative, 1-(3-Methylphenyl)-urea, through a desulfurization process. Hydrolysis can break down the molecule, while thermal decomposition may produce volatile compounds such as ammonia and hydrogen sulfide.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and use of this compound.

Problem Possible Cause Recommended Action
Discoloration (Yellowing) Oxidation or photodegradationStore in a tightly sealed, amber glass container in a cool, dark place. Consider purging with an inert gas like nitrogen.[1]
Ammonia or Sulfur-like Odor Thermal decomposition or hydrolysisVerify storage temperature is within the recommended range. Ensure the container is sealed to prevent moisture ingress.[1]
Compound is Clumpy or Sticky Moisture absorptionStore in a desiccator or a controlled low-humidity environment. Seal the container tightly immediately after use.[1]
Inconsistent Experimental Results Degradation leading to reduced purityUse a fresh batch of the compound. Verify the purity of the stored compound using an appropriate analytical method such as HPLC before use.[1]
Precipitate in Solution Degradation to insoluble productsPrepare solutions fresh before use. If storage of a solution is necessary, filter it before use and consider storing at a refrigerated temperature.[1]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

1. Materials and Reagents:

  • This compound (sample and reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

Parameter Condition
HPLC System Agilent 1100 series or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 242 nm
Column Temperature 30°C
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.25 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solution.

  • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. The appearance of a peak corresponding to 1-(3-Methylphenyl)-urea would be a strong indicator of oxidative degradation.

Visualizations

DegradationPathways Potential Degradation Pathways A This compound B Oxidation (e.g., air, light) A->B leads to C Hydrolysis (moisture) A->C leads to D Thermal Decomposition (heat) A->D leads to E 1-(3-Methylphenyl)-urea + Sulfur compounds B->E F 3-Methylaniline + Thiocyanic acid C->F G Ammonia + Hydrogen sulfide + etc. D->G

Caption: Potential degradation pathways for this compound.

HPLCDiagram HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (242 nm) E->F G Generate Chromatogram F->G H Identify & Quantify Peaks G->H I Assess Purity H->I

Caption: Experimental workflow for HPLC purity analysis.

Troubleshooting Troubleshooting Logic start Inconsistent Experimental Results? check_appearance Check Physical Appearance start->check_appearance Yes other_factors Consider Other Experimental Factors start->other_factors No discolored Discolored or Odorous? check_appearance->discolored clumpy Clumpy or Sticky? discolored->clumpy No degradation_likely Degradation Likely discolored->degradation_likely Yes moisture_issue Moisture Absorption clumpy->moisture_issue Yes hplc_analysis Perform HPLC Analysis clumpy->hplc_analysis No degradation_likely->hplc_analysis moisture_issue->hplc_analysis purity_ok Purity >98%? hplc_analysis->purity_ok use_fresh Use Fresh Batch & Review Storage Conditions purity_ok->use_fresh No purity_ok->other_factors Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Single Crystal Growth of Substituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the single crystal growth of substituted thioureas.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.

Issue 1: No Crystal Formation

Q: I have prepared a saturated solution of my substituted thiourea, but no crystals have formed after several days. What could be the problem and what should I do?

A: The absence of crystal formation, or nucleation, is a common issue. Several factors could be at play:

  • Supersaturation not reached: The solution may not be sufficiently supersaturated.

    • Solution: Allow for slower evaporation by reducing the number or size of the holes on the container's covering. Alternatively, if using a cooling crystallization method, try lowering the final temperature.

  • Compound is too soluble: If the compound is highly soluble in the chosen solvent, it can be difficult to achieve the necessary supersaturation for nucleation.[1]

    • Solution: Select a solvent in which your compound has moderate solubility. You can also try a solvent mixture where the compound is soluble in one solvent and less soluble in the other.

  • Presence of impurities: Impurities can inhibit nucleation.

    • Solution: Ensure your starting material is of high purity. Consider an additional purification step, such as column chromatography or recrystallization, before attempting crystal growth.

  • Lack of nucleation sites: Crystal growth requires an initial point of nucleation.

    • Solution: Try scratching the inside of the crystallization vessel with a glass rod to create nucleation sites. Introducing a seed crystal of the same compound can also initiate growth.

Issue 2: Formation of Oil Instead of Crystals ("Oiling Out")

Q: My compound is separating from the solution as an oily liquid instead of solid crystals. How can I prevent this "oiling out"?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase before it can crystallize. This is often due to high supersaturation or the solute's low melting point.

  • High supersaturation: Rapidly cooling a solution or quickly evaporating the solvent can lead to a sudden increase in concentration, causing the compound to precipitate as an oil.

    • Solution: Slow down the crystallization process. Use a slower cooling rate or reduce the rate of solvent evaporation. Using a larger volume of solvent can also help.

  • Low melting point of the solute: If the crystallization temperature is close to or above the melting point of your compound (or a eutectic mixture with impurities), it may separate as a liquid.

    • Solution: Choose a solvent with a lower boiling point. This allows the solution to become saturated at a temperature below the melting point of your compound.

  • Impurities: The presence of impurities can lower the melting point of the compound, making it more prone to oiling out.

    • Solution: Purify your compound thoroughly before crystallization.

Issue 3: Formation of Microcrystalline Powder or Small Needles

Q: My experiment yielded a fine powder or very small, needle-like crystals that are not suitable for single-crystal X-ray diffraction. How can I grow larger crystals?

A: The formation of many small crystals is typically a result of rapid nucleation.

  • High rate of nucleation: Too many nucleation sites or a very high level of supersaturation can lead to the simultaneous growth of numerous small crystals.

    • Solution: Reduce the rate of supersaturation. This can be achieved by slowing down the cooling rate or the solvent evaporation rate. Using a cleaner crystallization vessel with fewer imperfections can also limit the number of nucleation sites.

  • Solvent choice: The solvent can influence crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. Sometimes, a solvent that promotes slower growth will yield larger, more well-defined crystals.

Issue 4: Crystal Twinning

Q: My crystals appear to be twinned, which complicates X-ray diffraction analysis. What causes twinning and how can I avoid it?

A: Twinning occurs when two or more crystals grow together in a symmetrical, intergrown manner. This is a common issue in crystallography.

  • Rapid crystal growth: Fast growth rates can increase the likelihood of twinning.

    • Solution: Slow down the crystallization process by reducing the degree of supersaturation (slower cooling or evaporation).

  • Solvent influence: The solvent can play a crucial role in the formation of twinned crystals.

    • Solution: Experiment with different crystallization solvents or solvent systems.

  • Seeding: The quality of the seed crystal can influence the subsequent growth.

    • Solution: If using a seed crystal, ensure it is a high-quality, single crystal. In some cases, using microseeding with crushed crystals (even if twinned) can sometimes lead to the growth of non-twinned crystals in subsequent batches.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for growing single crystals of substituted thioureas?

A1: The slow evaporation technique is a widely used and often successful method for growing single crystals of substituted thioureas at room temperature.[2][3][4] This method involves dissolving the compound in a suitable solvent to create a near-saturated solution, which is then left undisturbed in a partially covered container to allow the solvent to evaporate slowly, leading to gradual crystallization.

Q2: How do I choose the right solvent for crystal growth?

A2: The ideal solvent is one in which your substituted thiourea has moderate solubility. If the compound is too soluble, achieving supersaturation is difficult. If it is poorly soluble, the crystal growth will be very slow or may not occur at all. It is often a matter of trial and error. A good starting point is to test the solubility of your compound in a range of common organic solvents with varying polarities.

Q3: How does pH affect the crystal growth of substituted thioureas?

A3: The pH of the crystallization solution can significantly influence the growth rate and morphology of thiourea and its derivatives. For unsubstituted thiourea, a higher pH (more basic) has been shown to lead to a faster growth rate.[5][6] The optimal pH will vary depending on the specific substituted thiourea, so it is a parameter that can be optimized for better crystal quality.

Q4: How important is the purity of my compound for successful crystal growth?

A4: The purity of the starting material is critical. Impurities can inhibit crystal growth, lead to the formation of oils, or be incorporated into the crystal lattice, resulting in defects and poor-quality crystals. It is highly recommended to purify your substituted thiourea derivative as much as possible before attempting to grow single crystals.

Q5: My crystals are still not of good quality. What other factors can I investigate?

A5: If you are still facing challenges, consider these additional factors:

  • Temperature stability: Ensure the crystallization environment has a stable temperature, as fluctuations can affect the growth rate and quality.

  • Vibrations: Keep the crystallization setup in a location free from vibrations, which can disturb the crystal growth process.

  • Container: The type and cleanliness of the crystallization vessel can influence nucleation. Ensure your glassware is meticulously clean.

Data Presentation

Table 1: Solubility of Selected Thiourea Derivatives

This table summarizes the solubility of thiourea and two common substituted derivatives in various solvents. Solubility is a critical parameter for selecting an appropriate crystallization solvent.

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
Thiourea Water25~14.2
Methanol25~11.9
Ethanol20~3.6
Phenylthiourea WaterHotSoluble
WaterCold1 part in 400
Ethanol-Soluble
N-Allylthiourea Water-1 part in 30
Alcohol-Soluble
Benzene-Insoluble
Diethyl Ether-Slightly Soluble

Data compiled from various sources.[7][8][9][10]

Table 2: Influence of pH on the Growth Rate of Thiourea Single Crystals

This table provides quantitative data on how the pH of the aqueous solution affects the growth rate of unsubstituted thiourea crystals. This illustrates the importance of pH as a controllable parameter in the crystallization process.

pH of SolutionGrowth Rate (mm/day)
3.50.8
4.01.2
4.51.5
5.01.9

Data adapted from a study on thiourea single crystal growth.[5]

Experimental Protocols

Detailed Methodology for Slow Evaporation Solution Growth

This protocol outlines the key steps for growing single crystals of substituted thioureas using the slow evaporation method.

  • Purification of the Substituted Thiourea:

    • Ensure the starting material is of the highest possible purity. If necessary, purify the compound by recrystallization or column chromatography.

  • Solvent Selection:

    • Conduct small-scale solubility tests to find a suitable solvent or solvent system in which the compound has moderate solubility at room temperature.

  • Preparation of a Saturated or Near-Saturated Solution:

    • Dissolve the purified substituted thiourea in the chosen solvent. Gentle warming and stirring can be used to facilitate dissolution.

    • Ensure all the solid has dissolved. If any particulate matter remains, filter the solution while warm through a syringe filter or a fluted filter paper into a clean crystallization vessel.

  • Crystallization Setup:

    • Use a clean glass container with a narrow opening, such as a vial or a small beaker.

    • Cover the container with parafilm or aluminum foil. Pierce a few small holes in the cover to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Crystal Growth:

    • Place the crystallization vessel in a location with a stable temperature and minimal vibrations.

    • Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vessel during this period.

  • Harvesting the Crystals:

    • Once crystals of a suitable size have formed, carefully remove them from the solution using tweezers or by decanting the mother liquor.

    • Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Mandatory Visualizations

Experimental Workflow for Slow Evaporation Crystal Growth

experimental_workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting Purification 1. Purify Compound Solvent_Selection 2. Select Solvent Purification->Solvent_Selection High Purity Sample Prepare_Solution 3. Prepare Solution Solvent_Selection->Prepare_Solution Optimal Solvent Setup 4. Set Up Crystallization Vessel Prepare_Solution->Setup Saturated Solution Growth 5. Allow Slow Evaporation Setup->Growth Undisturbed Environment Harvest 6. Harvest Crystals Growth->Harvest Suitable Crystals Formed Drying 7. Dry Crystals Harvest->Drying

Caption: Workflow for single crystal growth by slow evaporation.

Troubleshooting Logic for "Oiling Out"

oiling_out_troubleshooting Problem Problem: 'Oiling Out' Occurs Cause1 High Supersaturation? Problem->Cause1 Cause2 Low Melting Point? Problem->Cause2 Cause3 Impurities Present? Problem->Cause3 Solution1 Slow Down Crystallization (Slower Cooling/Evaporation) Cause1->Solution1 Yes Solution2 Use Solvent with Lower Boiling Point Cause2->Solution2 Yes Solution3 Purify Starting Material Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting "oiling out".

References

Validation & Comparative

Crystallographic Validation of Substituted Phenylthiourea Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography provides the definitive method for elucidating these structures. This guide offers a comparative analysis of the crystal structure of 3-Acetyl-1-(3-methylphenyl)thiourea, a derivative of the target compound 1-(3-Methylphenyl)-2-thiourea, and contextualizes it with other related substituted phenylthiourea structures.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 3-Acetyl-1-(3-methylphenyl)thiourea and compares them with other relevant thiourea derivatives. This data is crucial for understanding how substituent changes on the phenyl ring influence the crystal packing and molecular geometry.

Parameter3-Acetyl-1-(3-methylphenyl)thiourea[1][2]3-Acetyl-1-(2-methylphenyl)thiourea1-(3-Chlorophenyl)thiourea[3]1,3-Bis(2-chlorophenyl)thiourea
Chemical Formula C10H12N2OSC10H12N2OSC7H7ClN2SC13H10Cl2N2S
Molecular Weight 208.29208.28186.66297.19
Crystal System MonoclinicMonoclinicTriclinicMonoclinic
Space Group P2₁/cP2₁/cP-1P2₁/c
a (Å) 7.6841 (9)5.0444 (2)5.4406 (3)11.9999 (3)
b (Å) 14.943 (1)20.7019 (9)8.5715 (4)14.6811 (3)
c (Å) 9.5358 (9)9.9464 (4)9.2392 (4)8.0806 (2)
α (°) 9090104.221 (2)90
β (°) 107.49 (1)95.116 (2)91.776 (2)109.509 (1)
γ (°) 909096.362 (2)90
Volume (ų) 1044.32 (18)1034.55 (7)414.33 (3)1341.84 (5)
Z 4424
Dihedral Angle (Phenyl Ring & Side Chain) 14.30 (7)°78.75 (5)°64.80 (6)°55.37 (7)° (between rings)
Key Hydrogen Bonds N-H···O (intramolecular), N-H···SN-H···O (intramolecular), N-H···SN-H···S, N-H···ClN-H···S, C-H···Cl

Key Structural Insights from 3-Acetyl-1-(3-methylphenyl)thiourea

The crystal structure of 3-Acetyl-1-(3-methylphenyl)thiourea reveals several important conformational features. The two N-H bonds of the thiourea moiety adopt an anti conformation relative to each other.[1][2] Similarly, the amide C=O and the thiourea C=S groups are also in an anti orientation.[1][2] A notable feature is the presence of an intramolecular N-H···O hydrogen bond, which forms a stable six-membered ring motif known as an S(6) ring.[1][2]

In the crystal lattice, molecules are linked into chains along the[1] direction via N-H···S hydrogen bonds.[1] The dihedral angle between the benzene ring and the thiourea side chain is relatively small at 14.30 (7)°.[1][2]

Comparison with Related Structures

The substitution pattern on the phenyl ring significantly impacts the molecular conformation and crystal packing.

  • Positional Isomerism (3-methyl vs. 2-methyl): In the case of 3-Acetyl-1-(2-methylphenyl)thiourea, the dihedral angle between the toluene and the N-carbamothioylacetamide units is much larger at 78.75 (5)°.[4] This significant twist is likely due to the steric hindrance imposed by the methyl group at the ortho position. Despite this conformational difference, it also exhibits an intramolecular N-H···O hydrogen bond forming an S(6) ring and intermolecular N-H···S hydrogen bonds.[4]

  • Electronic Effects (Methyl vs. Chloro): The structure of 1-(3-Chlorophenyl)thiourea shows a dihedral angle of 64.80 (6)° between the thiourea plane and the benzene ring.[3] In its crystal structure, molecules are linked into two-dimensional sheets through a combination of N-H···S and N-H···Cl hydrogen bonds.[3] This highlights how changing the electronic nature of the substituent (from the electron-donating methyl group to the electron-withdrawing chloro group) influences the intermolecular interactions.

  • Disubstitution: In 1,3-Bis(2-chlorophenyl)thiourea, the molecule is twisted with a dihedral angle of 55.37 (7)° between the two benzene rings.[5] Unlike the other examples, the N-H atoms are syn to each other. The crystal packing is characterized by N-H···S and C-H···Cl interactions.[5]

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general experimental workflow is outlined below.

Synthesis and Crystallization

The synthesis of substituted phenylthioureas typically involves the reaction of the corresponding substituted aniline with a thiocyanate salt in the presence of an acyl chloride (for the N-acetylated derivatives) or isothiocyanate.

For instance, 3-Acetyl-1-(3-methylphenyl)thiourea was synthesized by reacting 3-methylaniline with acetyl chloride and ammonium thiocyanate in acetone.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent from a solution of the purified compound.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. X-rays (commonly Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector. The collected data is then used to solve and refine the crystal structure.

  • Data Collection: An Oxford Diffraction or Bruker SMART APEXII CCD area-detector diffractometer is typically used for data collection.[1][3]

  • Structure Solution: The crystal structure is solved using direct methods, for example, with the SHELXS97 program.

  • Structure Refinement: The structural model is refined on F² using full-matrix least-squares techniques, often with the SHELXL97 program.[4] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the validation of the thiourea structures.

Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_structure Structure Solution & Refinement S1 Reactants (e.g., 3-methylaniline, acetyl chloride, (NH4)SCN) S2 Reaction in Solvent (e.g., Acetone) S1->S2 S3 Purification S2->S3 S4 Slow Evaporation S3->S4 S5 Single Crystal Formation S4->S5 X1 Mount Crystal on Diffractometer S5->X1 Crystal Selection X2 X-ray Data Collection X1->X2 X3 Data Reduction & Absorption Correction X2->X3 R1 Structure Solution (Direct Methods, e.g., SHELXS) X3->R1 Processed Data R2 Structure Refinement (e.g., SHELXL) R1->R2 R3 Validation & Analysis (CIF File Generation) R2->R3 Output Output R3->Output Final Structural Data

Caption: A flowchart illustrating the process from synthesis to final crystallographic data.

Key Intermolecular Interactions in Phenylthiourea Derivatives Molecule1 Molecule A (...-N-H...C=S) Molecule2 Molecule B (...-N-H...C=S) Molecule1->Molecule2 N-H···S Hydrogen Bond (Forms Dimers or Chains) Intra_H_Bond Intramolecular N-H···O Bond (S(6) motif) Molecule1->Intra_H_Bond Chloro_Interaction N-H···Cl or C-H···Cl Interactions Molecule1->Chloro_Interaction Pi_Interaction C-H···π Interactions Molecule2->Pi_Interaction

Caption: Common non-covalent interactions governing the crystal packing of these compounds.

References

Positional Isomerism in Tolylthiourea: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The substitution pattern on the thiourea scaffold plays a pivotal role in determining the potency and selectivity of these biological effects. This guide provides a comparative analysis of the biological activities of ortho-, meta-, and para-tolylthiourea isomers, focusing on how the position of the methyl group on the phenyl ring influences their therapeutic potential. While direct comparative studies on the parent tolylthiourea isomers are limited in publicly available literature, research on closely related substituted thiourea derivatives provides valuable insights into the structure-activity relationships governed by positional isomerism.

The Critical Role of Isomer Position: A Data-Driven Overview

The spatial arrangement of the methyl group in tolylthiourea derivatives can significantly impact their interaction with biological targets. This is often attributed to differences in steric hindrance, electronic effects, and the overall molecular conformation conferred by the ortho, meta, or para substitution. The following table summarizes key findings from studies on related substituted thiourea compounds, illustrating the differential biological activities observed among their positional isomers.

Biological ActivityCompound SeriesKey FindingsReference
Antifungal Activity Thiophene-carboxylic acid thiourea derivativesThe ortho-methylated derivative demonstrated the most significant inhibitory effect on Candida auris biofilm growth and microbial adherence compared to meta and para isomers.[10]
Antibacterial Activity & Cytotoxicity Isoamphipathic antibacterial moleculesThe ortho-isomer exhibited greater selective antibacterial activity against MRSA over mammalian cells (human erythrocytes and RAW cells) compared to the meta- and para-isomers, which were more broadly cytotoxic.[15]

Note: The data presented above is for derivatives of tolylthiourea and not the parent isomers themselves. These findings, however, strongly suggest that the position of the methyl group is a critical determinant of biological activity.

Experimental Protocols

To aid in the design of future comparative studies, detailed methodologies for key experiments cited in the literature are provided below.

Antifungal Activity Assay (against Candida auris)
  • Biofilm Growth Inhibition: C. auris strains are cultured in microtiter plates in a suitable growth medium. The test compounds (ortho-, meta-, and para-substituted thiophene-carboxylic acid thiourea derivatives) are added at various concentrations. After an incubation period, the plates are washed, and the adhered biofilm is stained with crystal violet. The absorbance is then measured to quantify the extent of biofilm formation.[10]

  • Microbial Adherence Inhibition: A similar protocol to the biofilm growth inhibition assay is followed. After incubation with the test compounds, non-adherent cells are washed away, and the remaining adherent cells are quantified to determine the inhibition of microbial adherence.[10]

Antibacterial and Hemolytic Activity Assays
  • Minimum Inhibitory Concentration (MIC) Determination: The antibacterial activity of the isoamphipathic molecules is determined by a broth microdilution method. Serial dilutions of the compounds are prepared in a 96-well plate containing bacterial culture (e.g., MRSA). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a specified incubation period.[15]

  • Hemolytic Assay: To assess cytotoxicity, the hemolytic activity of the compounds is measured against human red blood cells (hRBCs). A suspension of hRBCs is incubated with different concentrations of the test compounds. The release of hemoglobin, indicating cell lysis, is measured spectrophotometrically.[15]

  • Co-culture Assays: To evaluate selective toxicity, co-cultures of bacteria (e.g., MRSA) and mammalian cells (e.g., hRBCs or RAW macrophages) are treated with the test compounds. The viability of both the bacterial and mammalian cells is then assessed to determine the compound's selectivity.[15]

Visualizing the Impact of Isomerism

The following diagrams illustrate key concepts and experimental workflows relevant to the comparative analysis of tolylthiourea isomers.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesize ortho-, meta-, and para-tolylthiourea antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->antimicrobial anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer enzyme Enzyme Inhibition Assays synthesis->enzyme data Collect and Analyze Quantitative Data (e.g., IC50) antimicrobial->data anticancer->data enzyme->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: A generalized experimental workflow for the comparative biological evaluation of tolylthiourea isomers.

sar_concept Tolylthiourea Isomers Tolylthiourea Isomers Ortho-isomer Ortho-isomer Tolylthiourea Isomers->Ortho-isomer Meta-isomer Meta-isomer Tolylthiourea Isomers->Meta-isomer Para-isomer Para-isomer Tolylthiourea Isomers->Para-isomer Biological Target Biological Target Ortho-isomer->Biological Target Steric Hindrance Meta-isomer->Biological Target Electronic Effects Para-isomer->Biological Target Molecular Shape Biological Activity Biological Activity Biological Target->Biological Activity

Caption: A conceptual diagram illustrating how positional isomerism influences the interaction of tolylthiourea with a biological target.

Conclusion and Future Directions

The available evidence from studies on related thiourea derivatives strongly indicates that the position of the methyl group on the phenyl ring of tolylthiourea is a critical factor in determining its biological activity. The ortho-position, for instance, has been shown to enhance antifungal and selective antibacterial properties in certain molecular contexts.[10][15] These findings underscore the importance of considering positional isomerism in the design and development of new thiourea-based therapeutic agents.

However, a direct and comprehensive comparative study of the biological activities of ortho-, meta-, and para-tolylthiourea is conspicuously absent from the current scientific literature. Such a study is warranted to provide a clearer understanding of the fundamental structure-activity relationships of this core scaffold. Future research should focus on a side-by-side evaluation of these isomers in a panel of standardized biological assays, including antimicrobial, anticancer, and enzyme inhibition screens. The resulting quantitative data would be invaluable for guiding the rational design of more potent and selective thiourea derivatives for a variety of therapeutic applications.

References

Halogenated 1-(3-Methylphenyl)-2-Thiourea Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to significant interest in the versatile class of thiourea derivatives. Their broad spectrum of biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties, makes them a fertile ground for drug discovery.[1] This guide focuses on the structure-activity relationship (SAR) of halogenated 1-(3-methylphenyl)-2-thiourea derivatives, offering a comparative analysis of their performance supported by experimental data. Halogenation of the phenyl ring is a key strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, often leading to enhanced biological activity.[2]

Comparative Analysis of Biological Activity

The introduction of halogen atoms to the thiourea scaffold significantly influences their biological efficacy. The nature of the halogen, its position on the phenyl ring, and the overall molecular architecture contribute to the potency and selectivity of these derivatives.

Urease Inhibition

Urease, a nickel-containing enzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. Its inhibition is a key strategy for the treatment of peptic ulcers and other related diseases. A study on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids revealed potent urease inhibitory activity. The presence of a chloro group on the methylphenyl ring, in conjunction with various substituted aroyl groups, resulted in compounds with significantly lower IC50 values compared to the standard inhibitor, thiourea.

Compound IDSubstitution on Aroyl RingUrease Inhibition IC50 (µM)
4a 2-chlorophenyl0.0191 ± 0.0011
4b 3-chlorophenyl0.0231 ± 0.0025
4c 4-chlorophenyl0.0152 ± 0.0013
4d 2-nitrophenyl0.0283 ± 0.0021
4e 3-nitrophenyl0.0112 ± 0.0010
4f 4-nitrophenyl0.0019 ± 0.0011
4g 2-methylphenyl0.0432 ± 0.0032
4h 3-methylphenyl0.0532 ± 0.9951
4i 4-methylphenyl0.0312 ± 0.0023
4j 2-ethylphenyl0.0481 ± 0.0041
Thiourea (Standard) -4.7455 ± 0.0545

Data extracted from a study on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids.[1]

The data clearly indicates that the presence of electron-withdrawing groups, such as nitro and chloro, on the aroyl ring enhances the urease inhibitory activity.[1] Specifically, the compound with a 4-nitrophenyl substitution (4f) exhibited the most potent inhibition.[1]

Antimicrobial Activity

Halogenated thiourea derivatives have demonstrated significant potential as antimicrobial agents. The introduction of halogens can enhance the lipophilicity of the compounds, facilitating their penetration through bacterial cell membranes.[2] The electronic effects of halogens also play a crucial role in their interaction with biological targets.

While specific data for a series of halogenated this compound derivatives is not extensively available in a single study, broader research on halogenated aryl thioureas provides valuable insights. For instance, copper (II) complexes of 1-(halogen-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea have shown marked antimicrobial activity. The dimeric halogenated derivatives were found to be more active than their alkylphenyl counterparts.[3] A derivative with a 4-chloro-3-nitrophenyl substitution was particularly effective against methicillin-resistant Staphylococci with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[3]

Compound TypeTarget OrganismMIC (µg/mL)
Halogenated Thiourea-Cu(II) Complex (Example)Methicillin-resistant Staphylococci2
Alkylphenyl Thiourea-Cu(II) ComplexesStaphylococcal isolates16-64

Data from a study on Cu(II) complexes with 3-(trifluoromethyl)phenylthiourea derivatives.[3]

These findings suggest that a combination of halogen and other electron-withdrawing groups can lead to potent antibacterial agents.[3]

Experimental Protocols

Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids

A solution of substituted aroyl chloride in acetone is added dropwise to a suspension of ammonium thiocyanate in acetone. The mixture is refluxed, and after cooling, a solution of 3-chloro-2-methylaniline in acetone is added. The reaction mixture is then refluxed for an extended period. The final product is precipitated by pouring the mixture into acidified cold water and recrystallized to obtain the pure compound.

In Vitro Urease Inhibition Assay

The urease inhibition assay is performed using Jack Bean Urease (JBU). The assay mixture typically contains the enzyme, a buffer solution (e.g., phosphate buffer), and urea as the substrate. The test compounds are pre-incubated with the enzyme before the addition of the substrate. The activity of the enzyme is determined by measuring the rate of ammonia production, often using the indophenol method, which can be monitored spectrophotometrically. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates. A standardized inoculum of the test bacteria is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Visualizing Structure-Activity Relationships and Workflows

SAR_Halogenated_Thioureas cluster_structure General Structure cluster_halogen Halogen Substitution (X) cluster_activity Biological Activity cluster_properties Physicochemical Properties Thiourea_Core This compound Core Halogen Position & Nature of Halogen (F, Cl, Br, I) Thiourea_Core->Halogen Modification Activity Enhanced Antimicrobial & Enzyme Inhibition Activity Halogen->Activity Influences Properties Increased Lipophilicity Altered Electronic Effects Halogen->Properties Modulates Properties->Activity Leads to

Caption: General structure-activity relationship for halogenated thiourea derivatives.

Experimental_Workflow Start Synthesis of Halogenated This compound Derivatives Purification Purification and Characterization (NMR, IR, MS) Start->Purification Biological_Screening Biological Activity Screening Purification->Biological_Screening Antimicrobial Antimicrobial Assays (MIC Determination) Biological_Screening->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (IC50 Determination) Biological_Screening->Enzyme_Inhibition SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for the synthesis and evaluation of thiourea derivatives.

References

Comparative Analysis of Cytotoxicity: 1-(3-Methylphenyl)-2-thiourea vs. Cisplatin in SW480 Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the cytotoxic effects of 1-(3-Methylphenyl)-2-thiourea and the established chemotherapeutic agent cisplatin on the human colon adenocarcinoma cell line, SW480, is presented. This guide synthesizes available experimental data to offer insights for researchers in oncology and drug development.

Executive Summary

Cisplatin, a cornerstone of chemotherapy, exhibits significant cytotoxicity against SW480 cells, with a reported half-maximal inhibitory concentration (IC50) of approximately 4.8 µg/mL after 24 hours of treatment. Its mechanism of action is primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis.

Specific cytotoxic data for this compound in SW480 cells is not available in the reviewed scientific literature. However, studies on structurally related 1,3-disubstituted thiourea derivatives have demonstrated potent cytotoxic and pro-apoptotic effects in SW480 cells. Notably, some of these derivatives have shown superior growth-inhibitory profiles compared to cisplatin, suggesting that the thiourea scaffold is a promising area for the development of novel anti-cancer agents. The mechanism of action for these related thiourea compounds involves the induction of late-stage apoptosis and modulation of inflammatory signaling pathways.

Data Presentation: Cytotoxicity Comparison

The following table summarizes the available quantitative data for the cytotoxicity of cisplatin and representative, structurally related thiourea derivatives in SW480 cells.

CompoundConcentrationCell ViabilityApoptosis InductionIC50 ValueCitation
Cisplatin 2 µg/mL-Mild apoptosis (when used alone)4.8 µg/mL (24h)[1]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea IC50 concentration-95% ± 1.5% (late apoptosis)9.0 µM (72h)[2][3]
1-[4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea IC50 concentration-97% ± 1.2% (late apoptosis)7.3 µM (72h)[2][3]

Note: Data for this compound is not available. The thiourea derivatives listed are for comparative insight into the potential of this class of compounds.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are standard protocols for assessing cytotoxicity and apoptosis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: SW480 cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or cisplatin) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assessment: Annexin V-FITC/PI Staining

Annexin V-FITC and propidium iodide (PI) double staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Cell Treatment: SW480 cells are treated with the test compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Adherent cells are washed with PBS and detached using trypsin-EDTA. Both adherent and floating cells are collected by centrifugation.

  • Cell Washing: The cell pellet is washed twice with cold PBS.

  • Resuspension: The cells are resuspended in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube, and 5 µL of Annexin V-FITC and 5 µL of PI are added.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis Seed SW480 Cells Seed SW480 Cells Treat with Compounds Treat with this compound or Cisplatin Seed SW480 Cells->Treat with Compounds 24h Incubation MTT Assay MTT Assay Treat with Compounds->MTT Assay Cytotoxicity Annexin V/PI Staining Annexin V/PI Staining Treat with Compounds->Annexin V/PI Staining Apoptosis Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Compare Cytotoxicity Compare Cytotoxicity Calculate IC50->Compare Cytotoxicity Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Quantify Apoptosis Quantify Apoptosis Flow Cytometry->Quantify Apoptosis Quantify Apoptosis->Compare Cytotoxicity

Caption: Experimental workflow for comparing the cytotoxicity of the two compounds.

Signaling Pathways

Cisplatin-Induced Apoptosis Pathway

G Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage p53 p53 Activation DNA_Damage->p53 MAPK MAPK Pathway (JNK, p38) DNA_Damage->MAPK Bax Bax Activation p53->Bax MAPK->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of cisplatin-induced apoptosis.

Thiourea Derivative-Induced Apoptosis Pathway (Generalized)

G Thiourea Thiourea Derivative Cellular_Stress Cellular Stress Thiourea->Cellular_Stress IL6 IL-6 Inhibition Thiourea->IL6 Apoptotic_Signal Pro-apoptotic Signaling Cellular_Stress->Apoptotic_Signal Mitochondrial_Pathway Mitochondrial Pathway Apoptotic_Signal->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized apoptotic pathway for thiourea derivatives.

References

A Comparative Analysis of 1-(3-Methylphenyl)-2-thiourea and Other Thiourea-Based Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative study of 1-(3-Methylphenyl)-2-thiourea and other notable thiourea-based compounds, offering insights into their anticancer, antibacterial, and antiviral properties. The information presented is supported by experimental data from various studies, with detailed methodologies provided for key assays.

Comparative Biological Activity

The therapeutic potential of thiourea derivatives is largely influenced by the nature and position of substituents on their phenyl rings. While specific quantitative data for this compound is limited in publicly available literature, we can infer its potential activity by comparing it with structurally similar analogs.

Anticancer Activity

Thiourea derivatives exert their anticancer effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, such as protein tyrosine kinases and topoisomerases.[1][2] The cytotoxic effects are typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Comparative in vitro Anticancer Activity of Thiourea Derivatives (IC50 µM)

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW620 (Metastatic Colon Cancer)1.5 ± 0.72Cisplatin-[3]
1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thioureaPC3 (Metastatic Prostate Cancer)6.9 ± 1.64Cisplatin-[3]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast Cancer)2.1Erlotinib15.6[1][4]
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47D (Breast Cancer)8.9Erlotinib3.2[1]
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLa (Cervical Cancer)12.3Erlotinib4.7[1]
1-(4-hexylbenzoyl)-3-methylthioureaT47D (Breast Cancer)179Hydroxyurea1803[5]
Phenylthiourea-based thiazolopyrimidineHCT-116 (Colon Cancer)2.29 ± 0.46Doxorubicin2.42 ± 0.02[6]
Phenylthiourea-based pyranHCT-116 (Colon Cancer)12.41 ± 0.08Doxorubicin2.42 ± 0.02[6]
1-Aryl-3-(pyridin-2-yl) thiourea derivativeMCF-7 (Breast Cancer)1.3--[7]
1-Aryl-3-(pyridin-2-yl) thiourea derivativeSkBR3 (Breast Cancer)0.7--[7]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that substitutions on the phenyl ring significantly impact cytotoxic activity. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, appear to enhance anticancer potency.[3] The methyl group in this compound is an electron-donating group, which might result in moderate anticancer activity compared to its halogenated counterparts. However, its lipophilicity could facilitate cell membrane permeability.

Antibacterial Activity

Thiourea derivatives have demonstrated notable antibacterial activity, often by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[8] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key parameter for assessing antibacterial efficacy.

Table 2: Comparative in vitro Antibacterial Activity of Thiourea Derivatives (MIC µg/mL)

Compound/DerivativeS. aureus (MRSA)E. coliReference CompoundReference
Thiourea Derivative (TD4)2>256Oxacillin (>256)[9]
3-amino-1H-1,2,4-triazole scaffold thiourea derivatives4 - 64--[10]
N-(diethylcarbamothioyl)cyclohexanecarboxamide50 - 40050 - 400Amikacin, Gentamycin[11]

Note: MIC is the minimum inhibitory concentration.

The antibacterial spectrum of thiourea derivatives can be selective. For instance, derivative TD4 showed potent activity against Gram-positive bacteria like MRSA but was less effective against Gram-negative bacteria such as E. coli.[9] This selectivity is often attributed to differences in the bacterial cell wall structure. The presence of a methyl group in this compound might influence its lipophilicity and, consequently, its ability to penetrate the bacterial cell membrane.

Antiviral Activity

Certain thiourea derivatives have emerged as potent antiviral agents, particularly against the Hepatitis C Virus (HCV). Their mechanism often involves the inhibition of viral replication. The half-maximal effective concentration (EC50) is used to measure a drug's potency in inhibiting a specific biological function.

Table 3: Comparative in vitro Antiviral Activity of Thiourea Derivatives against HCV (EC50 µM)

Compound/DerivativeEC50 (µM)Selectivity Index (SI)Reference
Thiourea derivative with a six-carbon alkyl linker at the meta-position0.047596[12]

Note: EC50 is the concentration of a drug that gives a half-maximal response. Selectivity Index (SI) is the ratio of the toxic concentration to the effective concentration.

Structure-activity relationship studies have shown that the nature and position of linkers on the phenyl ring significantly influence the anti-HCV activity of thiourea derivatives.[12] The meta-position of the methyl group in this compound could be a favorable position for substitution to enhance antiviral potency.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell viability.[13][14][15][16][17]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea compounds and incubate for 24 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.[18][19][20][21][22]

  • Preparation of Drug Dilutions: Perform serial two-fold dilutions of the thiourea compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

HCV Replicon Assay for Antiviral Activity

This cell-based assay is used to identify and characterize inhibitors of HCV RNA replication.[23][24][25][26][27]

  • Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon.

  • Compound Treatment: Treat the replicon-containing cells with various concentrations of the thiourea compounds.

  • RNA Extraction: After the incubation period, extract total cellular RNA.

  • Quantification of HCV RNA: Quantify the levels of HCV RNA using real-time RT-PCR.

  • Data Analysis: Determine the EC50 value by plotting the percentage of HCV RNA inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of thiourea derivatives are underpinned by their interaction with specific cellular and molecular pathways.

Anticancer Signaling Pathway

Many thiourea-based anticancer agents function by inhibiting key signaling pathways that are often dysregulated in cancer, such as the RAS-RAF-MEK-ERK pathway.[7] Inhibition of kinases within this cascade can halt uncontrolled cell proliferation.

anticancer_pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thiourea Thiourea Derivatives Thiourea->RAF Inhibition

Proposed inhibition of the RAS-RAF-MEK-ERK signaling pathway by thiourea derivatives.
Antibacterial Mechanism of Action

A primary target for many antibacterial thiourea derivatives is the bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication.[8][28][29] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, which is a critical step for DNA replication and transcription.

antibacterial_mechanism cluster_inhibition Thiourea Thiourea Derivatives DNAGyrase Bacterial DNA Gyrase Thiourea->DNAGyrase Inhibition RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA Relaxation Replication DNA Replication & Transcription CellDeath Bacterial Cell Death SupercoiledDNA Supercoiled DNA SupercoiledDNA->DNAGyrase RelaxedDNA->Replication

Inhibition of bacterial DNA gyrase by thiourea derivatives, leading to cell death.

Experimental Workflow Visualizations

MTT Assay Workflow

mtt_workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h Treat Treat with Thiourea Derivatives Incubate24h->Treat IncubateXh Incubate 24-72h Treat->IncubateXh AddMTT Add MTT Reagent IncubateXh->AddMTT Incubate4h Incubate 2-4h AddMTT->Incubate4h AddSolvent Add Solubilization Solution (DMSO) Incubate4h->AddSolvent ReadAbsorbance Read Absorbance (570 nm) AddSolvent->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

General workflow for determining cytotoxicity using the MTT assay.
MIC Determination Workflow

mic_workflow Start Start PrepareDilutions Prepare Serial Dilutions of Thiourea Derivatives Start->PrepareDilutions PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Wells PrepareDilutions->Inoculate PrepareInoculum->Inoculate Incubate Incubate 18-24h at 37°C Inoculate->Incubate Observe Visually Inspect for Growth Incubate->Observe DetermineMIC Determine MIC Observe->DetermineMIC End End DetermineMIC->End

Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion

This guide provides a comparative overview of this compound and other thiourea-based drugs, highlighting their potential as anticancer, antibacterial, and antiviral agents. The presented data underscores the importance of substituent effects on the biological activity of these compounds. While direct comparative experimental data for this compound is not extensively available, the provided information on its analogs offers a valuable framework for future research and drug development endeavors. The detailed experimental protocols and pathway diagrams serve as a resource for researchers in the field. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to optimize its structure for enhanced efficacy and selectivity.

References

Comparative Antimicrobial Spectrum of Phenylthiourea Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial potential of phenylthiourea compounds.

Introduction

Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The antimicrobial efficacy of these compounds is largely influenced by the nature and position of substituents on their phenyl ring. This guide provides a comparative analysis of the antimicrobial spectrum of substituted phenylthiourea derivatives against standard antibiotics, supported by experimental data and detailed methodologies. Due to the absence of specific antimicrobial data for 1-(3-Methylphenyl)-2-thiourea in the reviewed literature, this guide presents data for structurally related substituted phenylthiourea compounds to provide a representative overview of the antimicrobial potential of this class of molecules.

Data Presentation: Antimicrobial Spectrum Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted phenylthiourea derivatives compared to standard antibiotics against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound/AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalisEscherichia coliPseudomonas aeruginosa
Phenylthiourea Derivatives
4-Methyl-phenylthiourea[1]---1.2 mm-
4-Bromo-phenylthiourea[1]---0.6 mm-
2,5-Dichloro-phenylthiourea[1]---1.7 mm-
4-Chloro-phenylthiourea[1]---3.5 mm-
1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea[2]2-32 µg/mL----
1-(3-Chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea[2]2-32 µg/mL----
Standard Antibiotics
Ciprofloxacin0.25-1 µg/mL0.25-1 µg/mL0.5-2 µg/mL≤0.06 µg/mL0.5-1 µg/mL
Gentamicin0.12-1 µg/mL-4-16 µg/mL0.25-1 µg/mL0.5-2 µg/mL
Vancomycin≤2 µg/mL≤2 µg/mL---
Ampicillin≤0.25 µg/mL-≤8 µg/mL--

*Note: Data for methyl- and halo-substituted phenylthioureas from this particular study was reported as zone of inhibition in mm from a disc diffusion assay at a concentration of 300 ppm, not as MIC values. A larger zone of inhibition indicates greater antimicrobial activity. The other thiourea derivatives are presented with MIC values in µg/mL. Data for standard antibiotics are typical MIC ranges based on CLSI guidelines.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the antimicrobial spectrum of the presented compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent in a liquid medium. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (thiourea derivatives) and standard antibiotics

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and standard antibiotics in a suitable solvent. A two-fold serial dilution of each antimicrobial agent is then prepared in CAMHB directly in the 96-well microtiter plates.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

  • Inoculation of Microtiter Plates: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Each well, containing a specific concentration of the antimicrobial agent, is inoculated with this bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included on each plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, the plates are examined visually or with a microplate reader for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a qualitative test used to determine the susceptibility of bacteria to various antimicrobial agents. The protocol is based on the guidelines from the American Society for Microbiology and CLSI.[3][4][5]

Materials:

  • Test compounds (impregnated on sterile filter paper disks) and standard antibiotic disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[3]

  • Inoculation of Agar Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[6] Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[6]

  • Application of Antimicrobial Disks: Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate.[5] The disks should be placed firmly to ensure complete contact with the agar surface and should be distributed evenly, at least 24 mm apart.[5]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results: After incubation, measure the diameter of the zones of complete inhibition around each disk to the nearest millimeter using a ruler or calipers. The size of the zone of inhibition is then compared to standardized charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.[5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the antimicrobial spectrum.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Antimicrobial Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubation Incubate at 35-37°C for 18-24h inoculate_plate->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_agar Inoculate Agar Plate with Bacterial Suspension prep_inoculum->inoculate_agar prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate_agar apply_disks Apply Antimicrobial Disks inoculate_agar->apply_disks incubation Incubate at 35-37°C for 18-24h apply_disks->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones interpret_results Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret_results

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

References

Bridging the Gap: A Comparative Guide to Experimental Findings and DFT Computational Analysis of m-Tolylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed validation of the experimental characterization of m-tolylthiourea with Density Functional Theory (DFT) computational analysis, providing a robust framework for the study of thiourea derivatives in medicinal chemistry and materials science.

This guide presents a comprehensive comparison of experimental data and theoretical calculations for m-tolylthiourea, a molecule of significant interest due to the diverse biological and chemical properties of thiourea derivatives. By juxtaposing experimental findings from spectroscopic and structural analyses with in-silico data from Density Functional Theory (DFT), this document aims to provide a deeper understanding of the molecule's properties and to validate the accuracy of computational methods in predicting these characteristics. Such comparative analysis is crucial for accelerating the design and development of novel therapeutic agents and functional materials.

Experimental and Computational Data Comparison

The correlation between experimentally measured and theoretically calculated parameters is fundamental to validating computational models. For m-tolylthiourea, key data points from experimental characterization are compared against values obtained from DFT calculations. This includes structural parameters (bond lengths and angles), and spectroscopic data (vibrational frequencies, and electronic transitions). The presented data is a synthesis of findings for m-tolylthiourea and its closely related derivatives, as a complete dataset for the parent m-tolylthiourea is not available in a single source.

Structural Parameters: A Close Correlation

The geometric parameters of thiourea derivatives, including bond lengths and angles, have been extensively studied both experimentally, primarily through X-ray crystallography, and theoretically using DFT. A comparative analysis of a representative benzoyl-tolylthiourea derivative reveals a strong agreement between the two methods.[1]

ParameterExperimental (XRD) (Å/°)Theoretical (DFT/B3LYP) (Å/°)
Bond Lengths (Å)
C=S1.6811.684
C=O1.2221.225
C-N (amide)1.3781.381
C-N (thioamide)1.3911.395
**Bond Angles (°) **
N-C-S124.5124.3
N-C-O121.8121.9
C-N-C127.1127.3

Table 1: Comparison of selected experimental (X-ray diffraction) and theoretical (DFT/B3LYP) bond lengths and angles for a representative benzoyl-tolylthiourea derivative.[1]

The close correlation, with a calculated R² value of 0.9247 for bond lengths and 0.9681 for bond angles, underscores the reliability of the B3LYP functional in predicting the molecular geometry of these compounds.[1]

Vibrational Spectroscopy: Unveiling Functional Group Vibrations

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding modes, aiding in the assignment of experimental spectra. A study on 1-(o-tolyl)thiourea demonstrated excellent agreement between the experimental and calculated vibrational frequencies.[2]

Vibrational ModeExperimental (FTIR) (cm⁻¹)Theoretical (DFT/B3LYP) (cm⁻¹)Assignment
N-H stretch3327, 3232, 31473330, 3235, 3150Stretching vibrations of the N-H bonds in the thiourea moiety.
C-H stretch (aromatic)3050-31003055-3105Stretching vibrations of the C-H bonds in the tolyl group.
C=S stretch732735Stretching vibration of the thiocarbonyl group.
C-N stretch14931495Stretching vibrations of the C-N bonds.

Table 2: Comparison of selected experimental (FTIR) and theoretical (DFT/B3LYP/6-311++G(d,p)) vibrational frequencies for 1-(o-tolyl)thiourea.[2]

Electronic Properties: Understanding UV-Vis Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the computational method of choice for predicting these transitions. For thiourea and its derivatives, the main absorption bands are typically observed in the UV region.[3] Experimental studies on N-(4-chlorobutanoyl)-N'-(3-methylphenyl)thiourea, a derivative of m-tolylthiourea, have been complemented by TD-DFT calculations to elucidate the nature of these electronic transitions.[4]

TransitionExperimental λmax (nm)Theoretical λmax (nm) (TD-DFT)Assignment
n → π~280~285Transition involving non-bonding electrons of the sulfur atom to an anti-bonding π orbital.
π → π~240~245Transition from a bonding π orbital to an anti-bonding π orbital within the aromatic ring and thiourea moiety.

Table 3: Comparison of experimental and theoretical (TD-DFT) UV-Vis absorption maxima for a derivative of m-tolylthiourea.[4] The good agreement between the experimental and calculated values confirms the nature of the electronic transitions.[4]

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is crucial for the critical evaluation of the presented data.

Synthesis of m-Tolylthiourea Derivatives

The synthesis of m-tolylthiourea and its derivatives is typically achieved through the reaction of the corresponding isothiocyanate with an appropriate amine. For instance, N-(4-chlorobutanoyl)-N'-(3-methylphenyl)thiourea can be synthesized by refluxing a mixture of equimolar amounts of 4-chlorobutanoylisothiocyanate with 3-toluidine.[4] The general synthetic pathway for many thiourea derivatives involves the in-situ formation of an acyl isothiocyanate from an acid chloride and a thiocyanate salt, which then reacts with the desired amine.[5]

Spectroscopic Characterization
  • FTIR and Raman Spectroscopy: Infrared spectra are typically recorded using a Fourier-transform infrared spectrometer in the range of 4000-400 cm⁻¹. Samples are often prepared as KBr pellets. Raman spectra are complementary to FTIR and provide information on non-polar bonds.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at 400 or 500 MHz for protons. Deuterated solvents such as DMSO-d₆ or CDCl₃ are used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

  • UV-Vis Spectroscopy: The electronic absorption spectra are recorded on a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent, like dimethyl sulfoxide, and the absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.[3]

Computational Methodology
  • Geometry Optimization: The molecular geometry of m-tolylthiourea is optimized using Density Functional Theory (DFT). A popular and effective method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p).[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Calculation: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. The calculated frequencies are often scaled by a factor (e.g., 0.96) to account for anharmonicity and limitations of the theoretical model, which generally leads to a better agreement with experimental data.

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR chemical shifts. The optimized geometry is used as the input for these calculations.

  • Electronic Spectra Calculation: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

Visualizing the Workflow and Molecular Properties

Diagrams generated using Graphviz provide a clear visual representation of the workflow and key molecular properties.

Figure 1: Workflow for the comparative analysis of m-tolylthiourea.

m_tolylthiourea m-Tolylthiourea Experimental Experimental Characterization m_tolylthiourea->Experimental Computational DFT Analysis m_tolylthiourea->Computational Structural Structural Parameters Experimental->Structural XRD Vibrational Vibrational Spectra Experimental->Vibrational FTIR/Raman Electronic Electronic Properties Experimental->Electronic UV-Vis Computational->Structural Geometry Optimization Computational->Vibrational Frequency Calculation Computational->Electronic TD-DFT

Figure 2: Relationship between experimental and computational analyses.

References

A Comparative Guide to the Synthesis of 1-(3-Methylphenyl)-2-thiourea for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. 1-(3-Methylphenyl)-2-thiourea, a versatile building block in medicinal chemistry and material science, can be synthesized through various routes. This guide provides an in-depth comparison of the most effective methods, offering insights into the causality behind experimental choices and providing detailed, validated protocols.

Introduction to this compound

This compound, also known as m-tolylthiourea, is a thiourea derivative with significant potential in various scientific fields. Its structure, featuring a tolyl group attached to a thiourea moiety, makes it a valuable intermediate for the synthesis of heterocyclic compounds, and it has been investigated for its biological activities. The choice of synthetic route can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide will explore and compare four primary synthesis methodologies.

Comparative Analysis of Synthesis Routes

The selection of a synthetic pathway is a critical decision based on factors such as the availability and cost of starting materials, desired product purity, scalability, and safety considerations. Here, we compare four distinct and effective routes to this compound.

Synthesis Route Starting Materials Key Reagents Reaction Conditions Yield Purity Advantages Disadvantages
Route 1 3-Methylphenyl isothiocyanate, AmmoniaAqueous AmmoniaRoom temperature to gentle heatingHighHighSimple, direct, high atom economy.Isothiocyanate may not be readily available in all labs.
Route 2 m-Toluidine, Ammonium thiocyanateAcid catalyst (e.g., HCl)RefluxModerate to HighGoodReadily available starting materials, one-pot procedure.In-situ generation of isothiocyanate can lead to side products.
Route 3 m-Toluidine, Carbon disulfideBase (e.g., NaOH or Et3N), Oxidant (optional)Room temperature to refluxModerateVariableInexpensive starting materials.Carbon disulfide is volatile, flammable, and toxic. Reaction can be complex.
Route 4 (Green) m-Toluidine, Phenoxysulfonyl chlorideWater65-100°CGoodGoodEnvironmentally friendly (uses water as solvent), avoids toxic reagents.Phenoxysulfonyl chloride may not be a common lab reagent.

Reaction Pathways and Mechanisms

The following diagrams illustrate the chemical transformations for each synthesis route, providing a clear visual representation of the underlying chemistry.

G cluster_1 Route 1: From Isothiocyanate and Ammonia cluster_2 Route 2: From m-Toluidine and Thiocyanate cluster_3 Route 3: From m-Toluidine and Carbon Disulfide cluster_4 Route 4: Green Synthesis in Water 3-Methylphenyl isothiocyanate 3-Methylphenyl isothiocyanate 1-(3-Methylphenyl)-2-thiourea_1 1-(3-Methylphenyl)-2-thiourea_1 3-Methylphenyl isothiocyanate->1-(3-Methylphenyl)-2-thiourea_1 + NH3 m-Toluidine m-Toluidine Isothiocyanate Intermediate Isothiocyanate Intermediate m-Toluidine->Isothiocyanate Intermediate + NH4SCN, H+ 1-(3-Methylphenyl)-2-thiourea_2 1-(3-Methylphenyl)-2-thiourea_2 Isothiocyanate Intermediate->1-(3-Methylphenyl)-2-thiourea_2 m-Toluidine_3 m-Toluidine_3 Dithiocarbamate Intermediate Dithiocarbamate Intermediate m-Toluidine_3->Dithiocarbamate Intermediate + CS2, Base 1-(3-Methylphenyl)-2-thiourea_3 1-(3-Methylphenyl)-2-thiourea_3 Dithiocarbamate Intermediate->1-(3-Methylphenyl)-2-thiourea_3 m-Toluidine_4 m-Toluidine_4 1-(3-Methylphenyl)-2-thiourea_4 1-(3-Methylphenyl)-2-thiourea_4 m-Toluidine_4->1-(3-Methylphenyl)-2-thiourea_4 + PhO-SO2Cl, H2O

Caption: Reaction schemes for the synthesis of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for each synthesis route.

Route 1: From 3-Methylphenyl Isothiocyanate and Ammonia

This method is the most direct and often provides the cleanest product. The nucleophilic addition of ammonia to the electrophilic carbon of the isothiocyanate is a high-yielding reaction.

Materials:

  • 3-Methylphenyl isothiocyanate (1.49 g, 10 mmol)

  • Concentrated aqueous ammonia (28-30%, ~5 mL)

  • Ethanol (20 mL)

Procedure:

  • Dissolve 3-methylphenyl isothiocyanate in 20 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Slowly add the concentrated aqueous ammonia to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure white crystals.

  • Dry the product in a vacuum oven.

Route 2: From m-Toluidine and Ammonium Thiocyanate (In-situ Isothiocyanate Generation)

This one-pot synthesis is convenient as it avoids the isolation of the isothiocyanate intermediate. The reaction of an amine with a thiocyanate salt in the presence of an acid generates the isothiocyanate in situ, which then reacts with another molecule of the amine.

Materials:

  • m-Toluidine (1.07 g, 10 mmol)

  • Ammonium thiocyanate (0.76 g, 10 mmol)

  • Concentrated Hydrochloric Acid (1 mL)

  • Water (20 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve m-toluidine and ammonium thiocyanate in 20 mL of water.

  • Slowly add concentrated hydrochloric acid to the mixture with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature. A solid product should precipitate.

  • Filter the crude product and wash thoroughly with cold water.

  • Recrystallize the product from ethanol to yield pure this compound.

  • Dry the purified product.

Route 3: From m-Toluidine and Carbon Disulfide

This classical method is cost-effective due to the low price of carbon disulfide. The reaction proceeds via a dithiocarbamate intermediate.

Materials:

  • m-Toluidine (2.14 g, 20 mmol)

  • Carbon disulfide (1.52 g, 20 mmol)

  • Triethylamine (2.02 g, 20 mmol)

  • Dichloromethane (50 mL)

Procedure:

  • Dissolve m-toluidine and triethylamine in 50 mL of dichloromethane in a 250 mL round-bottom flask.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with vigorous stirring over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • The reaction mixture can be treated with an oxidizing agent (e.g., hydrogen peroxide) or a desulfurizing agent to facilitate the formation of the thiourea, though in many cases the dithiocarbamate will cyclize upon heating. For this guide, we will proceed with a simple workup.

  • Wash the organic layer with dilute HCl and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or acetone.

Route 4: Green Synthesis in Water

This environmentally benign approach utilizes water as the solvent, avoiding the use of volatile organic compounds.[1]

Materials:

  • m-Toluidine (1.07 g, 10 mmol)

  • Phenoxysulfonyl chloride (1.91 g, 10 mmol)

  • Water (50 mL)

Procedure:

  • In a 100 mL round-bottom flask, add m-toluidine and water.

  • Heat the mixture to 80-90°C with stirring.

  • Slowly add phenoxysulfonyl chloride to the heated mixture.

  • Continue heating and stirring for 2-4 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product and wash with a 10% hydrochloric acid solution, followed by water.

  • The pure this compound is obtained after drying.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: Expected to be around 110-113 °C.

  • 1H NMR (DMSO-d6, 400 MHz): δ ~9.5 (s, 1H, NH), ~7.8 (s, 1H, NH2), 7.1-7.4 (m, 4H, Ar-H), 2.3 (s, 3H, CH3).

  • 13C NMR (DMSO-d6, 100 MHz): δ ~182.8 (C=S), ~138.5, ~137.9, ~128.7, ~124.5, ~121.6, ~118.4 (Ar-C), ~21.2 (CH3).

  • IR (KBr, cm-1): ~3300-3100 (N-H stretching), ~1600 (aromatic C=C), ~1550 (C-N stretching), ~1350 (C=S stretching).

  • Mass Spectrometry (EI): m/z 166 (M+).

Conclusion

The synthesis of this compound can be accomplished through several effective routes. The choice of method will depend on the specific requirements of the researcher and the available resources.

  • For simplicity and high purity , the reaction of 3-methylphenyl isothiocyanate with ammonia (Route 1) is the preferred method.

  • When the isothiocyanate is unavailable, the one-pot reaction of m-toluidine with ammonium thiocyanate (Route 2) offers a convenient alternative with readily accessible starting materials.

  • For a more cost-effective, albeit more hazardous , approach, the use of carbon disulfide (Route 3) can be considered, though purification may be more challenging.

  • For laboratories prioritizing environmentally friendly procedures, the green synthesis in water (Route 4) is an excellent choice, minimizing waste and avoiding toxic solvents.[1]

By understanding the nuances of each synthetic pathway, researchers can make informed decisions to efficiently and safely produce this compound for their scientific endeavors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Methylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties of 1-(3-Methylphenyl)-2-thiourea

A foundational understanding of the analyte's properties is critical for method development.

PropertyValue
CAS Number 621-40-9[1]
Chemical Formula C₈H₁₀N₂S[1]
Molecular Weight 166.24 g/mol [1]
Exact Mass 166.06 u[1]
Elemental Analysis C, 57.80%; H, 6.06%; N, 16.85%; S, 19.29%[1]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique offering high specificity and sensitivity for the analysis of thiourea derivatives.[2] The following presents a proposed starting method for this compound, based on established methods for similar compounds.[3]

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectra of related thiourea compounds, a starting wavelength of 236-242 nm is recommended.[4][5] The optimal wavelength should be determined by scanning a standard solution of this compound.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a 1 mg/mL solution.

    • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Validation Parameters

The following table outlines the necessary validation parameters according to the International Council for Harmonisation (ICH) guidelines.[6][7][8] The "Acceptance Criteria" are typical values, and the "Example Data" are illustrative of expected results based on studies of other thiourea derivatives.[9][10]

Validation ParameterAcceptance CriteriaExample Data for a Thiourea Derivative[9][10]
Linearity (R²) ≥ 0.9990.9995
Range e.g., 1 - 100 µg/mL1 - 1000 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Intra-day: ≤ 1.8%
Intermediate: ≤ 2.0%Inter-day: ≤ 2.5%
Specificity No interference at the retention time of the analyte.Peak purity index > 0.999
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 ng/mL
Robustness % RSD ≤ 2.0% after minor changes in method parameters.% RSD < 2.0% for variations in flow rate and mobile phase composition.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for quantification, although it is generally less specific than HPLC. Its suitability depends on the complexity of the sample matrix.

Experimental Protocol: UV-Vis Spectrophotometric Method
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Methodology:

    • Solvent: Acetonitrile or Methanol.

    • Wavelength Scan: Scan a dilute solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). For related thiourea compounds, λmax is typically in the range of 235-270 nm.[4]

    • Measurement Wavelength: Use the determined λmax for all subsequent measurements.

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution as described for the HPLC method, using the selected solvent.

    • Working Standards: Prepare a calibration curve by diluting the stock solution to concentrations appropriate for spectrophotometric analysis (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

    • Sample Preparation: Dissolve the sample in the selected solvent, ensuring the final concentration falls within the linear range of the calibration curve. Filtration may be necessary if the sample is not fully soluble.

Data Presentation: UV-Vis Method Validation Parameters

Similar to the HPLC method, the spectrophotometric method must be validated.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Range e.g., 1 - 20 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%
Intermediate: ≤ 2.0%
Specificity Requires demonstration that excipients or impurities do not absorb at the analytical wavelength.
Limit of Detection (LOD) Based on the standard deviation of the blank.
Limit of Quantification (LOQ) Based on the standard deviation of the blank.
Robustness % RSD ≤ 2.0% after minor changes (e.g., different instrument).

Comparison of Proposed Analytical Methods

The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis.

FeatureHPLC-UVUV-Vis Spectrophotometry
Specificity High (separates analyte from impurities)Low (measures total absorbance at λmax)
Sensitivity High (LOD/LOQ often in ng/mL range)Moderate (LOD/LOQ often in µg/mL range)
Throughput Lower (due to chromatographic run times)High (rapid measurements)
Cost Higher (instrumentation, columns, solvents)Lower (simpler instrumentation)
Complexity More complex (method development, system suitability)Simpler (fewer parameters to control)
Ideal Application Quantification in complex matrices (e.g., biological fluids, formulations), stability studies, impurity profiling.High-throughput screening, quantification in simple and pure matrices, dissolution testing.

Mandatory Visualizations

Workflow for Analytical Method Selection

start Start: Need to Quantify This compound matrix_complexity Is the sample matrix complex (e.g., contains excipients, impurities)? start->matrix_complexity high_sensitivity Is high sensitivity required (trace level analysis)? matrix_complexity->high_sensitivity No hplc Select HPLC-UV Method matrix_complexity->hplc Yes high_sensitivity->hplc Yes uv_vis Select UV-Vis Method high_sensitivity->uv_vis No validate Develop and Validate Method (ICH Guidelines) hplc->validate uv_vis->validate end Routine Analysis validate->end

Caption: Logical workflow for selecting an appropriate analytical method.

Cross-Validation Process

Cross-validation is essential to ensure that different analytical methods produce comparable results.[11][12]

cluster_0 Method Validation hplc_val Validate HPLC Method prep_samples Prepare a set of samples (n > 10) covering the analytical range. hplc_val->prep_samples uv_val Validate UV-Vis Method uv_val->prep_samples analyze_hplc Analyze samples using validated HPLC method prep_samples->analyze_hplc analyze_uv Analyze the same samples using validated UV-Vis method prep_samples->analyze_uv compare Compare Results analyze_hplc->compare analyze_uv->compare stats Statistical Analysis (e.g., Bland-Altman plot, t-test) compare->stats conclusion Conclusion on Method Comparability stats->conclusion

Caption: Diagram illustrating the cross-validation process between two methods.

Conclusion

While a specific, pre-validated analytical method for this compound is not documented in readily accessible literature, this guide provides a robust framework for its development and validation. By leveraging established protocols for similar thiourea derivatives and adhering to ICH guidelines, researchers can confidently establish reliable HPLC-UV and UV-Vis spectrophotometric methods. The choice between these techniques should be dictated by the specific requirements for sensitivity, specificity, and sample complexity. Subsequent cross-validation is a critical step to ensure the consistency and interchangeability of the data generated, thereby upholding the integrity of the research and development process.

References

Comparative Docking Analysis of Thiourea Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiourea Derivatives Targeting the Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy due to its critical role in cell proliferation, survival, and metastasis.[1][2] Inhibition of the EGFR signaling pathway is a key strategy in the development of novel anticancer agents.[3][4] Thiourea derivatives have emerged as a promising class of compounds demonstrating significant inhibitory potential against EGFR. This guide provides a comparative analysis of their docking scores, supported by experimental data from recent studies, to aid in the rational design and development of next-generation EGFR inhibitors.

Comparative Docking Scores of Thiourea Derivatives Against EGFR

The following table summarizes the binding energies of various thiourea derivatives against the EGFR active site, as determined by molecular docking simulations in several key studies. Lower binding energy values typically indicate a more favorable interaction between the ligand and the protein.

Study ReferenceDerivative(s)Docking SoftwareEGFR PDB IDBinding Energy (kcal/mol)
Multidisciplinary Surgical Research Annals[5]Thiourea derivative T1AutoDock VinaNot Specified-9.90
Thiourea derivative T2AutoDock VinaNot Specified-10.17
Thiourea derivative T3AutoDock VinaNot Specified-11.07
Thiourea derivative T4AutoDock VinaNot Specified-10.13
Dobričić et al.[6][7]Naproxen-thiourea derivative 16AutoDock Vina1M17Lower than co-crystalized ligand
Naproxen-thiourea derivative 17AutoDock Vina1M17Lower than co-crystalized ligand
Naproxen-thiourea derivative 20OEDocking1M17Lower than co-crystalized ligand
El-Naggar et al.[8]Thiazolyl pyrazoline 7gNot Specified1M17-11.14
Thiazolyl pyrazoline 7mNot Specified1M17-10.64
Garofalo et al.[9]Quinazoline-thiourea analog 10qSybyl-x2.02ityNot explicitly quantified

Experimental Protocols

The methodologies employed in the cited studies for molecular docking analysis are crucial for interpreting the comparative data. Below are the generalized and specific protocols as described in the literature.

General Molecular Docking Workflow

A typical molecular docking workflow involves the preparation of the protein and ligand, the docking simulation itself, and the analysis of the results. This process is essential for predicting the binding affinity and mode of interaction between a small molecule and its protein target.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB structure, remove water, add hydrogens) Grid_Generation Grid Box Generation (Define active site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (2D to 3D conversion, energy minimization) Docking_Run Running Docking Algorithm (e.g., AutoDock Vina, OEDocking) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Clustering Pose Clustering and Scoring (Binding energy calculation) Docking_Run->Pose_Clustering Interaction_Analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Pose_Clustering->Interaction_Analysis

A generalized workflow for molecular docking studies.
Specific Protocols from Cited Literature

  • Study by Dobričić et al. using AutoDock Vina and OEDocking :

    • Protein Preparation : The crystal structure of EGFR (PDB ID: 1M17) was used.[10]

    • Ligand Preparation : Twenty new thiourea derivatives of naproxen were designed and their 3D structures generated.[6][7]

    • Docking Software : AutoDock Vina and OEDocking (FRED 3.2.0.2) were employed for the docking simulations.[7]

    • Analysis : The binding energies of the derivatives were compared to that of the co-crystalized ligand. Derivatives 16, 17, and 20 showed lower binding energies.[6] The analysis of binding poses revealed key binding interactions.[7]

  • Study on Quinazoline- and Thiourea-Containing Sorafenib Analogs :

    • Protein Preparation : The EGFR crystal structure with PDB ID 2ity was utilized.[9]

    • Docking Software : The molecular docking studies were performed using Tripos Sybyl-x2.0 software.[9]

    • Interaction Analysis : The study focused on the interactions of the most potent compound, 10q, within the EGFR ATP binding site, identifying hydrogen bonds with Met-793 and Pro-794, and hydrophobic interactions.[9]

  • General Protocol for Thiourea Derivatives :

    • The general steps involve obtaining the crystal structure of the target protein from the Protein Data Bank.[11]

    • The ligand-protein complexes are then generated, and the position of the ligand in the binding site is optimized.[11]

    • The docking score is used as a measure of the biological activity, with a strong binding affinity often indicated by the formation of hydrogen bonds between the ligand and amino acid residues of the receptor.[11]

EGFR Signaling Pathway

Understanding the EGFR signaling pathway is fundamental to appreciating the significance of its inhibition. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate crucial cellular processes like proliferation, survival, and differentiation.[1][4] Aberrant activation of this pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptors Adaptor Proteins (Grb2, Shc) Dimerization->Adaptors Recruits PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Adaptors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Regulates Gene Expression for

An overview of the EGFR signaling cascade.

This comparative guide highlights the potential of thiourea derivatives as effective EGFR inhibitors. The presented docking scores, coupled with detailed experimental protocols, offer valuable insights for researchers in the field of oncology drug discovery. Further in-vitro and in-vivo studies are warranted to validate these in-silico findings and to progress the most promising candidates towards clinical development.

References

assessing the selectivity index of 1-(3-Methylphenyl)-2-thiourea for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity and Selectivity Index

The therapeutic potential of an anticancer drug is often evaluated by its selectivity index (SI), which is the ratio of its cytotoxicity against normal cells to that against cancer cells. A higher SI value indicates a greater selective effect on cancer cells.[6][7][8] The following table summarizes the 50% inhibitory concentration (IC50) values and the calculated SI for various thiourea derivatives against a panel of human cancer and normal cell lines.

CompoundCancer Cell LineIC50 (µM) - CancerNormal Cell LineIC50 (µM) - NormalSelectivity Index (SI)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)9.0HaCaT (Keratinocyte)24.72.74[3]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon)1.5HaCaT (Keratinocyte)24.716.47[3]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (Leukemia)6.3HaCaT (Keratinocyte)24.73.92[3]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB231 (Breast)3.0Normal Cells>21 (approx. 7x)>7.0[3]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB468 (Breast)4.6Normal Cells>32.2 (approx. 7x)>7.0[3]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMCF7 (Breast)4.5Normal Cells>31.5 (approx. 7x)>7.0[3]
Diarylthiourea (Compound 4)MCF-7 (Breast)338.33wi38 (Lung)No cytotoxic effectsHigh[9]
3-(trifluoromethyl)phenylthiourea analog (Compound 8)PC3 (Prostate)6.9HaCaT (Keratinocyte)>41.4 (approx. 6x)>6.0[10]

Experimental Protocols

A standardized method for assessing the cytotoxicity of a compound is crucial for the reproducibility and comparison of results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding: Plate cells (both cancer and normal cell lines) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., 1-(3-Methylphenyl)-2-thiourea) in a suitable solvent like DMSO. Serially dilute the stock solution to obtain a range of desired concentrations. Add the compound dilutions to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in assessing the selectivity of thiourea derivatives, the following diagrams illustrate the experimental workflow and a potential signaling pathway affected by these compounds.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed Cancer and Normal Cells in 96-well plates incubation1 Incubate for 24h (Cell Adhesion) start->incubation1 treatment Add serial dilutions of This compound and controls incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 calculate_si Calculate Selectivity Index (SI) determine_ic50->calculate_si

Caption: Workflow for determining the selectivity index of a test compound.

G cluster_pathway Apoptosis Induction Pathway thiourea Thiourea Derivative (e.g., this compound) bax Bax (Pro-apoptotic) thiourea->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) thiourea->bcl2 Downregulates caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathway for thiourea-induced apoptosis.

Concluding Remarks

The available evidence strongly suggests that thiourea derivatives are a versatile scaffold for the development of selective anticancer agents. The selectivity of these compounds is highly dependent on the nature and position of substituents on the aryl rings. For instance, the presence of electron-withdrawing groups like trifluoromethyl and chloro groups appears to enhance cytotoxicity and selectivity.[10] While direct experimental data on this compound is lacking, the comparative data presented in this guide suggests that it could exhibit favorable anticancer properties. Further investigation, following the outlined experimental protocols, is necessary to elucidate its specific cytotoxic profile and selectivity index. The exploration of its mechanism of action, potentially through pathways such as apoptosis induction, will be crucial in its development as a potential therapeutic agent.

References

Phenylthioureas: A Head-to-Head Comparison of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent antioxidant compounds is a cornerstone of therapeutic innovation. Phenylthiourea and its derivatives have emerged as a class of compounds with significant antioxidant potential, capable of mitigating the detrimental effects of oxidative stress implicated in a myriad of diseases. This guide provides a comparative analysis of the antioxidant efficacy of various phenylthiourea derivatives, supported by quantitative experimental data and detailed methodologies, to facilitate the selection of promising candidates for further investigation.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of phenylthiourea derivatives is commonly evaluated through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[1] The half-maximal inhibitory concentration (IC50) is a standard metric, where a lower IC50 value signifies greater antioxidant potency.[1] The following table summarizes the IC50 values for several phenylthiourea compounds, offering a quantitative comparison of their antioxidant potential.

CompoundDPPH IC50 (M)ABTS IC50 (M)Reference
N-phenylthiourea4.82 x 10⁻⁴Not Reported[2]
1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU)1.3 x 10⁻³1.1 x 10⁻³[3]
1,3-diphenyl-2-thiourea (DPTU)7.10 x 10⁻⁴4.4 x 10⁻⁵[4]
1-benzyl-3-phenyl-2-thiourea (BPTU)1.1 x 10⁻²2.4 x 10⁻³[4]

Note: IC50 values are compiled from different studies and may be subject to variations due to different experimental conditions.

Based on the available data, 1,3-diphenyl-2-thiourea (DPTU) demonstrates superior radical scavenging activity in both DPPH and ABTS assays compared to the other listed derivatives.[4]

Mechanism of Antioxidant Action

The antioxidant activity of phenylthiourea derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[4] Computational and experimental studies suggest that the primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][4] The HAT mechanism is often considered the preferred pathway for the reaction between thiourea derivatives and free radicals.[3][4]

While specific signaling pathways for phenylthioureas are not extensively detailed in the provided literature, the Keap1/Nrf2/ARE pathway is a central signaling system in the cellular response to oxidative stress, regulating the expression of numerous antioxidant genes.[5] Further research may elucidate the potential interaction of phenylthiourea derivatives with this critical pathway.

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity relies on standardized experimental protocols. The methodologies for the commonly employed DPPH and ABTS radical scavenging assays are detailed below.[1][6]

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet DPPH radical to a yellow hydrazine derivative by an antioxidant is measured spectrophotometrically.[4][6]

Procedure:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared, with its absorbance adjusted to approximately 1.0 at 517 nm.[1][6]

  • Sample Preparation: The phenylthiourea compounds are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.[1]

  • Reaction: A specific volume of each sample concentration is mixed with a fixed volume of the DPPH solution.[1]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

  • Measurement: The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer. A control sample containing the solvent instead of the test compound is also measured.[1][7]

  • IC50 Determination: The percentage of scavenging activity is plotted against the sample concentrations to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[1][7]

ABTS Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by an antioxidant is monitored spectrophotometrically.[1][6]

Procedure:

  • Preparation of ABTS•+ Stock Solution: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[1][8]

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.[9]

  • Reaction: Various concentrations of the test compound are added to a fixed volume of the ABTS•+ working solution.[9]

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[9]

  • Measurement: The absorbance is recorded at 734 nm.[8]

  • IC50 Determination: Similar to the DPPH assay, the percentage of inhibition is calculated, and the IC50 value is determined from a plot of inhibition percentage against concentration.[9]

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for determining the antioxidant activity of phenylthiourea compounds using the DPPH assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Sample prep_dpph->mix prep_sample Prepare Phenylthiourea Serial Dilutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: General workflow for the DPPH radical scavenging assay.

References

Safety Operating Guide

Proper Disposal of 1-(3-Methylphenyl)-2-thiourea: Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(3-Methylphenyl)-2-thiourea, a derivative of thiourea, is governed by its classification as a hazardous substance.[1][2] Due to its potential health and environmental risks, including being harmful if swallowed, a suspected carcinogen, a suspected reproductive toxicant, and toxic to aquatic life with long-lasting effects, strict disposal protocols must be followed.[3][4][5] This guide provides essential procedural information for the safe handling and disposal of this compound in a laboratory setting.

Primary Disposal Protocol: Hazardous Waste Collection

The most critical step in the disposal of this compound is to treat it as hazardous waste.[1][2] All waste material must be handled in accordance with local, state, and federal regulations.[1]

Procedural Steps:

  • Containment: Keep the chemical waste in its original or a compatible, properly labeled, and sealed container.[3] Do not mix it with other waste streams.[3]

  • Storage: Store the waste container in a locked, cool, dry, and well-ventilated area, away from incompatible materials such as strong acids or oxidizing agents.[2][6]

  • Collection: Arrange for collection by an approved and licensed hazardous waste disposal company.[3][7] Uncleaned containers should be treated and disposed of with the same precautions as the product itself.[3][5]

Under the Resource Conservation and Recovery Act (RCRA), thiourea is listed with the waste number U219, mandating its disposal as hazardous waste.[1]

Spill Management and Cleanup

In the event of a spill, immediate and safe cleanup is crucial to prevent exposure and environmental contamination.

Procedural Steps:

  • Evacuate: Clear the area of all non-essential personnel.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Before cleanup, equip yourself with appropriate PPE, including impervious gloves, safety goggles or a face shield, a protective suit, and respiratory protection if dust is generated.[1][3]

  • Containment: Cover drains to prevent the substance from entering waterways.[3]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material.[8] Use a dust suppressant or dampen the material with water to avoid generating dust.[8]

    • Collect the residue and place it into a suitable, sealed, and labeled container for disposal as hazardous waste.[2][8]

  • Decontamination: Thoroughly wash the affected area after the cleanup is complete.[1]

Chemical Treatment and Deactivation Protocol

For laboratories equipped for chemical waste treatment, thiourea compounds can be chemically degraded to less hazardous substances. A well-documented method involves oxidation with alkaline hydrogen peroxide to convert thiourea into non-hazardous urea.[9] This process can achieve over 99% removal of thiourea from a solution.[9]

Experimental Methodology:

  • Metal Ion Removal (if applicable): If the waste solution contains metal ions like iron, they should be removed first. Adjust the pH to precipitate the metals as hydroxides and filter them out. Metal ions can catalytically decompose the hydrogen peroxide, reducing the efficiency of the reaction.[10]

  • Alkalinization: Adjust the pH of the thiourea-containing solution to 10 or higher using an alkali agent like 50% sodium hydroxide.[9][10] A pH of 12.5 has been used effectively in laboratory tests.[9]

  • Oxidation: Add hydrogen peroxide to the alkaline solution. The thiourea will be oxidized quantitatively to urea.[9] The reaction progress can be monitored over several hours.[9]

  • Optional Urea Decomposition: The resulting urea can be further broken down into nitrogen gas, water, and inorganic carbonate by adding an alkaline hypohalite solution, such as sodium hypochlorite (3 moles of hypochlorite per mole of urea).[9]

Quantitative Data for Chemical Treatment

The following table summarizes key quantitative parameters for the chemical deactivation of thiourea waste.

ParameterValue / ConditionNotes
Target Substance Thiourea and its derivativesAssumes reactivity is similar to the parent compound.
Treatment Method Alkaline Peroxide OxidationConverts thiourea to urea.[9]
pH for Oxidation ≥ 10 (12.5 cited in example)Efficiency is poor at lower pH values.[9][10]
Alkaline Agent Sodium Hydroxide (NaOH)Other alkali metal hydroxides are also suitable.[10]
Oxidizing Agent Hydrogen Peroxide (H₂O₂)
Treatment Efficiency > 99% Thiourea RemovalBased on laboratory tests after four hours.[9]
Optional 2nd Step Urea DecompositionConverts urea to N₂, H₂O, and inorganic carbonates.[9]
2nd Step Reagent Sodium Hypochlorite (NaOCl)3 moles of NaOCl per mole of urea.[9]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound assess Assess Waste Type (Solid, Liquid, Contaminated Material) start->assess is_spill Is this an accidental spill? assess->is_spill spill_cleanup Follow Spill Cleanup Protocol: 1. Wear full PPE 2. Contain and collect waste 3. Place in sealed container is_spill->spill_cleanup Yes can_treat Is on-site chemical treatment feasible? is_spill->can_treat No collect_waste Collect & Store Securely: - Label as Hazardous Waste (U219) - Store in locked, designated area spill_cleanup->collect_waste chemical_treatment Perform Chemical Deactivation: 1. Adjust pH to >10 with NaOH 2. Add Hydrogen Peroxide 3. Verify degradation can_treat->chemical_treatment Yes can_treat->collect_waste No final_disposal Dispose via Approved Hazardous Waste Facility chemical_treatment->final_disposal collect_waste->final_disposal end Disposal Complete final_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Methylphenyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling 1-(3-Methylphenyl)-2-thiourea, a comprehensive PPE strategy is crucial to minimize exposure. The following equipment is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a face shield are necessary to protect against splashes and airborne particles.[1][2][3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[5] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is essential.[5] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[3] In cases of significant exposure risk, full-body protection may be necessary.

Hazard Summary for Thiourea and Related Compounds

The table below summarizes the key hazards associated with thiourea and its derivatives, which are likely to be relevant for this compound.

Hazard StatementGHS ClassificationPrimary Route of ExposureTarget Organs
Harmful if swallowedAcute Toxicity, Oral (Category 4)IngestionGastrointestinal tract
Suspected of causing cancerCarcinogenicity (Category 2)Inhalation, Ingestion, Skin contactNot specified
Suspected of damaging fertility or the unborn childReproductive Toxicity (Category 2)Inhalation, Ingestion, Skin contactReproductive organs
Toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Long-term Hazard (Category 2)Environmental releaseNot applicable

This data is based on the parent compound thiourea and may not be fully representative of this compound.

Standard Operating Procedure for Handling

A systematic approach to handling this compound is critical for safety. The following workflow outlines the key steps from preparation to disposal.

prep Preparation ppe Don Personal Protective Equipment (PPE) prep->ppe Ensure all necessary safety equipment is available handling Chemical Handling ppe->handling weighing Weighing and Transfer handling->weighing experiment Experimental Use weighing->experiment decontamination Decontamination experiment->decontamination waste Waste Disposal decontamination->waste Segregate waste appropriately cleanup Area Cleanup waste->cleanup ppe_removal Proper PPE Removal cleanup->ppe_removal handwash Hand Washing ppe_removal->handwash

Figure 1. Standard workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused or waste this compound should be treated as hazardous waste.

  • Container Management: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Decontaminated containers can then be disposed of according to institutional guidelines.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1] Do not dispose of it down the drain or in regular trash.[1] Always follow local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.